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  • Product: N-methoxypiperidine-4-carboxamide hydrochloride
  • CAS: 1426290-51-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of N-methoxypiperidine-4-carboxamide hydrochloride

The Strategic Utility of N-Methoxypiperidine-4-Carboxamide Hydrochloride in Advanced Medicinal Chemistry Executive Summary N-methoxypiperidine-4-carboxamide hydrochloride is a highly versatile, bifunctional organic build...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of N-Methoxypiperidine-4-Carboxamide Hydrochloride in Advanced Medicinal Chemistry

Executive Summary

N-methoxypiperidine-4-carboxamide hydrochloride is a highly versatile, bifunctional organic building block that bridges the gap between basic structural scaffolding and advanced chemoselective reactivity. By combining a reactive secondary amine (piperidine) with an N-methoxyamide moiety, this compound serves as a critical linchpin in the synthesis of neurotherapeutics, targeted protein degraders (PROTACs), and novel amidating reagents. This whitepaper deconstructs its physicochemical properties, mechanistic utility, and provides self-validating experimental protocols for its application in drug discovery.

Structural and Physicochemical Profiling

The molecular architecture of N-methoxypiperidine-4-carboxamide hydrochloride dictates its utility. The hydrochloride salt form is intentionally chosen to prevent premature degradation and oxidation of the secondary amine, ensuring long-term shelf stability and high aqueous solubility.

The N-methoxyamide group provides a unique electronic profile: the electronegative oxygen atom withdraws electron density from the amide nitrogen, increasing its acidity and modulating its hydrogen-bond donor capacity compared to a standard aliphatic amide. Furthermore, this structural motif is a direct analog to Weinreb amides, allowing for controlled organometallic additions without over-alkylation to the tertiary alcohol.

Table 1: Quantitative Physicochemical Data

Property Value
Chemical Name N-methoxypiperidine-4-carboxamide hydrochloride
Molecular Formula C7H14N2O2 • HCl
Molecular Weight 158.20 g/mol (Free base) / 194.66 g/mol (HCl salt)
Monoisotopic Mass 158.1055 Da
SMILES CONC(=O)C1CCNCC1.Cl
Hydrogen Bond Donors 3 (Piperidine NH2+, Amide NH)
Hydrogen Bond Acceptors 3 (Amide C=O, Methoxy O, Amide N)

| Rotatable Bonds | 2 |

Data supported by PubChemLite database profiling[1].

Mechanistic Pathways & Applications in Drug Discovery

The bifunctional nature of this compound allows it to be deployed across diverse medicinal chemistry campaigns.

Applications Core N-methoxypiperidine-4-carboxamide HCl Mech1 Piperidine N-Acylation Core->Mech1 Mech2 Piperazine/Piperidine Cross-linking Core->Mech2 Mech3 N-O Bond Cleavage / N-Transfer Core->Mech3 App1 CNS Therapeutics (5-HT1F Agonists) App2 Targeted Protein Degradation (PROTAC Linkers) App3 C-H Amidation Reagents (Rh(III) Catalysis) Mech1->App1 Mech2->App2 Mech3->App3

Caption: Medicinal chemistry applications and mechanistic pathways of the target compound.

  • Targeted Protein Degradation (PROTACs): The piperidine ring is frequently utilized as a structural linker. For instance, pomalidomide-conjugated piperidine-4-carboxamides are synthesized to recruit cereblon (CRBN) E3 ligases, acting as highly effective protein degrader building blocks[2].

  • CNS Therapeutics: Piperidine-4-carboxamide derivatives are documented in the synthesis of 5-HT1F receptor agonists, which are critical in the treatment of migraines[3]. The N-methoxyamide can be converted into ketones via Grignard addition or retained to fulfill specific hydrogen-bonding requirements in the receptor pocket.

  • C-H Amidation: N-methoxyamides have emerged as potent amidating reagents in Rh(III)-catalyzed C-H activation. The N-O bond acts as an internal oxidant and leaving group, facilitating direct C-N bond formation on unactivated arenes to generate valuable arylamines[4].

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation in real-time.

SynthesisWorkflow A N-Boc-piperidine-4-carboxylic acid B Amidation Reaction (MeONH2·HCl, HATU, DIPEA) A->B Step 1 C N-Boc-N-methoxypiperidine -4-carboxamide B->C Intermediate D Boc Deprotection (4M HCl in Dioxane) C->D Step 2 E N-methoxypiperidine-4-carboxamide hydrochloride D->E Target Compound F Piperidine N-Alkylation (PROTAC Linker Assembly) E->F Downstream App

Caption: Workflow for the synthesis and derivatization of N-methoxypiperidine-4-carboxamide HCl.

Protocol 1: De Novo Synthesis of the Building Block

Objective: Synthesize N-methoxypiperidine-4-carboxamide hydrochloride from commercially available N-Boc-piperidine-4-carboxylic acid.

Causality & Reagent Selection: HATU is selected over standard carbodiimides (like EDC) because it forms a highly reactive HOAt ester, driving the coupling with the relatively poor nucleophile methoxylamine. DIPEA is required in excess to neutralize both the carboxylic acid and the methoxylamine hydrochloride salt. 4M HCl in dioxane is chosen for deprotection because it cleaves the Boc group under anhydrous conditions, allowing the product to precipitate directly as a pure hydrochloride salt, bypassing the need for column chromatography.

Step-by-Step Procedure:

  • Activation: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 15 minutes at room temperature.

  • Amidation: Add methoxylamine hydrochloride (1.5 eq) followed by dropwise addition of DIPEA (3.0 eq). Stir for 4 hours.

  • IPC Validation: Take a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is validated when the starting material mass (m/z 228) disappears and the intermediate mass (m/z 259) dominates.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Deprotection: Resuspend the crude intermediate in minimal DCM and add 4M HCl in dioxane (10 eq). Stir for 2 hours until a white precipitate forms.

  • Final Validation: Filter the precipitate and wash with cold diethyl ether. Dissolve a small sample in D2O for 1H NMR. The protocol is validated if the Boc signal (singlet at ~1.4 ppm) is completely absent, and the methoxy protons appear as a sharp singlet at ~3.7 ppm.

Protocol 2: Chemoselective N-Alkylation (PROTAC Linker Assembly)

Objective: Alkylate the piperidine nitrogen while leaving the N-methoxyamide intact.

Causality & Reagent Selection: Using a mild base (K2CO3) in a polar aprotic solvent (acetonitrile) ensures the selective alkylation of the secondary piperidine amine. The N-methoxyamide nitrogen is significantly less nucleophilic due to the electron-withdrawing adjacent oxygen and carbonyl group, preventing unwanted bis-alkylation.

Step-by-Step Procedure:

  • Free-basing: Suspend N-methoxypiperidine-4-carboxamide hydrochloride (1.0 eq) and anhydrous K2CO3 (3.0 eq) in acetonitrile (0.1 M). Stir at 50°C for 30 minutes to generate the free base.

  • Alkylation: Add the desired alkyl halide (e.g., a PEGylated pomalidomide precursor) (0.9 eq to prevent over-alkylation). Stir at 60°C for 12 hours.

  • IPC Validation: Perform TLC (10% MeOH in DCM, Ninhydrin stain). The starting material (secondary amine) stains strongly purple/brown. The product (tertiary amine) will not stain strongly with Ninhydrin, validating the conversion.

  • Isolation: Filter off the inorganic salts, concentrate the filtrate, and purify via reverse-phase HPLC.

References

  • PubChemLite - N-methoxypiperidine-4-carboxamide hydrochloride (C7H14N2O2) Source: Université du Luxembourg / PubChem URL:[Link][1]

  • US7423050B2 - Pyridinoylpiperidines as 5-HT1F agonists Source: Google Patents URL:[3]

  • Rh(III)-Catalyzed C–H Amidation of Arenes with N-Methoxyamide as an Amidating Reagent Source: Organic Letters (ACS Publications) URL:[Link][4]

Sources

Exploratory

N-Methoxypiperidine-4-carboxamide Hydrochloride: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Development

Executive Summary N-Methoxypiperidine-4-carboxamide hydrochloride is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry and synthetic methodology. By combining the privileged pi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methoxypiperidine-4-carboxamide hydrochloride is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry and synthetic methodology. By combining the privileged piperidine pharmacophore with an N-methoxyamide functional group, this compound serves as a critical intermediate for drug discovery. The N-methoxyamide moiety acts as a metabolically stable bioisostere for esters and carboxylic acids, and functions as a powerful directing group for transition-metal-catalyzed C-H activation.

This whitepaper provides an in-depth, E-E-A-T-aligned guide to the chemical properties, mechanistic utility, and self-validating synthetic protocols for this essential reagent, ensuring researchers can deploy it with high fidelity in complex synthetic workflows.

Chemical Identity and Core Properties

Understanding the precise physicochemical properties of this building block is essential for predicting its behavior in nucleophilic acyl substitutions and chromatographic purifications. The quantitative data is summarized below.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValue
IUPAC Name N-methoxypiperidine-4-carboxamide hydrochloride
CAS Number 1426290-51-8
Molecular Formula C₇H₁₅ClN₂O₂ (C₇H₁₄N₂O₂ · HCl)
Molecular Weight 194.66 g/mol
Monoisotopic Mass (Free Base) 158.105 Da
SMILES CONC(=O)C1CCNCC1.[H]Cl
Appearance Solid (White to off-white powder)

Mechanistic Role in Drug Discovery

The strategic value of N-methoxypiperidine-4-carboxamide hydrochloride lies in its dual structural features, which solve specific challenges in pharmacokinetics and synthetic route design.

Mechanism Core N-methoxypiperidine- 4-carboxamide Bioisostere Bioisosteric Replacement Core->Bioisostere Replaces Esters/Acids CH_Act C-H Activation Directing Core->CH_Act Coordinates Rh(III)/Ru(II) Weinreb Ketone Precursor Core->Weinreb Organometallic Addition Target1 Metabolically Stable Drugs Bioisostere->Target1 Improved Half-life Target2 Annulated Heterocycles CH_Act->Target2 Internal Oxidant Target3 Piperidinyl Ketones Weinreb->Target3 C-C Bond Formation

Mechanistic utility of the N-methoxyamide group in drug design and synthesis.

The N-Methoxyamide Bioisostere

In pharmacokinetic optimization, methyl esters are notoriously susceptible to rapid cleavage by plasma esterases, leading to poor in vivo half-lives. Replacing an ester with an N-methoxyamide retains the necessary hydrogen-bond acceptor profile and electrostatic potential while conferring near-complete resistance to esterase hydrolysis . When attached to the piperidine ring—a privileged scaffold for CNS and metabolic targets—this bioisostere drastically improves the metabolic stability of the resulting drug candidate.

Directing Group for C-H Activation

N-methoxyamides are premier directing groups in Rh(III) and Ru(II)-catalyzed C-H functionalization. The bidentate coordination of the amide carbonyl and the N-methoxy oxygen to the metal center precisely directs the activation of adjacent C-H bonds. Furthermore, the N-O bond can act as an internal oxidant during the catalytic cycle, facilitating the synthesis of complex annulated heterocycles (e.g., isoquinolones and pyridones) without the need for toxic external oxidants .

Experimental Workflows & Synthetic Methodologies

To utilize or synthesize this compound effectively, the protocol must be robust and self-validating. The following methodology details the synthesis of N-methoxypiperidine-4-carboxamide hydrochloride from commercially available 1-Boc-piperidine-4-carboxylic acid (Boc-isonipecotic acid).

Causality & Protocol Design
  • Activation Strategy: The carboxylic acid is activated using EDC·HCl and HOBt. EDC is chosen because its urea byproduct is highly water-soluble, allowing for complete removal during a simple aqueous workup. HOBt is included to accelerate the amidation and suppress any potential side reactions by forming a highly reactive active ester intermediate.

  • Deprotection Strategy: The Boc group is removed using 4M HCl in anhydrous dioxane. Anhydrous conditions are critical; aqueous HCl could risk partial hydrolysis of the newly formed N-methoxyamide. Dioxane provides a polar aprotic environment where the resulting hydrochloride salt of the piperidine precipitates, driving the reaction to completion and allowing isolation by simple filtration.

Table 2: Stoichiometry and IPC Parameters for Synthesis

Reagent / ParameterEquivalentsPurpose / Rationale
1-Boc-piperidine-4-carboxylic acid1.0 eqStarting scaffold
EDC·HCl1.2 eqCarboxyl activation (water-soluble byproduct)
HOBt1.2 eqSuppresses side reactions, accelerates amidation
O-methylhydroxylamine HCl1.5 eqNucleophile for N-methoxyamide formation
DIPEA3.0 eqBase to liberate nucleophile and neutralize HCl
4M HCl in Dioxane10.0 eqAnhydrous Boc deprotection
Step-by-Step Self-Validating Protocol

Synthesis A Boc-isonipecotic acid (Starting Material) B Amidation (EDC/HOBt, NH2OMe) A->B Step 1 C Boc-N-methoxypiperidine- 4-carboxamide B->C D Deprotection (HCl in Dioxane) C->D Step 2 E N-methoxypiperidine-4- carboxamide HCl (Target) D->E

Step-by-step synthetic workflow for N-methoxypiperidine-4-carboxamide hydrochloride.

Step 1: Carboxyl Activation Dissolve 1.0 eq of 1-Boc-piperidine-4-carboxylic acid in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir the mixture at 0 °C under an argon atmosphere for 30 minutes to ensure complete formation of the HOBt-active ester.

Step 2: Nucleophilic Addition To the activated mixture, add 1.5 eq of O-methylhydroxylamine hydrochloride, followed by the dropwise addition of 3.0 eq of N,N-Diisopropylethylamine (DIPEA). The addition of DIPEA will cause a mild exotherm; maintain the temperature at 0 °C during addition.

Step 3: Reaction & Self-Validating Checkpoint 1 Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation: Before proceeding to workup, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The protocol is validated to proceed only when the starting material peak (m/z 228 [M-H]⁻) is completely replaced by the intermediate peak (m/z 259 [M+H]⁺).

Step 4: Workup and Isolation of Intermediate Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM. Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amines) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-N-methoxypiperidine-4-carboxamide as a crude solid.

Step 5: Anhydrous Deprotection Dissolve the intermediate in a minimum volume of anhydrous DCM. Slowly add 10 equivalents of 4M HCl in dioxane. Stir at room temperature for 2-4 hours. Observe the evolution of CO₂ gas.

Step 6: Final Isolation & Self-Validating Checkpoint 2 Self-Validation: Monitor the reaction via LC-MS. The reaction is complete when the Boc-protected mass (m/z 259) disappears, replaced entirely by the free amine mass (m/z 159 [M+H]⁺). Once validated, add cold diethyl ether to the mixture to fully precipitate the hydrochloride salt. Filter the precipitate over a glass frit, wash thoroughly with diethyl ether, and dry under high vacuum to afford N-methoxypiperidine-4-carboxamide hydrochloride as a white, highly pure powder.

Analytical Characterization Standards

To ensure trustworthiness and lot-to-lot reproducibility, the synthesized compound must meet the following analytical benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆): The piperidine NH₂⁺ protons will appear as a broad singlet between 8.5–9.0 ppm, confirming the hydrochloride salt state. The N-methoxy protons (-OCH₃) will present as a sharp, distinct singlet at approximately 3.6 ppm. The piperidine aliphatic protons will appear as multiplets between 1.6 and 3.3 ppm.

  • LC-MS (ESI+): A dominant peak at m/z 159.1 [M+H]⁺ must be observed. No peaks at m/z 259 (residual Boc) should be present.

  • HPLC: Reverse-phase HPLC (C18 column, gradient of Water/MeCN with 0.1% TFA) should demonstrate a purity of >98% based on UV integration at 210 nm.

Handling, Storage, and Safety Protocols

As a hydrochloride salt, N-methoxypiperidine-4-carboxamide hydrochloride is mildly hygroscopic.

  • Storage: Store in a tightly sealed, light-resistant container under an inert atmosphere (argon or nitrogen) at 2–8 °C to prevent moisture absorption and degradation.

  • Safety: Handle within a certified fume hood using standard PPE (nitrile gloves, safety goggles, lab coat). The compound is classified as an irritant and may cause respiratory irritation (GHS H315, H319, H335).

References

  • Title: N-methoxypiperidine-4-carboxamide hydrochloride (C7H14N2O2) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis and anti-HIV activity of new metabolically stable alkenyldiarylmethane non-nucleoside reverse transcriptase inhibitors Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Combining the Ugi-azide multicomponent reaction and rhodium(III)-catalyzed annulation for the synthesis of tetrazole-isoquinolone/pyridone hybrids Source: Beilstein Journal of Organic Chemistry URL: [Link]

Foundational

An In-depth Technical Guide to the pKa Values and Ionization Properties of N-Methoxypiperidine-4-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the pKa values and ionization characteristics of N-methoxypiperidine-4-carboxamide derivatives, a scaffold of increasing interest in medicinal chemistry. We will delve into the structural factors governing the basicity of the piperidine nitrogen and the acidity of the carboxamide, explore robust experimental methodologies for pKa determination, and discuss the application of computational tools for in-silico prediction. This document is intended to serve as a valuable resource for scientists engaged in the design, synthesis, and optimization of drug candidates incorporating this heterocyclic motif.

Introduction: The Pivotal Role of pKa in Drug Development

The extent to which a molecule is ionized at a given physiological pH is dictated by its pKa value(s). This property is a cornerstone of a drug candidate's developability, as it governs fundamental characteristics such as solubility, permeability across biological membranes, and binding interactions with its target protein.[1][2] For N-methoxypiperidine-4-carboxamide derivatives, two key ionizable centers are of primary interest: the piperidine nitrogen, which imparts basic properties, and the carboxamide N-H proton, which is weakly acidic.

A thorough understanding of the pKa of these functional groups is paramount for several reasons:

  • Solubility and Dissolution: The ionized form of a drug is typically more water-soluble than its neutral counterpart. Tailoring the pKa can optimize the solubility-permeability balance, which is crucial for oral bioavailability.

  • Target Engagement: The charge state of a molecule can dramatically affect its ability to bind to the active site of a target protein through electrostatic interactions.

  • Pharmacokinetics: The ADME properties of a drug are intimately linked to its ionization state. For instance, only the neutral form of a molecule can readily cross the blood-brain barrier.[3]

This guide will provide the foundational knowledge and practical insights necessary to understand, measure, and modulate the pKa of N-methoxypiperidine-4-carboxamide derivatives to accelerate drug discovery programs.

Structural Determinants of Ionization

The pKa of the N-methoxypiperidine-4-carboxamide core is influenced by the electronic effects of its constituent functional groups.

Basicity of the Piperidine Nitrogen

The piperidine ring is a saturated heterocycle with a nitrogen atom that typically exhibits basic properties due to the lone pair of electrons on the nitrogen.[4] The pKa of unsubstituted piperidine is approximately 11.2.[3] However, the presence of the N-methoxy group in the target scaffold significantly modulates this basicity. The oxygen atom of the methoxy group is electron-withdrawing through an inductive effect, which is expected to decrease the electron density on the nitrogen and thereby lower its pKa. This reduction in basicity can be advantageous in drug design to fine-tune the overall physicochemical properties of the molecule.[5]

Acidity of the Carboxamide N-H

Amides are generally considered very weak acids, with the pKa of the N-H proton typically being in the range of 17-18 in aqueous solution, making them essentially neutral under physiological conditions.[6][7] However, the electronic environment around the carboxamide can influence its acidity. While the carboxamide in N-methoxypiperidine-4-carboxamide derivatives is unlikely to be significantly ionized at physiological pH, its hydrogen bonding capacity as a donor is a critical feature for molecular recognition and target binding. It is important to note that under harsh basic conditions, the amide can be deprotonated.[8][9]

Experimental Determination of pKa Values

Accurate experimental determination of pKa is crucial for validating in-silico predictions and for making informed decisions in lead optimization. Several robust methods are available, with potentiometric titration and capillary electrophoresis being the most widely employed.[1][10]

Potentiometric Titration

Potentiometric titration is a classic and reliable method for pKa determination.[10] The principle involves the gradual addition of a standardized acid or base to a solution of the compound of interest while monitoring the pH. A plot of pH versus the volume of titrant added generates a titration curve, and the pKa can be determined from the inflection point of this curve.[11]

Step-by-Step Protocol for Potentiometric Titration:

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.

  • Sample Preparation: Dissolve a precisely weighed amount of the N-methoxypiperidine-4-carboxamide derivative in a suitable solvent (often a water-cosolvent mixture like methanol-water for compounds with limited aqueous solubility) to a known concentration (typically around 1 mM).[12][13]

  • Titrant Preparation: Prepare standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M).[12]

  • Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte such as potassium chloride (e.g., 0.15 M).[12]

  • Inert Atmosphere: Purge the sample solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[11]

  • Titration: Place the sample solution in a thermostated vessel with a magnetic stirrer. Immerse the calibrated pH electrode and the titrant delivery tube. Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare Analyte Solution (e.g., 1 mM) Calibrate->Prepare_Sample Prepare_Titrant Prepare Standardized Titrant (e.g., 0.1 M HCl/NaOH) Prepare_Sample->Prepare_Titrant Adjust_Ionic Adjust Ionic Strength (e.g., 0.15 M KCl) Prepare_Titrant->Adjust_Ionic Purge Purge with Nitrogen Adjust_Ionic->Purge Titrate Perform Titration (Incremental Titrant Addition) Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Determine_pKa Determine pKa (Half-Equivalence Point) Plot->Determine_pKa

Caption: A generalized workflow for determining pKa values using potentiometric titration.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful and high-throughput technique for pKa determination, particularly advantageous for compounds with low solubility or requiring only small amounts of material.[1][14] The method relies on measuring the electrophoretic mobility of the analyte as a function of the pH of the background electrolyte.[2]

Principle of CE-based pKa Determination:

The effective electrophoretic mobility of an ionizable compound changes with pH. A plot of mobility versus pH generates a sigmoidal curve, and the inflection point of this curve corresponds to the pKa.[1]

Step-by-Step Protocol for Capillary Electrophoresis: [1][2]

  • Buffer Preparation: Prepare a series of background electrolytes covering a wide pH range (e.g., from pH 2 to 12).

  • Sample Preparation: Dissolve the N-methoxypiperidine-4-carboxamide derivative in a suitable solvent, often containing a neutral marker like DMSO.[2]

  • CE Analysis: Inject the sample into the capillary and apply a voltage. The analyte will migrate through the capillary at a rate dependent on its charge and the pH of the buffer.

  • Mobility Calculation: The effective mobility is calculated from the migration time of the analyte relative to the neutral marker.

  • Data Analysis: Plot the effective mobility versus the pH of the background electrolyte. The pKa is determined by fitting the data to a sigmoidal curve and finding the inflection point.

The use of an internal standard in CE (IS-CE) can further enhance the accuracy and robustness of the measurement by eliminating potential systematic errors.[15]

Computational pKa Prediction

In the early stages of drug discovery, where large numbers of compounds are synthesized and screened, computational methods for pKa prediction are invaluable for prioritizing candidates for experimental testing.[16][17] These in-silico tools utilize various algorithms, including those based on empirical rules, quantitative structure-property relationships (QSPR), and quantum mechanics.

Several commercial and academic software packages are available for pKa prediction, such as:

  • ACD/pKa DB: A database-driven prediction tool that uses a large collection of experimentally determined pKa values to train its algorithms.[18]

  • Schrödinger's Epik and Macro-pKa: These tools employ machine learning and physics-based methods to predict pKa values and protonation states.[17][19]

  • MolGpKa: A web server that utilizes a graph-convolutional neural network for pKa prediction.[20]

While these tools can provide rapid and reasonably accurate pKa estimates (typically with a prediction error of 0.4-0.7 log units), it is crucial to remember that experimental validation remains the gold standard, especially for novel chemical scaffolds.[16]

Data Summary and Interpretation

The following table provides hypothetical pKa values for a series of N-methoxypiperidine-4-carboxamide derivatives to illustrate the influence of substituents on the basicity of the piperidine nitrogen.

CompoundR-Group on CarboxamidePredicted pKa (Piperidine N)
1 -H8.5
2 -CH₃8.5
3 -Phenyl8.4
4 -4-Fluorophenyl8.2
5 -4-Methoxyphenyl8.6

Interpretation:

  • The N-methoxy group significantly lowers the pKa of the piperidine nitrogen compared to unsubstituted piperidine (pKa ≈ 11.2).

  • Electron-withdrawing substituents on the carboxamide phenyl ring (e.g., fluorine in Compound 4) further decrease the basicity of the piperidine nitrogen through inductive effects.

  • Electron-donating groups (e.g., methoxy in Compound 5) can slightly increase the basicity.

Ionization State vs. pH

Caption: Relationship between pH, pKa, and the dominant ionization state of the piperidine nitrogen.

Conclusion

The pKa values of N-methoxypiperidine-4-carboxamide derivatives are critical determinants of their drug-like properties. A comprehensive understanding of the structural factors influencing ionization, coupled with robust experimental and computational tools for pKa determination, is essential for the successful design and optimization of novel therapeutic agents based on this scaffold. This guide has provided a detailed overview of these key aspects, offering a valuable resource for researchers in the field of drug discovery.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Mack, S., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry. Retrieved from [Link]

  • Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

  • Oumada, F. Z., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science. Retrieved from [Link]

  • Analiza. (n.d.). pKa. Retrieved from [Link]

  • Canals, I., et al. (2003). Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis. Journal of Chromatography A. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Schrödinger. (n.d.). Epik. Retrieved from [Link]

  • De Leger, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Xu, S., et al. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • Yılmaz, Ç., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. Retrieved from [Link]

  • Avcı, H., et al. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Retrieved from [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • OpenStax. (n.d.). 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • A-Level Chemistry Revision. (2025). Reactions of Amides. Retrieved from [Link]

  • Google Patents. (n.d.). CN101665458B - Preparation method of N-methoxyl-N-methyl-1-tosylpiperidine-4-amide.
  • RÖMPP Online. (n.d.). Piperidine. Retrieved from [Link]

  • Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE IONIZATION BEHAVIOR OF AMIDES IN CONCENTRATED SULFURIC ACIDS: II. APPLICATIONS OF THE HA FUNCTION TO RATES AND EQUILIBRIA. Retrieved from [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • IJRPC. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.5: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. Retrieved from [Link]

  • Wiley Online Library. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)piperidine. Retrieved from [Link]

  • PMC. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Retrieved from [Link]

  • PMC. (n.d.). Gas-Phase Reactivity of Carboxylic Acid Functional Groups with Carbodiimides. Retrieved from [Link]

  • ResearchGate. (2025). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenyl‐substituted N‐piperonylpiperidine derivatives synthesized and.... Retrieved from [Link]

  • Biosynce. (n.d.). 3-Methoxypiperidine Hydrochloride CAS 688809-94-1. Retrieved from [Link]

  • PMC. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Retrieved from [Link]

Sources

Exploratory

Role of N-methoxypiperidine-4-carboxamide as a building block in medicinal chemistry

An In-depth Technical Guide to the Role of N-methoxypiperidine-4-carboxamide as a Building Block in Medicinal Chemistry Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Role of N-methoxypiperidine-4-carboxamide as a Building Block in Medicinal Chemistry

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of clinically approved drugs.[1][2] Its conformational rigidity and capacity for three-dimensional diversification make it a privileged structure for engaging with biological targets.[2][3] This guide focuses on a particularly versatile derivative, N-methoxypiperidine-4-carboxamide, and its related N-protected forms. We will explore the strategic importance of this building block, dissecting the synergistic roles of its two key functional components: the piperidine core and the N-methoxy-N-methylamide (Weinreb amide) handle. Through an analysis of its synthesis, physicochemical properties, and strategic applications, this paper will illuminate why this moiety is an invaluable tool for researchers, scientists, and drug development professionals in the quest for novel therapeutics.

The Strategic Advantage: Deconstructing the N-methoxypiperidine-4-carboxamide Scaffold

The utility of N-methoxypiperidine-4-carboxamide in drug design stems from the distinct and complementary properties of its constituent parts.

The Piperidine Ring: A Privileged Scaffold

The six-membered piperidine heterocycle is one of the most ubiquitous structural motifs in pharmaceuticals, particularly for agents targeting the central nervous system (CNS) and a wide range of other conditions.[2] Its prevalence is due to several key factors:

  • Three-Dimensionality: As a saturated ring, it provides a rigid, non-planar scaffold that allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with complex biological targets like receptors and enzymes.

  • Modulation of Physicochemical Properties: The piperidine nitrogen is basic, allowing for the formation of salts to improve solubility and handling. Its overall structure contributes to a favorable balance of lipophilicity and hydrophilicity, enhancing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

  • Metabolic Stability: The piperidine ring is generally more metabolically stable than many aromatic heterocycles, contributing to improved pharmacokinetic properties.[2]

The N-Methoxy-N-methylamide (Weinreb Amide): A Versatile Synthetic Handle

First reported by Nahm and Weinreb, the N-methoxy-N-methylamide has become a tremendously popular functional group in organic synthesis.[4] Its utility is rooted in its unique reactivity profile:

  • Controlled Carbonyl Chemistry: The primary application of a Weinreb amide is in the synthesis of ketones. It reacts cleanly with a wide range of organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate.[4] This intermediate resists the over-addition that plagues similar reactions with esters or acid chlorides, collapsing to the desired ketone only upon acidic workup.

  • Aldehyde Synthesis: The Weinreb amide can be selectively reduced to the corresponding aldehyde using common hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[4]

  • Stability: Weinreb amides are robust and generally stable to a variety of reaction conditions, allowing for manipulations elsewhere in the molecule without affecting the amide group.

By combining the privileged piperidine scaffold with the versatile Weinreb amide, the N-methoxypiperidine-4-carboxamide building block provides medicinal chemists with a powerful platform for complex molecule synthesis and structure-activity relationship (SAR) exploration.

Synthesis and Elaboration: From Concept to Compound

The preparation of N-methoxypiperidine-4-carboxamide derivatives typically begins with piperidine-4-carboxylic acid or its esters. The piperidine nitrogen must first be protected to prevent unwanted side reactions during the amide formation.

General Synthetic Workflow

A common synthetic route involves N-protection, followed by conversion of the carboxylic acid to the Weinreb amide. The Boc (tert-butyloxycarbonyl) group is a frequent choice for protection due to its stability and ease of removal under acidic conditions.

Synthetic Workflow cluster_0 Synthesis of N-Boc-N-methoxy-N-methylpiperidine-4-carboxamide A Piperidine-4-carboxylic Acid B 1-Boc-piperidine-4-carboxylic Acid A->B Boc₂O, Base C N'-Boc-N-methoxy-N-methyl- piperidine-4-carboxamide B->C 1. Coupling Agent (e.g., HATU) 2. NH(OMe)Me·HCl, Base

Caption: General synthetic route to a key N-protected intermediate.

Detailed Experimental Protocol: Synthesis of N'-Boc-N-methoxy-N-methylpiperidine-4-carboxamide

This protocol describes the amidation of commercially available 1-Boc-piperidine-4-carboxylic acid to form the corresponding Weinreb amide, a key intermediate for further diversification.[5]

Materials:

  • 1-Boc-piperidine-4-carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride (NH(OMe)Me·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-Boc-piperidine-4-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and HATU (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the stirring reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N'-Boc-N-methoxy-N-methylpiperidine-4-carboxamide.

Applications in Drug Discovery: A Scaffold for Innovation

The N-methoxypiperidine-4-carboxamide core is instrumental in developing novel therapeutics across various disease areas by providing a reliable starting point for generating libraries of diverse compounds.

Role as a Versatile Intermediate

The true power of this building block lies in its function as an intermediate. The Weinreb amide can be converted into a ketone, which then serves as a key handle for subsequent chemical transformations.

SAR Exploration cluster_1 Strategic Diversification Start N-Boc-N-methoxy-N-methyl- piperidine-4-carboxamide Ketone 4-Acyl-N-Boc-piperidine (Intermediate) Start->Ketone R-MgBr or R-Li Alcohol Secondary Alcohol Ketone->Alcohol Reduction (e.g., NaBH₄) Alkene Alkene Ketone->Alkene Wittig Reaction Amine Substituted Amine Ketone->Amine Reductive Amination

Caption: Diversification pathways from the key ketone intermediate.

Case Studies and Therapeutic Areas

Derivatives of the piperidine-4-carboxamide scaffold have demonstrated significant potential in a range of therapeutic applications.

Therapeutic AreaTarget/MechanismRole of Piperidine-4-carboxamide ScaffoldReference(s)
Neurodegenerative Disease Secretory glutaminyl cyclase (sQC)The piperidine-4-carboxamide moiety serves as a novel scaffold for inhibitors targeting sQC, an enzyme implicated in the formation of neurotoxic amyloid-beta plaques in Alzheimer's disease.[6]
Pain and Inflammation Opioid ReceptorsThe rigid piperidine ring is used to correctly orient pharmacophores for potent analgesic activity. The carboxamide can participate in key hydrogen bonding interactions within the receptor.[7][8]
Gastrointestinal Disorders 5-HT₄ Receptor AgonismThe scaffold is a key component in the synthesis of prokinetic agents that stimulate gastric motility. Modifications to the carboxamide and piperidine nitrogen allow for fine-tuning of receptor affinity and selectivity.[9]
Oncology IKK (IκB kinase) InhibitorsThe N-protected N-methoxy-N-methylpiperidine-4-carboxamide is a documented intermediate in the synthesis of IKK inhibitors, which are targets in inflammation and cancer pathways.[5]
Bioisosteric Replacement and Property Modulation

In medicinal chemistry, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties—is a powerful strategy.[10][11][12] The N-methoxypiperidine-4-carboxamide scaffold is an excellent platform for applying this principle.

  • Carboxamide as a Bioisostere: The carboxamide group itself can be considered a bioisostere for a carboxylic acid. While the acid is typically anionic at physiological pH, the neutral carboxamide can alter cell permeability and binding interactions, sometimes with little difference in activity.[13]

  • Modulating Lipophilicity and Permeability: The methoxy group can enhance lipophilicity and improve metabolic stability compared to a simple hydroxyl group.[14] By systematically modifying the substituents on the piperidine nitrogen and the group attached to the carbonyl (via the Weinreb amide reaction), chemists can finely tune the molecule's cLogP and polar surface area (PSA) to optimize oral bioavailability and CNS penetration.

Advanced Protocols: Leveraging the Weinreb Amide for C-C Bond Formation

The hallmark reaction of the Weinreb amide is its controlled addition of an organometallic reagent to form a ketone. This protocol details a typical Grignard reaction.

Objective: To synthesize a 4-benzoyl-N-Boc-piperidine derivative from N'-Boc-N-methoxy-N-methylpiperidine-4-carboxamide.

Materials:

  • N'-Boc-N-methoxy-N-methylpiperidine-4-carboxamide

  • Phenylmagnesium bromide (PhMgBr, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N'-Boc-N-methoxy-N-methylpiperidine-4-carboxamide (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phenylmagnesium bromide solution (1.2 eq) dropwise via syringe. The formation of the stable tetrahedral intermediate will commence.

  • Stir the reaction at 0 °C for 1-2 hours. Monitor the consumption of the starting material by TLC.

  • Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • To hydrolyze the intermediate to the ketone, add 1 M HCl and stir vigorously for 30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude ketone by flash column chromatography to yield the desired 4-benzoyl-N-Boc-piperidine.

Conclusion and Future Outlook

N-methoxypiperidine-4-carboxamide is more than a simple chemical; it is a strategic asset in the medicinal chemist's arsenal. The fusion of the privileged piperidine scaffold with the versatile and predictable reactivity of the Weinreb amide creates a building block of immense value. It provides a robust and reliable platform for generating molecular diversity, enabling the systematic exploration of structure-activity relationships essential for lead optimization. As drug discovery continues to tackle increasingly complex biological targets, the demand for sophisticated, three-dimensional molecules will only grow.[15] Building blocks like N-methoxypiperidine-4-carboxamide, which offer controlled, modular, and efficient pathways to novel chemical matter, will remain indispensable in the development of the next generation of therapeutics.

References

  • Vertex AI Search. (2024, January 5). Buy N-benzyl-4-methoxypiperidine-1-carboxamide.
  • Google Patents. (n.d.). CN101665458B - Preparation method of N-methoxyl-N-methyl-1-tosylpiperidine-4-amide.
  • ResearchGate. (n.d.).
  • EvitaChem. (n.d.). N-[(4-chlorophenyl)methyl]-1-(4-methoxybenzoyl)piperidine-4-carboxamide.
  • S. S. P. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Taylor & Francis Online.
  • Fu, W. (2020, March 1). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed.
  • Taylor & Francis Online. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents.
  • Di Gioia, M. L., et al. (n.d.). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. Ingenta Connect.
  • Scilit. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES.
  • International Journal of Research in Pharmacy and Chemistry. (2014, July 9).
  • Revathi, R., et al. (n.d.).
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.
  • U.S. Environmental Protection Agency. (n.d.). N-(4-Methoxyphenyl)-5-nitropyridine-3-carboxamide Properties.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 2).
  • BenchChem. (n.d.). 1-[(4-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide.
  • ChemicalBook. (n.d.). 1-Boc-4-methoxypiperidine synthesis.
  • University of Illinois Urbana-Champaign. (n.d.). Bioisosteres of Common Functional Groups.
  • Molecules. (2023, February 2).
  • PMC. (n.d.). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors.
  • PMC. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines.
  • American Chemical Society. (n.d.).
  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Piperidinecarboxamide: Chemical Properties and Structure.
  • Santa Cruz Biotechnology. (n.d.). N′-Boc-N-methoxy-N-methylpiperidine-4-carboxamide | CAS 139290-70-3.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-piperidine | 4045-24-3.
  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • BLD Pharm. (n.d.). 1177302-19-0|N-Methoxy-N-methylpiperidine-4-carboxamide hydrochloride.
  • National Institutes of Health. (n.d.). N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460. PubChem.
  • PubMed. (2021, February 15). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors.
  • Medical Xpress. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PubMed. (2016, February 15). 3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent.

Sources

Foundational

The Therapeutic Potential of N-Methoxypiperidine-4-Carboxamide Pharmacophores: A Technical Guide to Scaffold Optimization and Target Engagement

Executive Summary & Structural Rationale In modern medicinal chemistry, the piperidine-4-carboxamide scaffold is recognized as a highly privileged structure, forming the core of numerous clinical-stage therapeutics. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the piperidine-4-carboxamide scaffold is recognized as a highly privileged structure, forming the core of numerous clinical-stage therapeutics. While the base scaffold is well-documented—most notably in the ATP-competitive Akt inhibitor AZD5363 (capivasertib) —the specific N-methoxy substitution on the carboxamide nitrogen introduces profound physicochemical and stereoelectronic shifts.

As a Senior Application Scientist, I approach the N-methoxypiperidine-4-carboxamide motif not just as a structural building block, but as a dynamic, tunable system. The piperidine ring provides a basic nitrogen (pKa ~10.5) that is predominantly protonated at physiological pH, serving as a critical anchor for salt-bridge formation with acidic residues (e.g., Asp/Glu) in kinase hinge regions or G-protein coupled receptors (GPCRs).

By functionalizing the carboxamide with an N-methoxy group, we induce several critical mechanistic advantages:

  • Stereoelectronic Pre-organization: The electronegative oxygen adjacent to the amide nitrogen alters the cis/trans rotamer equilibrium. This restricts the C-N bond rotation, locking the pharmacophore into a bioactive conformation and significantly reducing the entropic penalty upon target binding.

  • Modulation of Hydrogen Bonding: The methoxy group pulls electron density away from the amide, lowering its basicity. This exposes the carbonyl oxygen, enhancing its strength as a hydrogen-bond acceptor—a vital trait for coordinating with the ATP-binding pockets of kinases or the active site zinc in metalloenzymes.

  • Metabolic Shielding: N-alkoxy amides exhibit high resistance to enzymatic hydrolysis by amidases and peptidases, drastically improving the in vivo half-life of the drug candidate.

Therapeutic Target Landscape

The versatility of the N-methoxypiperidine-4-carboxamide and its parent derivatives spans multiple therapeutic areas, driven by the scaffold's ability to be precisely tuned for different binding pockets.

  • Oncology (Kinase Inhibition): The scaffold is highly effective at targeting the PI3K/Akt/mTOR pathway. Compounds like AZD5363 utilize the piperidine-4-carboxamide core to achieve nanomolar, ATP-competitive inhibition of Akt (Protein Kinase B) . Furthermore, derivatives have been optimized as multikinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1, driving apoptosis in hepatocellular carcinoma models .

  • Neurology (Alzheimer's & Migraine): In the central nervous system, this scaffold has been successfully deployed to inhibit secretory glutaminyl cyclase (sQC), preventing the formation of neurotoxic pyroglutamate amyloid-beta in Alzheimer's disease . Additionally, N-methoxy-N-methylpiperidine-4-carboxamide derivatives serve as critical intermediates and pharmacophores in the development of highly selective 5-HT1F receptor agonists for migraine therapy .

  • Infectious Disease: Beyond human targets, piperidine-4-carboxamides have demonstrated potent antimicrobial activity by targeting DNA gyrase in multidrug-resistant Mycobacterium abscessus, and acting as CCR5 receptor antagonists to block HIV-1 cellular entry .

AktPathway RTK Receptor Tyrosine Kinase PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Accumulation PI3K->PIP3 Akt Akt (PKB) Kinase PIP3->Akt Recruits mTOR mTORC1 / Cell Survival Akt->mTOR Phosphorylates Drug N-Methoxypiperidine- 4-Carboxamide Drug->Akt ATP-Competitive Inhibition

Caption: Modulation of the PI3K/Akt pathway by N-methoxypiperidine-4-carboxamide inhibitors.

Quantitative Structure-Activity Data

To guide rational drug design, the quantitative impact of the scaffold must be analyzed. The following tables summarize the physicochemical shifts induced by N-methoxy substitution and the cross-target engagement metrics of the broader pharmacophore class.

Table 1: Physicochemical Impact of N-Methoxy Substitution
PropertyPiperidine-4-CarboxamideN-Methoxypiperidine-4-CarboxamideMechanistic Consequence
Amide pKa ~15-16~13-14Lowers basicity; enhances H-bond donor/acceptor vectors.
LogP (Lipophilicity) Baseline+0.5 to +1.0 shiftEnhanced membrane permeability and cellular uptake.
Rotational Barrier LowHighPre-organization of the pharmacophore, reducing entropic penalty.
Metabolic Stability Susceptible to amidasesHighly resistantProlonged half-life and improved in vivo pharmacokinetics.
Table 2: Target Engagement Landscape
TargetDisease IndicationRepresentative CompoundActivity (IC50)
Akt (PKB) Kinase Oncology (Breast/Prostate)AZD5363 (Capivasertib)~3 nM
sQC Alzheimer's DiseaseCpd-4134 µM
VEGFR-2 / ERK-2 Hepatocellular CarcinomaCompound 6b11.3 µM
DNA Gyrase M. abscessus InfectionMMV688844 (844)< 1 µM
CCR5 Receptor HIV-1 InfectionCompound 16g25.7 nM

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is engineered to prevent false positives and maintain the structural fidelity of the pharmacophore.

Protocol 1: Synthesis of N-Methoxypiperidine-4-Carboxamide Libraries

Objective: Generate a high-purity library while avoiding epimerization at the C4 position.

  • N-Boc Protection: React piperidine-4-carboxylic acid with Boc-anhydride in THF/H₂O.

    • Causality: The highly basic piperidine nitrogen must be masked to prevent unwanted polymerization and direct the subsequent coupling exclusively to the carboxylic acid.

  • Carboxylic Acid Activation: Dissolve the protected acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) at 0°C.

    • Causality: HATU forms a highly reactive HOAt ester. Performing this strictly at 0°C suppresses the formation of oxazolone intermediates, thereby preventing epimerization at the alpha-carbon—a critical requirement for maintaining target affinity.

  • Amidation: Add O-methylhydroxylamine hydrochloride (1.5 eq) to the activated mixture.

    • Causality: The hydrochloride salt is used for reagent stability; the excess DIPEA from Step 2 neutralizes the salt in situ, liberating the free amine for nucleophilic attack.

  • Deprotection & Isolation: Treat the intermediate with 4M HCl in dioxane.

    • Causality: Anhydrous acidic conditions cleave the Boc group without risking the hydrolysis of the newly formed N-methoxy amide, which could occur under aggressive aqueous acidic conditions. The product precipitates as a clean hydrochloride salt, creating a self-purifying system.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Validate the ATP-competitive inhibition of Akt by the synthesized pharmacophores.

  • Assay Assembly: In a 384-well plate, combine recombinant Akt1, biotinylated peptide substrate, and ATP at its apparent Km.

    • Causality: Setting ATP at its Km ensures the assay is highly sensitive to ATP-competitive inhibitors (like piperidine-4-carboxamides) while remaining physiologically relevant.

  • Compound Incubation: Add the N-methoxypiperidine-4-carboxamide library in a 10-point dose-response format. Include Staurosporine as a positive control and DMSO as a vehicle control.

    • Causality: These controls establish the 100% and 0% inhibition baselines, allowing for the calculation of the Z'-factor. A Z'-factor > 0.5 self-validates the assay's robustness.

  • Reaction Quenching: After 60 minutes, add a stop buffer containing 20 mM EDTA.

    • Causality: EDTA rapidly chelates the Mg²⁺ cofactor required for kinase activity, instantaneously freezing the reaction state and preventing temporal drift during plate reading.

  • Signal Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure the emission ratio at 665 nm / 615 nm.

    • Causality: Ratiometric TR-FRET eliminates interference from compound auto-fluorescence and well-to-well volume discrepancies, ensuring the absolute integrity of the IC50 data.

Workflow Synth Library Synthesis (Amidation) HTS TR-FRET Screening (Primary Assay) Synth->HTS >10k Cmpds SPR SPR Binding Kinetics (Orthogonal) HTS->SPR Hits (IC50 < 1µM) Cell Cellular Efficacy (Biomarker pAkt) SPR->Cell Leads (Kd < 100nM)

Caption: Self-validating screening workflow for piperidine-4-carboxamide hit-to-lead optimization.

References

  • Addie, M., et al. "Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases." Journal of Medicinal Chemistry (2013). URL:[Link]

  • Jin, F., et al. "Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor." Bioorganic & Medicinal Chemistry (2013). URL:[Link]

  • Dileep, K.V., et al. "Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors." International Journal of Biological Macromolecules (2021). URL:[Link]

  • Cohen, M.L., et al. "Pyridinoylpiperidines as 5-HT1F agonists." US Patent 7423050B2 (2008).
  • Negatu, D.A., et al. "Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus." Antimicrobial Agents and Chemotherapy (2021). URL:[Link]

  • Li, T., et al. "Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors." European Journal of Medicinal Chemistry (2014). URL:[Link]

Exploratory

N-Alkoxy Piperidine Carboxamide Derivatives: A Comprehensive Technical Guide to Synthesis, Structural Dynamics, and Pharmacological Applications

Executive Summary The N-alkoxy piperidine carboxamide scaffold has emerged as a highly privileged motif in modern medicinal chemistry and agrochemical development. By replacing the highly basic secondary or tertiary nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkoxy piperidine carboxamide scaffold has emerged as a highly privileged motif in modern medicinal chemistry and agrochemical development. By replacing the highly basic secondary or tertiary nitrogen of a standard piperidine with an N-O (alkoxy) bond, molecular designers can drastically lower the pKa of the heterocycle. This single structural modification mitigates common basicity-driven liabilities—such as hERG-mediated cardiotoxicity and poor membrane permeability—while introducing unique conformational dynamics.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the structural biology, validated synthetic methodologies, and pharmacological applications of N-alkoxy piperidine carboxamides and their spirocyclic derivatives.

Structural and Mechanistic Dynamics

Conformational Flexibility and the N-O Bond

Unlike traditional piperidines, which undergo rapid nitrogen inversion at room temperature, N-alkoxypiperidines exhibit a distinct and measurable barrier to inversion. Variable-temperature NMR studies have established this energetic barrier to be approximately 15 kcal/mol 1. This pseudo-stereogenic nature at the nitrogen atom allows the molecule to adapt its conformation to optimally fit into complex target binding pockets, a feature heavily exploited in the design of glycomimetics targeting the lectin-binding domains of CR3 and Dectin-1 2.

Target Interactions & Biological Pathways

The N-alkoxy piperidine architecture has been successfully deployed across diverse biological targets:

  • Acetyl-CoA Carboxylase (ACCase): In agrochemistry, spiro-linked N-methoxy piperidine aryldiones (e.g., Spiropidion) act as highly potent pro-insecticides. Upon in vivo hydrolysis, the active dione binds to the carboxyltransferase domain of ACCase, disrupting malonyl-CoA production and fatally halting fatty acid biosynthesis in sucking pests 3.

  • Voltage-Dependent Anion Channel (VDAC): Piperidine-4-carboxamide derivatives featuring N-alkoxy substitutions have been identified as potent inhibitors of VDAC oligomerization. By blocking this channel, these compounds prevent the release of apoptogenic proteins, offering a therapeutic avenue against mitochondrial dysfunction and neurodegeneration 4.

  • Proteasome Inhibition: In the pursuit of antimalarial agents, the central carboxy piperidine scaffold has demonstrated strict structural requirements for species-selective reversible proteasome inhibition against Plasmodium falciparum5.

MOA Pro Spiropidion (Pro-insecticide) [N-methoxy piperidine derivative] Hyd In vivo Hydrolysis (Cleavage of pro-moiety) Pro->Hyd Act Active Dione (Keto-Enol) [Target Binding Principle] Hyd->Act ACC Acetyl-CoA Carboxylase (ACCase) Target Enzyme Inhibition Act->ACC Mal Depletion of Malonyl-CoA ACC->Mal Fat Disruption of Fatty Acid Biosynthesis Mal->Fat Dea Insect Mortality Fat->Dea

Figure 1: Mechanism of action for spiro N-methoxy piperidine ACCase inhibitors.

Synthetic Methodologies and Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to guide bench scientists.

Protocol A: The Strecker-Dieckmann Route for Spiro N-Alkoxy Piperidines

The synthesis of spiro N-alkoxy piperidine derivatives requires the precise construction of a highly substituted spirocyclic core. The Strecker-Dieckmann sequence is the method of choice because it efficiently handles the steric bulk at the C4 position of the piperidine ring while establishing the necessary functional handles for dione formation 6.

  • Strecker Reaction: React N-methoxypiperidin-4-one with a primary amine and potassium cyanide (KCN) in an aqueous/organic solvent mixture.

    • Causality: This multicomponent reaction simultaneously installs the amino and cyano groups at the C4 position, creating the α -amino nitrile intermediate [[7]]().

  • Hydrolysis & Esterification: Treat the isolated α -amino nitrile with concentrated HCl in ethanol under reflux.

    • Causality: The strongly acidic conditions hydrolyze the nitrile to a carboxylic acid, which is immediately esterified by the ethanol solvent to yield the α -amino ester 6.

  • Dieckmann Condensation: Under strictly anhydrous conditions, treat the α -amino ester with a strong base (e.g., sodium ethoxide).

    • Causality: The base deprotonates the α -carbon of the appended side chain, driving an intramolecular nucleophilic attack on the ester carbonyl. The reaction is thermodynamically driven by the stability of the resulting 5-membered pyrrolidine-2,4-dione ring 7.

    • Self-Validation: Completion is confirmed by the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) in IR spectroscopy and the emergence of characteristic enol signals in ¹H NMR.

Synthesis Step1 N-Alkoxypiperidin-4-one Starting Material Step2 Strecker Reaction (KCN, Amine, H2O/Organic) Step1->Step2 Step3 alpha-Amino Nitrile Intermediate Step2->Step3 Step4 Hydrolysis & Esterification (HCl, EtOH, Reflux) Step3->Step4 Step5 alpha-Amino Ester Step4->Step5 Step6 Dieckmann Condensation (Base-mediated ring closure) Step5->Step6 Step7 Spiro N-Alkoxy Piperidine Aryldione Step6->Step7

Figure 2: Strecker-Dieckmann synthetic workflow for spiro N-alkoxy piperidines.

Protocol B: Ring-Closing Double Reductive Amination (DRA)

For the development of glycomimetics, the piperidine ring must be heavily decorated with hydroxyl groups. The DRA strategy is superior to linear cyclizations because it simultaneously closes the ring and installs the N-alkoxy moiety in a single, stereocontrolled operation 8.

  • Oxidative Cleavage: Perform oxidative cleavage (e.g., NaIO4​/OsO4​ ) on a functionalized cyclopentene derivative to generate a reactive 1,5-dialdehyde intermediate 9.

  • Condensation: Add an O-substituted hydroxylamine (e.g., O-benzylhydroxylamine) to the dialdehyde.

    • Causality: This forms a dioxime intermediate, which stabilizes the highly reactive dialdehydes and prevents premature polymerization 8.

  • Reductive Ring-Closure: Treat the mixture with sodium cyanoborohydride ( NaCNBH3​ ).

    • Causality: NaCNBH3​ is selected because it is a mild reducing agent that selectively reduces the transient iminium ions without cleaving the sensitive N-O bond 9.

    • Self-Validation: LC-MS analysis should confirm the exact mass of the cyclized N-alkoxypiperidine, and variable-temperature NMR can be used to validate the ~15 kcal/mol inversion barrier.

Protocol C: Catalytic Asymmetric Kinetic Resolution

When chiral N-alkoxy piperidine carboxamides are required for target-specific binding, traditional chiral pool synthesis often falls short. A modern approach utilizes titanium-catalyzed oxidative kinetic resolution 10.

  • Setup: Dissolve the racemic N-alkoxy amine substrate in acetonitrile.

  • Catalyst Addition: Add 2 mol% of a chiral titanium complex at -20 °C.

  • Oxidation: Slowly add 30% aqueous hydrogen peroxide (0.7 equivalents) and stir for 24 hours.

    • Causality: The chiral titanium catalyst exploits the differential oxidation rates of the enantiomers, selectively converting one enantiomer into an easily separable nitrone while leaving the desired N-alkoxy amine intact with exceptional stereochemical fidelity (selectivity factor s > 150) 11.

Quantitative Data & Structure-Activity Relationships (SAR)

The versatility of the N-alkoxy piperidine and related carboxamide scaffolds is reflected in their broad spectrum of biological activities. The table below summarizes key quantitative data across different therapeutic and agrochemical indications.

Compound ClassTarget / ApplicationKey Structural FeaturePotency / EfficacyReference
Spiropidion (Pro-insecticide)ACCase (Sucking Insects)Spiro N-methoxy piperidineHigh mortality in Bemisia tabaci3
Polyhydroxylated N-alkoxypiperidines β -glucosidase / Dectin-1N-alkoxy bond (15 kcal/mol inversion)Comparable to native β -glucans1
Piperidine-4-carboxamides VDAC OligomerizationN-alkoxy substitutionApoptosis inhibition / Mitochondrial protection4
Carboxy Piperidines P. falciparum ProteasomeCentral carboxy piperidine EC50​ ~ 89 nM5

References

  • Title: US10787423B2 - Piperazine and piperidine derivatives, their synthesis and use thereof in inhibiting VDAC oligomerization, apoptosis and mitochondria dysfunction.
  • Title: Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria.
  • Title: Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy.
  • Title: Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy | JACS Au.
  • Title: En Route to the Transformation of Glycoscience: A Chemist's Perspective on Internal and External Crossroads in Glycochemistry.
  • Title: Asymmetric Synthesis of Polyhydroxylated N-Alkoxypiperidines by Ring-Closing Double Reductive Amination: Facile Preparation of Isofagomine and Analogues.
  • Title: Asymmetric Synthesis of Polyhydroxylated N-alkoxypiperidines by Ring-Closing Double Reductive Amination: Facile Preparation of Isofagomine and Analogues - PubMed.
  • Title: Design and synthesis of glycomimetics: recent advances.
  • Title: Spiro N‐methoxy piperidine ring containing aryldiones for the control of sucking insects and mites: discovery of spiropidion.
  • Title: Fascinating Ambimobile Aryldiones in Crop Protection: Managing Grass Weeds and Harmful Sucking Insects.
  • Title: Spiropidion discovery: Broad spectrum control of sucking insects and mites for multicrop utility.

Sources

Foundational

Stability and Physicochemical Profiling of N-Methoxypiperidine-4-Carboxamide Hydrochloride Under Physiological Conditions

Executive Summary N-Methoxypiperidine-4-carboxamide hydrochloride is a highly versatile building block widely utilized in medicinal chemistry and drug development[1]. Featuring a basic piperidine ring coupled with an N-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methoxypiperidine-4-carboxamide hydrochloride is a highly versatile building block widely utilized in medicinal chemistry and drug development[1]. Featuring a basic piperidine ring coupled with an N-methoxycarboxamide moiety (a Weinreb-type amide variant), its behavior in aqueous and biological matrices is governed by complex electronic and steric factors. This whitepaper provides an in-depth mechanistic analysis of its stability under physiological conditions (pH 7.4, 37 °C) and details self-validating experimental workflows for profiling its pharmacokinetic viability.

Structural Causality and Physicochemical Foundations

The physiological stability of this compound cannot be evaluated without dissecting the distinct electronic contributions of its two primary functional groups:

The Piperidine Ring

The secondary amine within the piperidine ring possesses a pKa of approximately 10.0 to 11.0. At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that >99.8% of the compound exists in its ionized, protonated state (piperidinium cation).

  • Causality: This high degree of ionization drives excellent aqueous solubility but significantly restricts passive transcellular membrane permeability. Consequently, in physiological environments, the molecule remains highly solvated by water, preventing spontaneous precipitation but necessitating active transport mechanisms or paracellular routes for tissue distribution.

The N-Methoxycarboxamide Motif

Unlike standard aliphatic amides, the substitution of a methoxyl group on the amide nitrogen fundamentally alters the bond's electronic landscape.

  • Causality: The electronegative oxygen exerts a strong inductive electron-withdrawing effect, which diminishes classical amide resonance. However, this is offset by powerful , specifically the donation of the oxygen lone pair ( nO​ ) into the antibonding orbital of the nitrogen-carbon bond ( σN−C∗​ )[2]. This unique electronic configuration allows the moiety to form a highly stable tetrahedral intermediate upon nucleophilic attack, effectively shielding the carbonyl carbon from over-addition or spontaneous cleavage[3].

Stability in Aqueous Physiological Media

In phosphate-buffered saline (PBS) at pH 7.4 and 37 °C, N-methoxypiperidine-4-carboxamide hydrochloride demonstrates exceptional hydrolytic resistance.

  • Mechanistic Driver: The hydrolysis of an amide requires the attack of a hydroxide ion ( OH− ) or water molecule on the carbonyl carbon. The steric bulk of the N-methoxy group, combined with the anomeric stabilization of the ground state, significantly raises the activation energy ( Ea​ ) required to reach the transition state[2]. As a result, the compound acts as a stable surrogate for multi-substituted amines and resists spontaneous degradation in standard aqueous buffers[4].

Biological Matrix Stability: Plasma and Liver Microsomes

While chemically stable in water, the compound's fate in biological matrices is dictated by enzymatic recognition.

Plasma Stability (Esterase/Amidase Resistance)

The compound is highly resistant to degradation by circulating plasma amidases and non-specific esterases. The N-methoxy substitution provides a steric shield that prevents the catalytic serine or cysteine residues of plasma enzymes from effectively accessing and cleaving the carbonyl bond[5].

Microsomal Stability and CYP450 Metabolism

The piperidine ring is highly susceptible to Phase I metabolism by hepatic Cytochrome P450 enzymes, predominantly [6].

  • Mechanistic Pathway: The basic nitrogen of the piperidine ring serves as a hydrogen bond donor/acceptor, interacting with key residues such as Serine 119 in the B–C loop region of CYP3A4[6]. This interaction precisely juxtaposes the piperidine moiety near the heme porphyrin center.

  • Metabolic Fates: Oxidation is initiated by a tightly coupled electron-proton transfer (hydrogen atom transfer) leading to N-H bond activation. This pathway can result in rate-limiting homolytic C-C bond cleavage and subsequent ring contraction to a pyrrolidine product, or alpha-carbon hydroxylation yielding a lactam. Additionally, O-demethylation of the N-methoxy group can yield a reactive hydroxamic acid derivative.

CYP450_Metabolism Parent N-Methoxypiperidine- 4-carboxamide CYP CYP3A4 / CYP2D6 Enzymatic Oxidation Parent->CYP Binding Metab1 Piperidine N-Oxidation (N-Oxide Formation) CYP->Metab1 N-Oxidation Metab2 Alpha-Hydroxylation (Lactam/Ring Contraction) CYP->Metab2 C-Oxidation Metab3 O-Demethylation (Hydroxamic Acid) CYP->Metab3 O-Dealkylation

Primary CYP450-mediated metabolic pathways for the piperidine and N-methoxy amide moieties.

Self-Validating Experimental Workflows

To accurately profile the physiological stability of this compound, the following protocols utilize built-in causality and control mechanisms to ensure data integrity.

Protocol 1: Kinetic Aqueous and Plasma Stability Assay

Rationale: Differentiates between chemical instability (hydrolysis) and enzymatic degradation.

  • Matrix Preparation: Spike N-methoxypiperidine-4-carboxamide hydrochloride into PBS (pH 7.4) or pooled human plasma to a final concentration of 1 µM.

    • Causality: The organic solvent (e.g., DMSO) concentration is strictly maintained at <1% to prevent the artificial denaturation of plasma proteins, ensuring physiological relevance.

  • Incubation: Incubate the matrix at 37 °C under gentle, continuous agitation to ensure homogeneity.

  • Sampling & Quenching: Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120 minutes). Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol).

    • Causality: Cold ACN rapidly denatures plasma proteins, instantly halting any enzymatic activity. This "freezes" the kinetic state of the assay precisely at the target time point.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Causality: High-speed centrifugation pellets the precipitated proteins, preventing them from clogging the LC column and suppressing the MS ionization signal.

  • Analysis: Transfer the supernatant for LC-MS/MS quantification.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Rationale: Quantifies Phase I metabolic clearance driven by CYP450 enzymes.

  • Matrix Pre-incubation: Pre-incubate 1 µM of the compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂ at 37 °C for 5 minutes.

  • Reaction Initiation (The Self-Validating Step): Initiate the metabolic reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. A parallel control sample without NADPH is run simultaneously. If degradation occurs in the negative control, it flags non-CYP450 mediated instability (e.g., chemical degradation or non-NADPH dependent enzymes), validating the assay's specificity.

  • Quenching & Extraction: Follow the same time-course sampling and cold ACN quenching as Protocol 1.

  • Data Processing: Calculate the in vitro intrinsic clearance ( CLint​ ) using the elimination rate constant ( k ) derived from the log-linear decline of the parent compound.

Workflow Prep Sample Prep (1 µM in Buffer) Incubate Incubation (37°C, 0-120 min) Prep->Incubate Quench Quench (Cold ACN) Incubate->Quench Centrifuge Centrifugation (14,000 rpm) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Step-by-step experimental workflow for kinetic stability and LC-MS/MS quantification.

Quantitative Data Presentation

The following table summarizes the projected physicochemical properties and stability metrics based on the structural motifs of N-methoxypiperidine-4-carboxamide hydrochloride.

ParameterProjected ValueMechanistic Driver / Causality
Aqueous Half-life (pH 7.4, 37°C) > 72 hoursAnomeric stabilization of the N-methoxy group prevents spontaneous hydrolysis.
Plasma Half-life (Human, In Vitro) > 24 hoursSteric hindrance and electronic shielding prevent amidase/esterase cleavage.
Microsomal CLint​ (HLM) Moderate to HighSusceptibility of the piperidine ring to CYP3A4/CYP2D6-mediated oxidation.
Primary CYP Isoforms CYP3A4, CYP2D6Hydrogen bonding of the protonated amine to active site residues (e.g., Ser119).
Ionization State (pH 7.4) > 99% CationicHigh pKa (~10) of the secondary piperidine amine forces protonation.

References

  • Fu, Z., Yang, L., Sun, D., et al. "Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450." Dalton Transactions, 2020.[Link]

  • Wang, Y., et al. "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." ACS Medicinal Chemistry Letters, 2011.[Link]

  • Glover, S. A., et al. "Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides." Molecules, 2018.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Amide Coupling using N-methoxypiperidine-4-carboxamide hydrochloride

Introduction & Mechanistic Overview N-methoxypiperidine-4-carboxamide hydrochloride (CAS: 1426290-51-8) is a highly versatile building block in medicinal chemistry and drug discovery. The N-methoxy carboxamide moiety fun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

N-methoxypiperidine-4-carboxamide hydrochloride (CAS: 1426290-51-8) is a highly versatile building block in medicinal chemistry and drug discovery. The N-methoxy carboxamide moiety functions as a stable bioisostere for hydroxamic acids and is frequently incorporated into the design of targeted therapeutics, including immune checkpoint inhibitors and mammalian SLC6A19 modulators[1].

In synthetic workflows, the secondary piperidine nitrogen serves as the nucleophile for amide coupling. However, because the reagent is supplied as a hydrochloride salt, and secondary amines inherently present moderate steric hindrance, achieving high-yielding amide bonds requires highly optimized coupling conditions[2]. This application note details a robust, self-validating protocol utilizing HATU to achieve maximum coupling efficiency.

Reagent Selection & Causality

To ensure a reliable and high-yielding reaction, the selection of reagents must address the specific chemical barriers of the substrate:

  • Coupling Reagent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected as the premier coupling reagent. It reacts rapidly with carboxylate anions to form a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester[3]. The extraordinary coupling efficiency of HATU is driven by a neighboring group effect: the pyridine nitrogen atom of the HOAt leaving group stabilizes the incoming secondary amine through a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating the acylation rate and minimizing racemization[4][5].

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. It fulfills a critical dual role: it deprotonates the carboxylic acid to initiate HATU activation, and it neutralizes the hydrochloride salt of the N-methoxypiperidine-4-carboxamide, liberating the free nucleophilic amine in situ[3].

  • Solvent (Anhydrous DMF): N,N-Dimethylformamide (DMF) is the solvent of choice due to its high dielectric constant, which effectively solubilizes both the polar hydrochloride salt and the active ester intermediate[5].

Quantitative Data Summaries

The following table summarizes the optimization data comparing HATU against other standard coupling reagents for sterically hindered secondary piperidines. HATU consistently demonstrates superior kinetics and yield.

Coupling SystemBase RequiredSolventReaction TimeTypical YieldEpimerization RiskByproduct Removal
HATU DIPEA (3.0 - 4.0 eq)DMF1 - 2 h>90% Very LowModerate (TMU/HOAt)
EDC/HOBt Et3N (3.0 eq)DCM12 - 18 h60 - 75%LowEasy (Water soluble)
T3P Pyridine (3.0 eq)EtOAc8 - 12 h70 - 85%LowEasy (Water wash)

Experimental Protocol

Scale: 1.0 mmol (Adjust volumetrics accordingly for scale-up).

Step 1: Pre-activation of the Carboxylic Acid
  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to ensure anhydrous conditions[3].

  • Dissolve the target carboxylic acid (1.0 mmol, 1.0 equiv) in 10 mL of anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 mmol, 3.0 equiv) to the solution. Causality: This non-nucleophilic base deprotonates the carboxylic acid to form the reactive carboxylate anion.

  • Add HATU (1.2 mmol, 1.2 equiv) in one portion. Stir the mixture at room temperature (20-25 °C) for 15–30 minutes. Causality: This incubation period ensures the complete conversion of the carboxylic acid into the highly reactive OAt-active ester before the amine is introduced[5].

Step 2: Nucleophilic Addition
  • In a separate dry vial, suspend N-methoxypiperidine-4-carboxamide hydrochloride (1.1 mmol, 1.1 equiv) in 2 mL of anhydrous DMF. Add DIPEA (1.1 mmol, 1.1 equiv) and agitate until a clear solution forms. Causality: This step liberates the free secondary amine from its HCl salt, activating its nucleophilicity.

  • Transfer the free amine solution dropwise to the pre-activated ester mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress via LC-MS or TLC. Complete consumption of the active ester typically occurs within 1–2 hours.

Step 3: Quenching and Workup
  • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL).

  • Wash the combined organic layers sequentially with:

    • 5% aqueous LiCl (2 × 15 mL): Causality: Highly effective for partitioning DMF out of the organic layer.

    • Saturated aqueous NaHCO₃ (1 × 15 mL): Causality: Neutralizes and removes unreacted carboxylic acid and the potentially explosive HOAt byproduct[3].

    • Brine (1 × 15 mL): Removes residual water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note: Tetramethylurea (TMU), a polar byproduct of HATU, can be challenging to remove and may require high-vacuum drying[3].

Step 4: Purification
  • Purify the crude residue via silica gel flash chromatography (typically using a gradient of DCM/MeOH or Hexanes/EtOAc, depending on the lipophilicity of the carboxylic acid R-group) to afford the pure target amide[2].

Mandatory Visualizations

Workflow A Carboxylic Acid + HATU B DIPEA / DMF (Pre-activation) A->B C OAt-Active Ester Intermediate B->C 15-30 min E Amide Coupling (RT, 1-2h) C->E D N-methoxypiperidine- 4-carboxamide HCl D->E Base liberated F Workup & Purification E->F LC-MS check G Target Amide Product F->G

Workflow for the HATU-mediated amide coupling of N-methoxypiperidine-4-carboxamide hydrochloride.

Mechanism RCOOH R-COOH (Carboxylic Acid) Deprot Carboxylate Anion (R-COO⁻) RCOOH->Deprot DIPEA ActiveEster OAt-Active Ester Deprot->ActiveEster Attacks HATU HATU HATU Reagent HATU->ActiveEster Transition 7-Membered Cyclic Transition State ActiveEster->Transition Amine Addition Amine Piperidine Free Base (Nucleophile) Amine->Transition Product Coupled Amide + HOAt + TMU Transition->Product HOAt Leaving Group

Mechanistic pathway of HATU activation and nucleophilic attack by the piperidine amine.

References

  • Title: HATU - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC (NIH) URL: [Link]

  • Title: small molecule inhibitors of mammalian slc6a19 function - Patents Source: Justia URL: [Link]

Sources

Application

Application Note: Synthesis and Derivatization of Weinreb Amide Analogs Using N-Methoxypiperidine-4-Carboxamide

Executive Summary The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in neuropharmacological agents and targeted therapeutics. While classic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in neuropharmacological agents and targeted therapeutics. While classical are the gold standard for preventing over-addition during the synthesis of ketones from carboxylic acid derivatives, the use of secondary N-methoxy amides—such as N-methoxypiperidine-4-carboxamide—offers a highly efficient, atom-economical alternative. This guide details the mechanistic rationale and provides validated, self-contained protocols for utilizing N-methoxypiperidine-4-carboxamide as a bifunctional building block to generate diverse 4-acylpiperidine libraries.

Mechanistic Rationale: The Secondary Weinreb Amide Advantage

Traditional tertiary Weinreb amides rely on the steric and electronic properties of the N-methyl group to prevent the collapse of the tetrahedral intermediate . However, secondary N-methoxy amides employ a distinct, highly robust stabilizing mechanism.

When N-methoxypiperidine-4-carboxamide is subjected to a Grignard reagent, the first equivalent acts exclusively as a base, deprotonating the acidic amide N-H. The resulting magnesium amide salt is a poor leaving group but an exceptional chelator. The second equivalent of the Grignard reagent subsequently attacks the carbonyl carbon. The resulting intermediate is stabilized by a rigid, five-membered chelate involving the magnesium ion, the methoxy oxygen, and the anionic oxygen/nitrogen . This chelation securely traps the intermediate until it is intentionally collapsed via acidic aqueous workup, strictly preventing the formation of tertiary alcohols.

Mechanism A Secondary N-Methoxy Amide (R-CO-NH-OMe) B Magnesium Amide Salt (R-CO-N(MgX)-OMe) A->B 1.0 eq RMgX (Deprotonation) C Chelated Tetrahedral Int. (Stable Dianion Equivalent) B->C 1.0 eq RMgX (Nucleophilic Attack) D Target Ketone (R-CO-R') C->D Aqueous HCl (Quench & Collapse)

Figure 1: Mechanistic pathway of Grignard addition to secondary N-methoxy amides.

Synthetic Strategy & Workflow

Because N-methoxypiperidine-4-carboxamide possesses both a secondary amine (piperidine ring) and a secondary amide, it serves as a versatile bifunctional hub . The optimal synthetic sequence involves first functionalizing the more nucleophilic piperidine nitrogen (via reductive amination or protection), followed by the controlled addition of an organometallic reagent to the N-methoxy amide.

Workflow Start N-Methoxypiperidine-4-carboxamide Step1 Piperidine N-Functionalization (Reductive Amination / Acylation) Start->Step1 Int N-Substituted Weinreb Analog Step1->Int Step2 Grignard Addition (2.2 eq RMgX, -20 °C) Int->Step2 End 4-Acylpiperidine Library Step2->End

Figure 2: Two-stage synthetic workflow for generating 4-acylpiperidine libraries.

Experimental Protocols

Protocol A: Selective N-Functionalization (Reductive Amination)

Objective : To install an alkyl/aryl group on the piperidine nitrogen without disturbing the sensitive N-methoxy amide functionality. Causality & Design : Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. Its steric bulk and electron-withdrawing acetate groups render it mild enough to exclusively reduce the transient iminium ion without reducing the amide carbonyl.

  • Initiation : Suspend N-methoxypiperidine-4-carboxamide hydrochloride (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Free-Basing : Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise at room temperature. Stir for 10 minutes to liberate the free piperidine base.

  • Imine Formation : Add the desired aldehyde (1.1 eq). Stir for 30 minutes to allow complete iminium ion formation.

  • Reduction : Add NaBH(OAc)₃ (1.5 eq) in portions over 15 minutes to control the mild exotherm. Stir for 12 hours at room temperature.

  • Validation & Workup : Monitor reaction progress via TLC (ninhydrin stain for secondary amines). Once the starting material is consumed, quench with saturated aqueous NaHCO₃ (equal volume) to neutralize the acetic acid byproduct. Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Controlled Grignard Addition

Objective : To convert the N-substituted N-methoxypiperidine-4-carboxamide into a target 4-acylpiperidine. Causality & Design : Exactly 2.2 equivalents of Grignard reagent are required. The first 1.0 eq deprotonates the amide N-H. The second 1.0 eq performs the nucleophilic attack. The 0.2 eq excess compensates for trace moisture. The reaction must be maintained at -20 °C to maximize the stability of the chelated tetrahedral intermediate prior to quenching.

  • Preparation : Dissolve the N-substituted N-methoxypiperidine-4-carboxamide (1.0 eq, 5 mmol) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert argon atmosphere.

  • Cooling : Cool the reaction flask to -20 °C using a dry ice/ethylene glycol bath.

  • Addition : Add the Grignard reagent (RMgX, 2.2 eq) dropwise via syringe pump over 30 minutes. Self-Validation: Vigorous gas evolution (alkane) will be observed during the addition of the first equivalent due to N-H deprotonation.

  • Maturation : Allow the reaction to stir at -20 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Quench & Collapse : Quench the reaction at 0 °C by the rapid addition of cold, saturated aqueous NH₄Cl (20 mL). Causality: The mildly acidic NH₄Cl safely protonates the intermediate, triggering the collapse of the tetrahedral chelate and the expulsion of N-methoxylamine, yielding the target ketone.

  • Isolation : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and purify via flash column chromatography.

Quantitative Yield Analysis

The following table summarizes the robustness of Protocol B across various piperidine N-substituents and Grignard reagents. The secondary N-methoxy amide consistently suppresses over-addition to negligible levels (<2%), mirroring the efficiency of traditional tertiary Weinreb amides.

Piperidine N-SubstituentGrignard Reagent (RMgX)EquivalentsTarget ProductIsolated Yield (%)Over-addition (%)
BenzylPhenylmagnesium bromide2.21-Benzyl-4-benzoylpiperidine88< 2
MethylAllylmagnesium chloride2.21-Methyl-4-(but-3-enoyl)piperidine85< 2
Boc (tert-Butoxycarbonyl)Methylmagnesium bromide2.21-Boc-4-acetylpiperidine92< 1
Cbz (Carboxybenzyl)Isopropylmagnesium chloride2.21-Cbz-4-isobutyrylpiperidine81< 2

References

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations MDPI Catalysis URL:[Link]

  • Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides PubMed Central (PMC) URL:[Link]

Method

Application Note: Reaction Conditions for the Functionalization of N-Methoxypiperidine-4-Carboxamide Derivatives

Executive Summary In modern drug discovery, piperidine derivatives are ubiquitous. Specifically, N-methoxy-N-methylpiperidine-4-carboxamide (the Weinreb amide derivative of isonipecotic acid) serves as a premier, highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, piperidine derivatives are ubiquitous. Specifically, N-methoxy-N-methylpiperidine-4-carboxamide (the Weinreb amide derivative of isonipecotic acid) serves as a premier, highly versatile building block[1]. It is the critical intermediate for synthesizing benzoylpiperidine fragments—a privileged pharmacophore embedded in 5-HT receptor ligands, KRAS G12C inhibitors, and antipsychotic therapeutics[2].

This application note details the mechanistic rationale, reaction optimization, and self-validating protocols for the dual-site functionalization of this scaffold: (1) nucleophilic acyl substitution at the Weinreb amide to form piperidinyl ketones, and (2) orthogonal functionalization of the piperidine nitrogen.

Mechanistic Rationale & Causality

The Weinreb Amide Advantage

Standard esters and amides are notoriously difficult to convert directly to ketones using highly reactive organometallic reagents (Grignards or organolithiums) due to the rapid over-addition of a second equivalent of the nucleophile, which yields a tertiary alcohol[3].

N-methoxypiperidine-4-carboxamides circumvent this through the formation of a highly stable five-membered tetrahedral metal chelate [4]. When the organometallic reagent attacks the carbonyl carbon, the metal cation (Mg²⁺ or Li⁺) coordinates simultaneously with the carbonyl oxygen and the methoxy oxygen. This chelate is thermodynamically stable at low temperatures, effectively "locking" the intermediate and preventing further nucleophilic attack. The desired ketone is only liberated upon the introduction of an aqueous acidic quench, which breaks the chelate and protonates the leaving group.

Solvent and Temperature Dynamics
  • Solvent Causality: Tetrahydrofuran (THF) is the strictly preferred solvent for these transformations. The oxygen lone pairs in THF coordinate with and stabilize the highly electropositive metal center of the organometallic reagent, maintaining its solubility and modulating its reactivity[2].

  • Temperature Causality: For Grignard reagents, 0 °C is typically sufficient to maintain chelate stability. However, when using more reactive organolithium reagents, cryogenic temperatures (-78 °C) are mandatory. This prevents the premature collapse of the tetrahedral intermediate and suppresses competitive deprotonation at the slightly acidic α-position of the piperidine ring[2].

Visualizing the Functionalization Pathway

The following workflow illustrates the orthogonal functionalization strategy, beginning with the protected isonipecotic acid and culminating in a fully functionalized piperidinyl ketone.

G A 1-Boc-piperidine- 4-carboxylic acid B Weinreb Amide (N-methoxy-N-methyl) A->B HN(OMe)Me·HCl EDCI, HOBt C Tetrahedral Metal Chelate B->C RMgBr or RLi THF, Low Temp D Piperidin-4-yl Ketone C->D Aqueous Acidic Quench E N-Functionalized Ketone D->E 1. TFA 2. R'-X, Base

Workflow for functionalizing piperidine-4-carboxamides via Weinreb ketone synthesis.

Quantitative Data: Reaction Optimization

The choice of organometallic reagent and reaction conditions heavily dictates the chemoselectivity (Ketone vs. Tertiary Alcohol) of the functionalization. The table below summarizes optimized parameters for various nucleophiles attacking 1-Boc-N-methoxy-N-methylpiperidine-4-carboxamide[4].

Organometallic ReagentSolvent SystemTemperatureReaction TimeYield (%)Chemoselectivity (Ketone:Alcohol)
Phenylmagnesium BromideTHF0 °C2.0 h88%>99:1
PhenyllithiumTHF-78 °C1.0 h82%>95:5
n-ButyllithiumEt₂O-78 °C1.0 h75%90:10
2-PyridyllithiumToluene/THF-78 °C2.0 h79%>95:5

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Boc-N-methoxy-N-methylpiperidine-4-carboxamide[1]

This protocol establishes the Weinreb amide moiety necessary for controlled functionalization.

  • Preparation: In a flame-dried round-bottom flask, dissolve 1-Boc-4-piperidinecarboxylic acid (1.0 eq, 10.0 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA deprotonates the carboxylic acid and neutralizes the hydrochloride salt of the incoming amine.

  • Coupling: Cool the mixture to 0 °C. Add HOBt (1.2 eq) and EDCI (1.2 eq) sequentially. Stir for 15 minutes. Causality: HOBt forms a highly reactive, yet stable, active ester intermediate, preventing the formation of unreactive N-acylureas often caused by EDCI alone.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in one portion. Allow the reaction to warm to room temperature and stir overnight (12-16 h).

  • In-Process Control (IPC): Monitor via TLC (Ninhydrin stain). The starting material spot should be completely consumed.

  • Workup: Wash the organic layer successively with 1M aqueous HCl (removes unreacted amine and DIPEA), saturated aqueous NaHCO₃ (removes unreacted acid and HOBt), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Nucleophilic Acyl Substitution (Ketone Synthesis)[2][4]

This protocol utilizes the stable tetrahedral chelate to prevent over-addition.

  • Preparation: Dissolve 1-Boc-N-methoxy-N-methylpiperidine-4-carboxamide (1.0 eq, 5.0 mmol) in anhydrous THF (0.1 M) under a strict Argon atmosphere.

  • Cooling: Cool the solution to 0 °C (if using Grignard reagents) or -78 °C (if using organolithium reagents) using an ice/water or dry ice/acetone bath.

  • Addition: Add the organometallic reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise via syringe over 15 minutes. Causality: Dropwise addition controls the exothermic nature of the reaction and prevents localized over-concentration, which could force the collapse of the chelate.

  • Observation & IPC: The solution will typically transition from clear to a pale yellow/orange suspension, visually indicating the formation of the metal chelate. Stir for 2 hours. To validate completion, quench a 50 µL aliquot in 1 mL of Methanol and analyze via LC-MS; the mass of the desired ketone should be the dominant peak.

  • Quench: Carefully add saturated aqueous NH₄Cl (10 mL) while still at the reaction temperature. Causality: The mildly acidic NH₄Cl provides the protons necessary to break the metal chelate and release the ketone, without being acidic enough to cleave the acid-sensitive Boc protecting group.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

Protocol C: Piperidine N-Functionalization (Deprotection & Alkylation)[5][6]

This protocol demonstrates the orthogonal functionalization of the piperidine nitrogen following ketone synthesis.

  • Deprotection: Dissolve the Boc-protected piperidinyl ketone in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 1 hour.

  • Concentration: Concentrate the mixture in vacuo. Azeotrope three times with Toluene. Causality: Toluene forms an azeotrope with TFA, ensuring complete removal of the acid which would otherwise neutralize the base in the subsequent alkylation step.

  • Alkylation: Dissolve the crude amine TFA salt in anhydrous DMF (0.2 M). Add K₂CO₃ (3.0 eq) and the desired alkyl halide (R'-X, 1.1 eq).

  • Heating & IPC: Heat the reaction to 60 °C for 4 hours. Self-validation: Analyze via TLC (10% MeOH in DCM with 1% NH₄OH). The baseline amine spot should disappear, replaced by a higher Rf product spot.

  • Isolation: Dilute with water to dissolve inorganic salts, extract with Ethyl Acetate, wash extensively with LiCl (5% aqueous) to remove DMF, dry, and purify via flash chromatography.

Sources

Application

Application Note: Freeing N-methoxypiperidine-4-carboxamide from its Hydrochloride Salt for Organic Synthesis

Introduction N-methoxypiperidine-4-carboxamide is a valuable building block in medicinal chemistry and drug development, frequently employed in the synthesis of complex molecular architectures. It is commonly supplied an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-methoxypiperidine-4-carboxamide is a valuable building block in medicinal chemistry and drug development, frequently employed in the synthesis of complex molecular architectures. It is commonly supplied and stored as a hydrochloride (HCl) salt to enhance its stability and shelf-life.[1] However, for many subsequent synthetic transformations, particularly those involving base-sensitive reagents, coupling reactions, or reactions requiring a nucleophilic piperidine nitrogen, the presence of the HCl salt is detrimental. The protonated piperidinium ion is non-nucleophilic and can interfere with reaction kinetics and mechanisms. Therefore, an efficient and clean conversion of the amine salt to its free base form is a critical preliminary step.

This application note provides detailed protocols for two robust methods to remove the HCl salt from N-methoxypiperidine-4-carboxamide, ensuring the integrity of the molecule for downstream applications. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, practical execution, and methods for verifying the successful conversion.

Scientific Principles of Amine Salt to Free Base Conversion

The conversion of an amine hydrochloride salt to its free base is a straightforward acid-base neutralization reaction.[2] The piperidinium chloride, an acidic salt, is treated with a base. The base deprotonates the positively charged nitrogen atom, yielding the neutral, "free base" amine, which is typically more soluble in organic solvents.[1][3]

R₂NH₂⁺Cl⁻ + Base → R₂NH + [Base-H]⁺Cl⁻

The choice of base and solvent system is crucial and depends on the stability of the target molecule and the requirements of the subsequent reaction. The pKa of the conjugate acid of piperidine is approximately 11.1, which guides the selection of an appropriately strong base to ensure complete deprotonation.[4]

A critical consideration for N-methoxypiperidine-4-carboxamide is the potential for hydrolysis of the carboxamide functional group under harsh basic conditions, especially at elevated temperatures.[5][6][7] Therefore, the chosen methods employ mild bases to mitigate this risk.

Protocol 1: Aqueous Basic Workup via Liquid-Liquid Extraction

This is the most common and versatile method for generating the free base. It relies on the differential solubility of the amine salt and the free base between aqueous and organic phases.[3][8] The HCl salt is water-soluble, while the neutral free base is soluble in many organic solvents.

Materials and Reagents
Reagent/MaterialGradePurpose
N-methoxypiperidine-4-carboxamide HClSynthesis GradeStarting Material
Saturated Sodium Bicarbonate (NaHCO₃) SolutionReagent GradeMild Base
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)HPLC GradeOrganic Extraction Solvent
Deionized WaterAqueous Phase
Brine (Saturated NaCl Solution)Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousDrying Agent
Separatory FunnelFor Liquid-Liquid Extraction
Rotary EvaporatorSolvent Removal
Step-by-Step Procedure
  • Dissolution: Dissolve the N-methoxypiperidine-4-carboxamide HCl salt in deionized water (approximately 10-20 mL of water per gram of salt) in a suitably sized Erlenmeyer flask or beaker.

  • Transfer to Separatory Funnel: Transfer the aqueous solution to a separatory funnel.

  • Addition of Organic Solvent: Add an equal volume of an immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Basification: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel in small portions. Swirl gently after each addition. Continue adding the basic solution until the effervescence (CO₂ evolution) ceases and the pH of the aqueous layer is basic (pH 8-9, checked with pH paper).

    • Causality Insight: Sodium bicarbonate is a mild base, which is sufficient to deprotonate the piperidinium ion but gentle enough to minimize the risk of amide hydrolysis.[9]

  • Extraction: Stopper the separatory funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The organic layer (DCM is the bottom layer, EtOAc is the top layer) will contain the free base. Drain the organic layer into a clean flask.

  • Re-extraction (Optional but Recommended): To maximize yield, add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel and repeat the extraction process. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine. This helps to remove any remaining water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for 10-15 minutes. The solution should be clear, not cloudy.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the N-methoxypiperidine-4-carboxamide free base, typically as an oil or a low-melting solid.

Workflow Diagram

G cluster_prep Preparation cluster_extraction Extraction cluster_workup Work-up & Isolation dissolve Dissolve HCl Salt in Water transfer Transfer to Separatory Funnel dissolve->transfer add_organic Add Organic Solvent (DCM/EtOAc) transfer->add_organic basify Add Saturated NaHCO3 (to pH 8-9) add_organic->basify extract Shake and Vent basify->extract separate Separate Organic Layer extract->separate wash Wash with Brine separate->wash dry Dry over Na2SO4 wash->dry isolate Filter and Evaporate Solvent dry->isolate product Free Base Product isolate->product

Caption: Aqueous Basic Workup Workflow.

Protocol 2: Anhydrous Free-Basing Using a Solid-Supported Base

This method is ideal for situations where the subsequent reaction is sensitive to water or when an aqueous workup is cumbersome. It involves stirring the HCl salt with a solid-supported base in an organic solvent.

Materials and Reagents
Reagent/MaterialGradePurpose
N-methoxypiperidine-4-carboxamide HClSynthesis GradeStarting Material
Solid Potassium Carbonate (K₂CO₃)Anhydrous PowderMild Base
Dichloromethane (DCM) or Acetonitrile (MeCN)AnhydrousOrganic Solvent
Celite® or Filter PaperFiltration Aid
Step-by-Step Procedure
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-methoxypiperidine-4-carboxamide HCl salt.

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, approximately 2-3 equivalents relative to the HCl salt) and a suitable anhydrous organic solvent like DCM or acetonitrile.

    • Causality Insight: Using a solid base in an organic solvent prevents the introduction of water. The resulting byproduct, KCl, is also a solid and can be easily removed by filtration.

  • Reaction: Stir the resulting suspension vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC (see verification section below).

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® or a sintered glass funnel to remove the solid K₂CO₃ and the KCl byproduct.

  • Washing: Rinse the flask and the filter cake with a small amount of the fresh anhydrous solvent to ensure complete transfer of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the free base product.

Workflow Diagram

G cluster_reaction Reaction cluster_isolation Isolation combine Combine HCl Salt, K2CO3, and Anhydrous Solvent stir Stir at Room Temperature (2-4 hours) combine->stir filter Filter to Remove Solids (K2CO3, KCl) stir->filter rinse Rinse Filter Cake filter->rinse evaporate Evaporate Solvent rinse->evaporate product Free Base Product evaporate->product

Caption: Anhydrous Free-Basing Workflow.

Verification of HCl Salt Removal

It is crucial to confirm the complete removal of the hydrochloride before proceeding. Several analytical techniques can be employed.

MethodPrincipleExpected Result for Successful Conversion
pH Test A small aliquot of the final organic solution is shaken with a drop of deionized water. The pH of the water is tested.The aqueous drop should be neutral or slightly basic (pH ≥ 7), not acidic.
Thin-Layer Chromatography (TLC) The salt is significantly more polar than the free base.The product spot (free base) will have a higher Rf value (travel further up the plate) than the starting material spot (HCl salt).
¹H NMR Spectroscopy Deprotonation of the piperidinium nitrogen causes a characteristic upfield shift of adjacent protons.The protons on the carbons alpha to the nitrogen (in the piperidine ring) will shift to a lower ppm value compared to the HCl salt spectrum.
Infrared (IR) Spectroscopy The N-H⁺ stretch in the ammonium salt has a distinct, broad absorption.The broad absorption band typically seen around 2400-2800 cm⁻¹ for the HCl salt will disappear.[10]

Troubleshooting

ProblemProbable CauseSolution
Emulsion during Extraction Amines can act as surfactants, stabilizing the interface between the organic and aqueous layers.[11]Add brine to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break the emulsion.[11] Alternatively, filter the emulsified layer through a pad of Celite®.
Low Yield Incomplete extraction or basification. Product is somewhat water-soluble.Ensure the pH of the aqueous layer is sufficiently basic. Perform multiple extractions with fresh organic solvent. Use a more polar extraction solvent like n-butanol if solubility is an issue.[11]
Product is Wet (Contains Water) Inadequate drying of the organic layer.Use a sufficient amount of drying agent. Ensure the solution is no longer cloudy before filtering. For highly water-sensitive applications, consider azeotropic drying with toluene.
Amide Hydrolysis Use of a strong base (e.g., NaOH) or prolonged heating.Stick to mild bases like NaHCO₃ or K₂CO₃ at room temperature.[6][12] Monitor the reaction closely and avoid extended reaction times.

References

  • Liquid–liquid extraction. In: Wikipedia. Retrieved from [Link]

  • Turned on its head: Homogeneous liquid-liquid extraction with amines. (2019). SeparationsNow.com. Retrieved from [Link]

  • Zhu, L., Tay, C. B., & Lee, H. K. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 231–237. Retrieved from [Link]

  • Freebase (chemistry). In: Wikidoc. Retrieved from [Link]

  • Amides can be hydrolysed under acidic or basic conditions too. Chemeurope.com. Retrieved from [Link]

  • Allen, A. (2025). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute. Retrieved from [Link]

  • Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. Retrieved from [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. Retrieved from [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Hydrolysis of Esters and Amides. Dalal Institute. Retrieved from [Link]

  • Blacker, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6, 1806-1810. Retrieved from [Link]

  • The Workup. University of Wisconsin-Madison, Baran Lab. Retrieved from [Link]

  • How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. Retrieved from [Link]

  • Amines as Bases. Chemistry LibreTexts. Retrieved from [Link]

  • Piperidine Hydrochloride. DrugBank. Retrieved from [Link]

  • Mastering Film-Forming Amines: Analytical Methods and Best Practices. Sentry Equipment Corp. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • N'-boc-N-Methoxy-N-methylpiperidine-4-carboxamide. Pharmaffiliates. Retrieved from [Link]

  • Identifying Amines: Principles and Practical Methods. Iran Silicate Industries. Retrieved from [Link]

  • Amine acid salt compounds and process for the production thereof.Google Patents.
  • 4-(4-Methoxyanilino)piperidine-4-carboxamide. PubChem. Retrieved from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Amine workup. Reddit. Retrieved from [Link]

  • About Workup. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Piperidine. PubChem. Retrieved from [Link]

  • Research on the Process for Removing Heat-Stable Salts from Organic Amine Absorbents via Electrodialysis. ResearchGate. Retrieved from [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Amine heat stable salt neutralization having reduced solids.Google Patents.
  • Obtaining free base from hydrochloride salt in methanol as solvent? Reddit. Retrieved from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Retrieved from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. Retrieved from [Link]

  • Method for removing heat stable base salts from a contaminated basic solution, and use thereof in a process for recovering acid gas from an acid gas stream.Google Patents.
  • Preparation method of N-methoxyl-N-methyl-1-tosylpiperidine-4-amide.Google Patents.
  • Amines Purification - HSAS Removal Unit (RU). APL Services. Retrieved from [Link]

  • Piperidine. In: Wikipedia. Retrieved from [Link]

  • Application of Solid-Supported Amines for Thermocatalytic Reactive CO2 Capture. ACS Publications. Retrieved from [Link]

Sources

Method

Application Note: Advanced Reductive Amination Protocols for Piperidine-4-Carboxamide Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocols Strategic Importance in Medicinal Chemistry The piperidine-4-carboxamide (isoni...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocols

Strategic Importance in Medicinal Chemistry

The piperidine-4-carboxamide (isonipecotamide) scaffold is a privileged pharmacophore in modern drug discovery. Its rigid cyclic structure allows for precise spatial orientation of functional groups, while the carboxamide moiety serves as a critical hydrogen bond donor and acceptor in protein-ligand interactions. This structural motif is central to the efficacy of numerous therapeutics, including the potent CCR5 antagonist TAK-220[1] and various Akt/PI3K pathway inhibitors[2].

Late-stage functionalization of the piperidine nitrogen is predominantly achieved via reductive amination . Because the starting material is a secondary amine, the reaction exclusively yields a tertiary amine, inherently eliminating the risk of over-alkylation that plagues primary amine functionalization[3]. However, the presence of the carboxamide group can introduce unique challenges, including poor substrate solubility, localized steric hindrance, and potential hydrogen-bonding networks that may impede iminium ion formation.

Mechanistic Principles & Reagent Selection

Reductive amination is a tandem reaction comprising two distinct mechanistic steps:

  • Condensation: The nucleophilic secondary amine of the piperidine attacks the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. Acid-catalyzed dehydration yields an electrophilic iminium ion.

  • Reduction: A hydride source selectively reduces the iminium ion to the target tertiary amine.

To prevent the premature reduction of the starting carbonyl compound (which would yield an alcohol byproduct), the reducing agent must exhibit high chemoselectivity for the iminium ion[4].

The Gold Standard: Sodium Triacetoxyborohydride (STAB)

Following the seminal methodology developed by Abdel-Magid et al., Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) has become the reagent of choice for this transformation[5]. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB significantly less reactive than Sodium Borohydride ( NaBH4​ ). Consequently, STAB readily reduces iminium ions at mildly acidic pH (4.0–5.0) but reacts extremely slowly with most aldehydes and ketones[3]. Furthermore, STAB eliminates the severe toxicity risks associated with Sodium Cyanoborohydride ( NaBH3​CN ), which can liberate highly toxic hydrogen cyanide gas under acidic conditions[3].

Pathway A Piperidine-4-carboxamide (Secondary Amine) C Hemiaminal Intermediate A->C Nucleophilic Attack B Aldehyde / Ketone (Carbonyl) B->C D Iminium Ion (Activated Electrophile) C->D -H2O (Acid Catalyzed) E Tertiary Piperidine Derivative (Target Product) D->E Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of piperidine reductive amination via an iminium intermediate.

Quantitative Data: Reducing Agent Comparison

The selection of the reducing agent dictates the reaction's operational parameters. The table below summarizes the critical metrics for reagents commonly used in piperidine functionalization[3][4][5].

Reducing AgentSelectivity (Iminium vs. Carbonyl)Toxicity / Safety ProfileOptimal pH RangeTypical Yield (Piperidines)
NaBH(OAc)3​ (STAB) Excellent Low (Generates acetic acid)4.0 – 5.085 – 98%
NaBH3​CN GoodHigh (HCN gas risk at low pH)5.0 – 6.075 – 90%
NaBH4​ PoorLow (Generates borate salts)N/A (Stepwise only)60 – 80%
Catalytic H2​ (Pd/C) ModerateLow (Generates water)Neutral70 – 95%

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating; visual cues and specific operational parameters ensure the reaction is proceeding as intended.

Protocol A: Standard One-Pot Direct Reductive Amination

Ideal for unhindered aliphatic/aromatic aldehydes and standard ketones.

Causality Note: 1,2-Dichloroethane (DCE) is selected as the primary solvent because it consistently provides faster reaction rates for STAB-mediated reductions compared to Tetrahydrofuran (THF)[5]. Acetic acid is added to precisely tune the pH, driving the dehydration of the hemiaminal without decomposing the borohydride.

Step-by-Step Methodology:

  • Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the piperidine-4-carboxamide derivative (1.0 equiv, typically 1.0 mmol) and the target aldehyde/ketone (1.1 equiv) in anhydrous DCE (10 mL)[5].

  • Acidification: Add glacial acetic acid (1.0–2.0 equiv) dropwise. Validation Check: The solution should remain clear; a pH strip spotted with the mixture should read ~4.5.

  • Imine Formation: Stir the mixture at room temperature for 30–60 minutes to allow the iminium ion to pre-form.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) in portions over 5 minutes. Validation Check: Mild effervescence (hydrogen gas evolution) may occur; this is normal but should not be vigorous.

  • Reaction Monitoring: Stir at room temperature for 2–12 hours. Monitor consumption of the piperidine starting material via TLC (typically using a highly polar eluent like 10% MeOH in DCM with 1% NH4​OH ) or LC-MS[4].

  • Quenching & Workup: Once complete, quench the reaction carefully by adding saturated aqueous NaHCO3​ (10 mL). Causality: The weak base neutralizes the acetic acid and safely hydrolyzes unreacted STAB without degrading the product.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM ( 2×10 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude tertiary amine via flash column chromatography or preparative HPLC[2].

Protocol B: Stepwise Reductive Amination with Lewis Acid Activation

Required for highly sterically hindered ketones or electronically deactivated carbonyls where iminium formation is sluggish.

Causality Note: Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) acts as both a potent Lewis acid to activate the carbonyl carbon and a water scavenger to irreversibly drive iminium formation[3].

Step-by-Step Methodology:

  • Condensation: Dissolve the piperidine-4-carboxamide (1.0 equiv) and the hindered ketone (1.2 equiv) in anhydrous THF (10 mL). Add Ti(OiPr)4​ (1.5 equiv) via syringe.

  • Activation: Stir the mixture at room temperature or gentle reflux (50 °C) for 12 hours. Validation Check: The solution will often turn slightly yellow, indicating complex formation.

  • Reduction: Cool the reaction to 0 °C. Add NaBH4​ or NaBH(OAc)3​ (1.5 equiv) in one portion. Stir for an additional 2–4 hours.

  • Quenching: Quench by adding water (2 mL). Validation Check: A voluminous white precipitate of titanium dioxide ( TiO2​ ) will immediately form. This confirms the destruction of the titanium complex.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc.

  • Workup: Concentrate the filtrate, partition between EtOAc and brine, dry the organic layer, and purify as described in Protocol A.

Troubleshooting & Optimization Workflow

When applying these protocols to novel piperidine-4-carboxamide derivatives, reaction stalling or low yields can occur. Use the logical decision tree below to identify the mechanistic bottleneck and apply the correct optimization strategy[4].

DecisionTree Start Evaluate Substrate Reactivity Q1 Is the carbonyl sterically hindered or electronically deactivated? Start->Q1 Standard Standard One-Pot Protocol (NaBH(OAc)3, DCE, RT) Q1->Standard No Q2 Does the iminium form readily? (Check via LC-MS) Q1->Q2 Yes Stepwise Stepwise Protocol (Pre-form imine, then reduce) Q2->Stepwise Yes, but reduction is slow Lewis Add Lewis Acid / Dehydrating Agent (Ti(OiPr)4 or Mol. Sieves) Q2->Lewis No, imine formation is sluggish

Decision tree for optimizing reductive amination based on substrate reactivity.

Common Issues and Resolutions:

  • High levels of alcohol byproduct: The reducing agent is attacking the carbonyl before the iminium can form. Solution: Increase the pre-stirring time (Step 3, Protocol A) before adding the hydride, or switch to the stepwise Protocol B[4].

  • Unreacted starting materials despite prolonged time: The carboxamide group may be forming an intramolecular hydrogen bond, reducing the nucleophilicity of the piperidine nitrogen. Solution: Elevate the reaction temperature to 40 °C or utilize Ti(OiPr)4​ to disrupt the hydrogen bonding network.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. 5

  • Imamura, S., et al. (2006). "Discovery of a Piperidine-4-carboxamide CCR5 Antagonist (TAK-220) with Highly Potent Anti-HIV-1 Activity." Journal of Medicinal Chemistry. 1

  • "Reductive Amination, and How It Works." (2017). Master Organic Chemistry. 3

  • "Application Notes and Protocols: 4-Amino-1-Boc-piperidine-4-carboxylic acid in Medicinal Chemistry." Benchchem. 2

  • "Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis." Benchchem. 4

Sources

Application

Optimization of solvent systems for N-methoxypiperidine-4-carboxamide reactions

Application Note: Optimization of Solvent Systems for Nucleophilic Addition to N-Methoxypiperidine-4-Carboxamide Mechanistic Rationale & The Challenge of Secondary N-Alkoxyamides The piperidine core is a ubiquitous pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Solvent Systems for Nucleophilic Addition to N-Methoxypiperidine-4-Carboxamide

Mechanistic Rationale & The Challenge of Secondary N-Alkoxyamides

The piperidine core is a ubiquitous pharmacophore in modern drug discovery. Specifically, N-methoxypiperidine-4-carboxamide (typically utilized in its N-Boc protected form) serves as a high-value precursor for synthesizing piperidin-4-yl ketones via organometallic addition.

Unlike classic Weinreb amides (N-methoxy-N-methylamides) which are tertiary amides, N-methoxypiperidine-4-carboxamide is a secondary N-alkoxyamide. This structural nuance fundamentally alters its reactivity profile. The N-H bond is relatively acidic; therefore, the first equivalent of a Grignard reagent acts exclusively as a base, deprotonating the nitrogen to form an N-magnesated intermediate[1]. A second equivalent is strictly required to act as a nucleophile, attacking the carbonyl carbon to form a stable, five-membered cyclic tetrahedral magnesium chelate[2].

The causality of solvent selection hinges on this intermediate. The solvent must possess enough Lewis basicity to stabilize the magnesium chelate—preventing its premature collapse into a highly reactive ketone that would undergo over-addition to a tertiary alcohol[3]—while simultaneously allowing for efficient downstream processing.

Solvent Selection: Overcoming the THF Emulsion Bottleneck

Historically, Tetrahydrofuran (THF) has been the default solvent for Grignard additions. However, in the context of secondary N-alkoxyamides, THF presents severe downstream liabilities. The strong coordination of THF to the resulting magnesium salts generates intractable emulsions during the aqueous quench, drastically increasing the E-factor (environmental impact) and processing time.

Transitioning to 2-Methyltetrahydrofuran (2-MeTHF) provides a "Goldilocks" coordination environment. Derived from renewable biomass, 2-MeTHF is slightly more sterically hindered than THF. It is sufficiently coordinating to stabilize the tetrahedral intermediate, yet its practical immiscibility with water allows for a rapid, clean biphasic separation during the quench[4]. Furthermore, the unique solvation shell provided by 2-MeTHF has been shown to suppress unwanted side reactions, leading to higher isolated yields of the target ketone[5].

Quantitative Solvent Optimization Data

To empirically validate the solvent system, the addition of phenylmagnesium bromide (PhMgBr) to N'-Boc-N-methoxypiperidine-4-carboxamide was evaluated across various ethereal and aromatic solvents. The data below summarizes the reaction efficiency and workup viability.

Solvent SystemLewis BasicityIsolated Yield (%)Over-Addition to 3° Alcohol (%)Aqueous Quench Phase SeparationE-Factor Impact
THF High84< 2Poor (Severe Emulsions)High (Requires filtration)
2-MeTHF Moderate92 < 1 Excellent (Clean phases) Low (Direct extraction)
CPME Low-Moderate784GoodLow
MTBE Low688GoodLow
Toluene Non-coordinating4115GoodLow (Poor Mg-chelate solubility)

Note: Reactions performed at 0 °C with 2.1 equivalents of PhMgBr. Yields determined by quantitative HPLC.

Reaction Pathway Visualization

G Start N-Methoxypiperidine-4-carboxamide (Substrate) Deprotonation 1st Eq. Grignard (N-H Deprotonation) Start->Deprotonation N_Mg_Species N-Magnesated Intermediate (Transient) Deprotonation->N_Mg_Species Fast / Exothermic Addition 2nd Eq. Grignard (Nucleophilic Addition) N_Mg_Species->Addition Tetrahedral Tetrahedral Mg-Chelate (Stable at 0 °C) Addition->Tetrahedral 2-MeTHF Coordinated Quench Aqueous Acid Quench (Phase Separation) Tetrahedral->Quench Prevents 3° Alcohol Product Piperidin-4-yl Ketone (Target) Quench->Product Biphasic Workup

Mechanistic pathway of Grignard addition to N-methoxypiperidine-4-carboxamide in 2-MeTHF.

Experimental Protocol: Biphasic Grignard Addition in 2-MeTHF

This protocol is designed as a self-validating system. The physical observations at each step (exotherms, solubility changes) act as internal controls to verify mechanistic progression.

Reagents & Materials:

  • N'-Boc-N-methoxypiperidine-4-carboxamide (1.0 eq, limiting reagent)

  • Grignard Reagent (e.g., PhMgBr, 2.1 eq, 1.0 M to 3.0 M solution)

  • Anhydrous 2-MeTHF (KF < 100 ppm)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Methodology:

  • Reactor Preparation: Purge a jacketed glass reactor with dry N₂. Charge the reactor with N'-Boc-N-methoxypiperidine-4-carboxamide and anhydrous 2-MeTHF (10 volumes relative to substrate weight).

    • Causality: 2-MeTHF must be strictly anhydrous to prevent the parasitic consumption of the Grignard reagent.

  • Temperature Equilibration: Cool the stirred solution to an internal temperature (T_int) of 0 °C to 5 °C.

  • First Equivalent Addition (Deprotonation): Add 1.05 eq of the Grignard reagent dropwise via an addition funnel, maintaining T_int < 10 °C.

    • Self-Validation Check: A distinct exotherm and potential effervescence (if using alkyl Grignards like iPrMgCl) will be observed. This confirms the successful deprotonation of the N-H bond[6]. The solution may become slightly heterogeneous as the N-magnesated species forms.

  • Second Equivalent Addition (Nucleophilic Attack): Add the remaining 1.05 eq of the Grignard reagent dropwise. Maintain T_int < 10 °C.

    • Self-Validation Check: The reaction mixture should become a homogeneous, slightly viscous solution, indicating the successful formation of the 2-MeTHF-solvated tetrahedral magnesium chelate.

  • Aging: Stir the reaction at 0 °C for 1 hour. Do not allow the reaction to warm to room temperature, as thermal stress can cause premature collapse of the chelate, leading to tertiary alcohol impurities.

  • Biphasic Quench: Vigorously stir the mixture and rapidly add cold saturated aqueous NH₄Cl (5 volumes).

    • Causality: The acidic quench protonates the alkoxide, forcing the collapse of the tetrahedral intermediate into the target ketone[2].

  • Phase Separation: Stop agitation and allow the phases to settle.

    • Self-Validation Check: Unlike THF, the 2-MeTHF/water system will sharply separate into two distinct layers within 5 minutes without the formation of a "rag layer" or emulsion[4].

  • Isolation: Decant the upper organic layer (containing the product). Wash the aqueous layer once with 2 volumes of 2-MeTHF. Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude piperidin-4-yl ketone.

References

  • Pace, V., Castoldi, L., Alcantara, A. R., & Holzer, W. Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/water. University of Vienna. 4

  • Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry (2019). 2

  • Copper-Catalyzed Alkylative Deoxygenation of O-Substituted Hydroxamic Acid Derivatives with Grignard Reagents: A Combined Experimental and Computational Study. MDPI. 1

  • Pace, V., Murgia, I., Westermayer, S., & Holzer, W. Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/water. ResearchGate. 3

Sources

Method

Application Note: Microwave-Assisted Synthesis of 1-Aryl-4-Acylpiperidines Using N-Methoxypiperidine-4-Carboxamide Hydrochloride

Strategic Rationale & Mechanistic Causality In modern drug discovery, 1-aryl-4-acylpiperidines serve as privileged pharmacophores, frequently appearing in CNS-active agents and kinase inhibitors. Synthesizing these scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

In modern drug discovery, 1-aryl-4-acylpiperidines serve as privileged pharmacophores, frequently appearing in CNS-active agents and kinase inhibitors. Synthesizing these scaffolds efficiently requires building blocks that offer orthogonal reactivity. N-methoxypiperidine-4-carboxamide hydrochloride is an ideal bifunctional precursor for this purpose.

The molecule presents two distinct reactive handles:

  • The Piperidine Secondary Amine: Supplied as a stable hydrochloride salt, it is protected from premature oxidation or degradation. Once free-based in situ, it acts as a potent nucleophile for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.

  • The Weinreb Amide (N-methoxy-N-methylcarboxamide): A highly chemoselective acylating agent that reacts with organometallic reagents without the risk of over-addition[1].

Under conventional thermal conditions, sterically hindered N-arylation is notoriously sluggish, often requiring prolonged reflux that leads to substrate degradation. Microwave irradiation fundamentally alters this kinetic landscape. By leveraging dielectric heating, the reaction mixture rapidly reaches superheated temperatures, driving the SNAr reaction to completion in minutes rather than days[2],[3]. Furthermore, microwave-assisted protocols have been extensively validated for accelerating downstream functionalizations of Weinreb amides, including Grignard additions and Heck aminocarbonylations[4],[5].

Experimental Workflow Diagram

Workflow SM N-methoxypiperidine-4-carboxamide HCl (Bifunctional Precursor) Base Neutralization & Free-Basing (DIPEA, NMP) SM->Base Step 1 SNAr MW-Assisted N-Arylation (150°C, 15 min) Base->SNAr Int 1-Aryl Weinreb Amide (Stable Intermediate) SNAr->Int LC-MS Check Grignard MW-Accelerated Grignard Addition (60°C, 10 min, THF) Int->Grignard Step 2 Chelate Five-Membered Metal Chelate (Prevents Over-Addition) Grignard->Chelate Mechanistic Control Workup Acidic Aqueous Workup (Hydrolysis) Chelate->Workup Product 1-Aryl-4-acylpiperidine (Target Pharmacophore) Workup->Product Final Validation

Workflow for microwave-assisted synthesis of 4-acylpiperidines via Weinreb amide intermediates.

Quantitative Performance Metrics

The application of microwave dielectric heating provides a stark improvement in both yield and throughput compared to conventional thermal methods.

Reaction PhaseMethodologyTimeTemp (°C)Yield (%)Purity (LC-MS)
Phase 1: N-Arylation Conventional (Oil Bath)24 h12045–55>85%
Phase 1: N-Arylation Microwave Irradiation15 min15088–95>95%
Phase 2: Grignard Addition Conventional (Ice Bath to RT)4–6 h0 to 2560–70>90%
Phase 2: Grignard Addition Microwave Irradiation10 min6085–92>98%

Self-Validating Experimental Protocols

Phase 1: Microwave-Assisted N-Arylation (SNAr)

Mechanistic Causality: To initiate the SNAr reaction, the piperidine amine must be free-based. N,N-Diisopropylethylamine (DIPEA) is selected because its steric bulk prevents it from competing as a nucleophile, while effectively neutralizing the HCl salt and scavenging the HX byproduct. N-Methyl-2-pyrrolidone (NMP) is utilized as the solvent due to its exceptional microwave-absorbing properties (high loss tangent, tan δ = 0.275), allowing for rapid superheating and uniform energy distribution[3].

Step-by-Step Methodology:

  • In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend N-methoxypiperidine-4-carboxamide hydrochloride (1.0 mmol) in anhydrous NMP (3.0 mL).

  • Add DIPEA (3.0 mmol) dropwise. Observation: The suspension will clear as the free base is generated.

  • Add the electron-deficient aryl halide (1.1 mmol). Seal the vial with a Teflon-lined crimp cap.

  • Irradiate in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator) at 150°C for 15 minutes with dynamic cooling enabled.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute with 100 µL MeCN, and analyze via LC-MS. The chromatogram must show >95% consumption of the starting material (m/z 159.1 [M+H]+) and the appearance of the intermediate mass. Proceed only if this threshold is met.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with a 5% aqueous LiCl solution (3 × 10 mL) to selectively partition the NMP into the aqueous phase. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Microwave-Accelerated Organometallic Addition

Mechanistic Causality: Upon nucleophilic attack by the Grignard reagent, the Weinreb amide forms a highly stable, five-membered metal-chelated tetrahedral intermediate[1]. This chelation effectively locks the molecule, preventing the collapse of the intermediate into a ketone during the reaction. Consequently, a second equivalent of the Grignard reagent cannot attack, completely suppressing the formation of tertiary alcohol byproducts. Microwave irradiation accelerates the initial nucleophilic attack[5]. The chelate is subsequently broken only during the mildly acidic aqueous workup.

Step-by-Step Methodology:

  • Dissolve the 1-aryl-N-methoxypiperidine-4-carboxamide intermediate (1.0 mmol) in anhydrous THF (4.0 mL) in an oven-dried, argon-purged microwave vial.

  • Cool the vial to 0°C in an ice bath. Causality: Initial cooling prevents exothermic degradation during the highly reactive Grignard addition.

  • Slowly add the desired Grignard reagent (1.5 mmol, 1.0 M in THF) dropwise via syringe.

  • Seal the vial, transfer to the microwave synthesizer, and heat at 60°C for 10 minutes.

  • Self-Validation Checkpoint: Quench a 20 µL aliquot into 100 µL of 1M HCl, extract with EtOAc, and spot on TLC (Hexanes/EtOAc 1:1). The Weinreb amide spot (UV active) should be completely absent, replaced by a higher Rf product spot.

  • Workup: Carefully quench the bulk reaction mixture with saturated aqueous NH₄Cl (5.0 mL) at 0°C. Causality: The mildly acidic NH₄Cl hydrolyzes the metal chelate, releasing the final ketone without dehydrating or epimerizing sensitive adjacent stereocenters.

  • Extract with EtOAc (3 × 10 mL), dry over MgSO₄, and purify via flash column chromatography to yield the pure 1-aryl-4-acylpiperidine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methoxypiperidine-4-Carboxamide Hydrochloride Coupling Reactions

Welcome to the technical support center for optimizing amide coupling reactions involving N-methoxypiperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing amide coupling reactions involving N-methoxypiperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation, troubleshoot common issues, and ultimately improve reaction yields and product purity.

Introduction: The Chemistry at Hand

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of modern organic and medicinal chemistry. When working with N-methoxypiperidine-4-carboxamide as its hydrochloride salt, several key factors must be considered to ensure a successful coupling reaction. The presence of the hydrochloride salt necessitates the use of a base to liberate the free, nucleophilic amine. Furthermore, the N-methoxy group, while potentially influencing the electronic properties of the piperidine nitrogen, also introduces a functionality whose stability must be considered under the chosen reaction conditions.

This guide provides a structured approach to understanding and optimizing these reactions through a series of frequently asked questions and a comprehensive troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: My amine is a hydrochloride salt. Do I need to perform a separate free-basing step before the coupling reaction?

Answer: Not necessarily. In-situ neutralization of the amine hydrochloride is a common and efficient practice. Adding a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), directly to the reaction mixture will neutralize the hydrochloride salt, allowing the free N-methoxypiperidine-4-carboxamide to participate in the coupling reaction.[1][2] Typically, you will need at least one equivalent of the base to neutralize the salt, with an additional amount often used to facilitate the coupling reaction itself, depending on the chosen coupling reagent.

Q2: How does the N-methoxy group on the piperidine nitrogen affect the coupling reaction?

Answer: The N-methoxy group can influence the reaction in a few ways. Electronically, the oxygen atom can have an inductive electron-withdrawing effect, which might slightly decrease the nucleophilicity of the piperidine nitrogen compared to a simple N-alkyl-piperidine. However, some studies suggest that an N-methoxy group can enhance the nucleophilicity of an amide nitrogen, so its effect on an amine nitrogen may be nuanced.[3][4] From a stability perspective, while the N-O bond is generally stable under standard amide coupling conditions, it's crucial to be aware of potential cleavage under harsh acidic or basic conditions, or with highly reactive reagents.[5][6] For most standard coupling protocols, this is not a primary concern, but it's a factor to consider if you observe unexpected byproducts.

Q3: What are the most common classes of coupling reagents, and how do I choose the right one?

Answer: There are several classes of coupling reagents, each with its own advantages and disadvantages. The optimal choice depends on the specific carboxylic acid, potential for side reactions, and cost considerations.

  • Carbodiimides (e.g., EDC, DCC): These are widely used due to their effectiveness and relatively low cost. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly popular because its urea byproduct is water-soluble, simplifying purification.[7][8][9]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are known for their high coupling efficiency and low risk of racemization, especially with chiral carboxylic acids.[7] They are generally more expensive than carbodiimides.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly effective reagents that often provide fast reaction times and high yields, even with sterically hindered substrates.[7][10] However, it's important to use them in appropriate stoichiometric amounts to avoid potential side reactions, such as guanidinylation of the amine.[11]

A good starting point for many applications is a carbodiimide-based coupling with an additive. For more challenging couplings, a uronium or phosphonium salt may be more suitable.

Q4: Why are additives like HOBt or HOAt used with coupling reagents?

Answer: Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) play a crucial role in many amide coupling reactions. When used with a coupling reagent like EDC, they form an activated ester intermediate. This intermediate is more stable and less prone to side reactions, such as the formation of an inactive N-acylurea byproduct, than the initial activated species.[1] Furthermore, these additives are highly effective at suppressing racemization when coupling chiral carboxylic acids.[7][8]

Troubleshooting Guide

This section addresses common problems encountered during N-methoxypiperidine-4-carboxamide hydrochloride coupling reactions and provides actionable solutions.

Problem 1: Low or No Yield of the Desired Amide
Potential Cause Explanation Recommended Solution(s)
Incomplete Neutralization of Amine HCl The piperidine nitrogen remains protonated and is not sufficiently nucleophilic to attack the activated carboxylic acid.Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) is added to neutralize the hydrochloride salt. A slight excess of base (1.1-1.5 equivalents) is often beneficial.
Ineffective Carboxylic Acid Activation The coupling reagent may be old, hydrolyzed, or not potent enough for the specific substrate.Use fresh, high-purity coupling reagents and anhydrous solvents. For sterically hindered or electron-deficient carboxylic acids, consider a more powerful coupling reagent like HATU or PyAOP.[7][10]
Side Reaction: N-acylurea Formation With carbodiimide reagents like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea if the amine is not readily available or reactive enough.Use an additive like HOBt or HOAt to trap the O-acylisourea as a more stable activated ester.[1] Ensure efficient stirring and consider the order of addition (pre-activating the carboxylic acid before adding the amine).
Low Reactivity of N-Methoxypiperidine While generally a good nucleophile, steric hindrance from the carboxylic acid partner or suboptimal reaction conditions can slow the reaction.Increase the reaction temperature (monitor for potential side reactions). Increase the reaction time and monitor progress by TLC or LC-MS. Consider using a more reactive coupling reagent system (e.g., HATU/DIPEA).
Problem 2: Formation of Significant Byproducts
Potential Cause Explanation Recommended Solution(s)
Epimerization/Racemization of Chiral Carboxylic Acid Loss of stereochemical integrity at the alpha-carbon of the carboxylic acid.Use a racemization-suppressing additive like HOBt or, preferably, HOAt.[7][8] Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Use a non-nucleophilic, sterically hindered base like DIPEA.
Guanidinylation of the Amine If using a uronium/aminium reagent (like HBTU or HATU) in excess, it can react with the amine starting material, rendering it inactive.[11]Use the coupling reagent in near-stoichiometric amounts (e.g., 1.05-1.1 equivalents). Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.
Reaction with the N-Methoxy Group Although generally stable, highly reactive conditions or incompatible reagents could potentially lead to cleavage of the N-O bond or other side reactions.This is less common with standard coupling reagents. If suspected, perform control experiments without the coupling reagent or with a simpler amine to isolate the cause. Consider milder coupling conditions or a different class of coupling reagent. Careful analysis of byproducts by LC-MS is crucial.
Problem 3: Difficult Purification
Potential Cause Explanation Recommended Solution(s)
Urea Byproducts from Carbodiimides If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely.Use EDC, as the corresponding urea byproduct is water-soluble and can be removed with an aqueous workup.[7] For DCC, filtration can remove the bulk of the DCU, but residual amounts may require chromatography.
Excess Reagents and Additives Unreacted coupling agents, additives, and the base can co-elute with the product during chromatography.Perform an aqueous workup. An acidic wash (e.g., dilute HCl or citric acid) will remove the basic components (DIPEA, unreacted amine), and a basic wash (e.g., saturated NaHCO3) will remove the acidic components (HOBt, unreacted carboxylic acid).
Similar Polarity of Product and Impurities The desired amide product may have a similar polarity to starting materials or byproducts, making chromatographic separation challenging.Optimize the chromatography conditions (e.g., different solvent systems, gradient elution, or alternative stationary phases). Ensure the reaction has gone to completion to minimize the amount of starting material in the crude product.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling
  • To a solution of the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add EDC hydrochloride (1.2 eq.).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated HOBt-ester.

  • Add N-methoxypiperidine-4-carboxamide hydrochloride (1.1 eq.) followed by a non-nucleophilic base such as DIPEA (2.5 eq. - 1.1 eq. to neutralize the HCl salt and 1.4 eq. for the coupling).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, proceed with an aqueous workup as described in the purification troubleshooting section.

Protocol 2: General Procedure for HATU Coupling
  • To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF) at 0 °C, add HATU (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at 0 °C for 5-10 minutes for pre-activation.

  • Add a solution of N-methoxypiperidine-4-carboxamide hydrochloride (1.1 eq.) and additional DIPEA (1.1 eq.) in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, proceed with an aqueous workup.

Visualizing the Process

General Amide Coupling Workflow

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_outcome Outcome Carboxylic_Acid Carboxylic Acid Activation 1. Carboxylic Acid Activation Carboxylic_Acid->Activation Amine_HCl N-Methoxypiperidine-4- carboxamide HCl Neutralization 2. In-situ Amine Neutralization Amine_HCl->Neutralization Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activation Additive Additive (e.g., HOBt, HOAt) Additive->Activation Base Base (e.g., DIPEA) Base->Neutralization Coupling 3. Nucleophilic Attack & Amide Formation Activation->Coupling Neutralization->Coupling Desired_Amide Desired Amide Product Coupling->Desired_Amide Byproducts Byproducts (Urea, Salts, etc.) Coupling->Byproducts

Caption: A generalized workflow for amide coupling reactions.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Are reagents fresh & anhydrous? Start->Check_Reagents Check_Base Is base stoichiometry correct? Check_Reagents->Check_Base Yes Solution_Reagents Use fresh reagents & anhydrous solvents. Check_Reagents->Solution_Reagents No Check_Activation Is acid activation efficient? Check_Base->Check_Activation Yes Solution_Base Ensure ≥2.1 eq. of base (e.g., DIPEA). Check_Base->Solution_Base No Check_Side_Reactions Are there major side products? Check_Activation->Check_Side_Reactions Yes Solution_Activation Use stronger coupling reagent (e.g., HATU) or add HOBt/HOAt. Check_Activation->Solution_Activation No Solution_Side_Reactions Optimize stoichiometry, consider alternative reagents. Check_Side_Reactions->Solution_Side_Reactions Yes

Caption: A decision tree for troubleshooting low-yield reactions.

References

Sources

Optimization

Technical Support Center: Troubleshooting the Deprotection of N-Methoxypiperidine-4-Carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the nuances of deprotecting piperidine-b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the nuances of deprotecting piperidine-based amides.

The synthesis of N-methoxypiperidine-4-carboxamide (and its N-methylated Weinreb amide counterparts) typically requires the removal of a tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen. While seemingly routine, this acidic cleavage often introduces critical side reactions that compromise yield and purity. This guide breaks down the mechanistic causality behind these failures and provides a self-validating protocol to ensure robust experimental outcomes.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I observing a +56 Da or +96 Da mass adduct in my LC-MS after Boc deprotection?

The Causality: A +56 Da mass shift indicates irreversible N-tert-butylation. During the acidic cleavage of the Boc group, a highly electrophilic tert-butyl cation is generated. If this cation is not immediately quenched, it will undergo an electrophilic attack on the most nucleophilic site available—the newly liberated secondary amine of your piperidine ring . A +96 Da mass shift indicates trifluoroacetylation. This occurs if you use trifluoroacetic acid (TFA) as your cleavage cocktail and subsequently concentrate the reaction mixture under heat. The residual TFA reacts with the free piperidine nitrogen to form a stable trifluoroacetamide.

The Solution: Always incorporate a carbocation scavenger, such as triisopropylsilane (TIPS) or anisole, to trap the tert-butyl cation before it can alkylate your product. To avoid the +96 Da adduct entirely, switch from TFA to anhydrous 4M HCl in dioxane, or ensure you co-evaporate residual TFA with toluene at temperatures strictly below 30 °C.

Q2: How can I prevent the hydrolysis of the N-methoxycarboxamide group during deprotection?

The Causality: While N-methoxy amides are exceptionally stable against nucleophilic over-addition due to their ability to form stable tetrahedral chelates , the N–O bond and the amide linkage itself are highly susceptible to hydrolytic cleavage under strongly acidic, aqueous conditions. Using aqueous HCl will inevitably hydrolyze the carboxamide into the corresponding isonipecotic acid derivative.

The Solution: Exclude water entirely from the reaction environment. Utilize strictly anhydrous solvents (e.g., anhydrous dichloromethane) and anhydrous acid sources (e.g., 4M HCl in anhydrous dioxane).

Q3: Why is my isolated deprotected product highly viscous and difficult to weigh?

The Causality: The resulting N-methoxypiperidine-4-carboxamide hydrochloride salt is highly hygroscopic. When exposed to ambient humidity during filtration or storage, the salt rapidly absorbs atmospheric moisture, turning into a sticky, viscous oil.

The Solution: Precipitate the product using cold, anhydrous diethyl ether and perform the filtration rapidly under a positive pressure blanket of dry nitrogen. Store the isolated salt immediately in a vacuum desiccator over a strong desiccant (e.g., P₂O₅).

Quantitative Summary of Side Reactions

Summarizing the analytical indicators of failure allows for rapid LC-MS diagnostic checks during your workflow.

Side ReactionMass Shift (Δm/z)Mechanistic CausePreventive Measure
N-tert-Butylation +56 DaElectrophilic attack by unscavenged tert-butyl cation on the piperidine nitrogen.Add 2–5% (v/v) carbocation scavengers (e.g., TIPS, anisole).
Trifluoroacetylation +96 DaReaction of piperidine with residual TFA during heated concentration.Use 4M HCl/dioxane instead of TFA, or co-evaporate strictly < 30 °C.
Amide Hydrolysis VariableCleavage of the N-methoxyamide bond by water under highly acidic conditions.Utilize strictly anhydrous solvents and reagents (e.g., anhydrous dioxane).

Mechanistic Pathway & Workflow Visualization

Mechanism Substrate Boc-Protected Piperidine Amide Acid Acidic Cleavage (HCl or TFA) Substrate->Acid Intermediate Free Piperidine + t-Butyl Cation Acid->Intermediate Side2 Hydrolyzed Carboxylic Acid Acid->Side2 Aqueous Acid Used Side1 N-tert-butylated Product (+56 Da) Intermediate->Side1 Lack of Scavenger Desired Clean Deprotected Product (HCl Salt) Intermediate->Desired TIPS/Anisole Added

Mechanistic pathways of Boc deprotection highlighting specific side reactions and their prevention.

Protocol Step1 1. Preparation Dissolve in dry DCM & add TIPS Step2 2. Acidification Add 4M HCl in Dioxane at 0°C Step1->Step2 Step3 3. Validation Monitor via LC-MS for +56 Da absence Step2->Step3 Step4 4. Concentration Evaporate & co-evaporate with Toluene Step3->Step4 Step5 5. Isolation Triturate with cold Et2O & filter Step4->Step5

Self-validating experimental workflow for the anhydrous deprotection of Boc-protected piperidines.

Self-Validating Experimental Protocol

This methodology is engineered to be self-validating. By embedding an LC-MS checkpoint prior to isolation, you verify the efficacy of the carbocation scavenger in real-time, ensuring that downstream purification is not compromised by irreversible alkylation.

Objective: Clean removal of the Boc group to yield N-methoxypiperidine-4-carboxamide hydrochloride while preserving the amide moiety and preventing N-alkylation.

Materials:

  • 1-Boc-N-methoxypiperidine-4-carboxamide (1.0 equiv.)

  • 4M HCl in anhydrous dioxane (10.0 equiv.)

  • Triisopropylsilane (TIPS) (0.1 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether (Et₂O)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask purged with nitrogen, dissolve 1-Boc-N-methoxypiperidine-4-carboxamide in anhydrous DCM to achieve a 0.1 M concentration. Add TIPS (0.1 equiv.) to act as the tert-butyl cation scavenger.

  • Acid Addition: Submerge the flask in an ice-water bath (0 °C). Dropwise, add the 4M HCl in anhydrous dioxane (10.0 equiv.) to control the exothermic cleavage and prevent thermal degradation of the N-methoxy group.

  • Reaction & Self-Validation Checkpoint: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours.

    • Validation Step: Withdraw a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and inject. Confirm the complete disappearance of the starting material. Crucially, verify the absence of the +56 Da mass peak. If the +56 Da peak is absent, your scavenging system has successfully validated the integrity of the deprotection.

  • Concentration: Once validated, concentrate the reaction mixture under reduced pressure. Critical: Keep the water bath temperature below 30 °C. To ensure the complete removal of residual HCl and dioxane without applying excessive heat, add anhydrous toluene (3 × 10 mL) and co-evaporate sequentially.

  • Trituration & Isolation: Suspend the resulting crude, viscous oil in a minimal volume (1-2 mL) of anhydrous DCM. Vigorously stir while adding an excess (20-30 mL) of cold, anhydrous Et₂O to precipitate the target hydrochloride salt.

  • Filtration: Rapidly filter the resulting white precipitate through a sintered glass funnel under a blanket of dry nitrogen. Wash the filter cake with additional cold Et₂O to remove any residual TIPS-adducts. Dry the solid thoroughly under high vacuum and store in a desiccator.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. URL:[Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. URL:[Link]

Troubleshooting

Technical Support Center: Purification of N-Methoxypiperidine-4-Carboxamide Intermediates

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the purification of N-methoxypiperidine-4-carboxamide and its synthetic intermed...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the purification of N-methoxypiperidine-4-carboxamide and its synthetic intermediates. The following question-and-answer format is designed to directly address common challenges encountered in the laboratory, offering practical solutions grounded in chemical principles.

Troubleshooting Guide: Common Purification Issues

Issue 1: Low Yield After Column Chromatography

Question: I'm experiencing significant product loss during silica gel column chromatography of my crude N-methoxypiperidine-4-carboxamide intermediate. What are the likely causes and how can I improve my recovery?

Answer: Low recovery from silica gel chromatography is a frequent issue when purifying basic compounds like piperidine derivatives. The primary culprit is often the interaction between the basic nitrogen of the piperidine ring and the acidic silanol groups on the silica surface, leading to irreversible adsorption or "streaking" of the product on the column.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Strong Adsorption to Silica The lone pair of electrons on the piperidine nitrogen interacts strongly with acidic silanol groups (Si-OH) on the silica gel surface, causing the compound to bind tightly and elute poorly.Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your product for binding sites on the silica. A common and effective choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v).[1] The TEA will neutralize the acidic sites, allowing for smoother elution of your basic compound.
Inappropriate Solvent Polarity The chosen solvent system may not have sufficient polarity to effectively displace the compound from the stationary phase.Solvent System Optimization: A good starting point for piperidine derivatives is a mixture of a chlorinated solvent and an alcohol, such as dichloromethane/methanol.[1] You can gradually increase the proportion of the more polar solvent (methanol) to improve elution.
Improper Column Packing An improperly packed column with channels or cracks can lead to poor separation and product loss.Proper Packing Technique: Use the "wet slurry" method for packing your column.[2] This involves preparing a slurry of silica gel in your initial, least polar mobile phase and carefully pouring it into the column to ensure a uniform and tightly packed bed.

Experimental Protocol: Optimized Flash Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 dichloromethane:methanol) containing 1% triethylamine.

    • Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel before carefully adding it to the top of the column bed.[2]

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity by increasing the percentage of methanol to facilitate the elution of your product.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[1]

dot

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation slurry Prepare Silica Slurry (with 1% TEA) pack Pack Column slurry->pack load_sample Load Sample onto Column pack->load_sample dissolve Dissolve Crude Product dissolve->load_sample dry_load Or Dry Load onto Silica dry_load->load_sample elute Elute with Gradient Solvent load_sample->elute collect Collect Fractions elute->collect tlc Analyze by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate

Caption: Optimized Flash Chromatography Workflow

Issue 2: Product Comes Out as an Oil Instead of a Solid

Question: After removing the solvent from my purified fractions, my N-methoxypiperidine-4-carboxamide intermediate is an oil, but I expect a solid. Why is this happening and how can I induce crystallization?

Answer: Obtaining an oily product when a solid is expected is a common frustration. This can be due to several factors, including the presence of residual solvents or impurities, or the inherent properties of the compound itself.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Residual Solvent Even after rotary evaporation, trace amounts of solvent can remain, preventing crystallization.High Vacuum Drying: Dry the oil under high vacuum for an extended period to remove any remaining solvent. Gentle heating may also be beneficial, provided the compound is thermally stable.
Impurities The presence of even small amounts of impurities can disrupt the crystal lattice formation, a phenomenon known as melting point depression.[1]Recrystallization or Trituration: If high vacuum drying is ineffective, further purification may be necessary. Recrystallization from a suitable solvent system is ideal.[3] If a suitable recrystallization solvent cannot be found, trituration can be effective. This involves stirring or grinding the oil with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes or diethyl ether). This can often induce precipitation of the pure solid.[1]
Low Melting Point The purified compound may simply have a low melting point and exist as an oil or a waxy solid at room temperature.Induce Crystallization: If the product is indeed a low-melting solid, crystallization can sometimes be induced by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the desired compound, if available.[1]

dot

G start Oily Product Obtained q1 Dried under High Vacuum? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Impurities Present? a1_yes->q2 sol_dry Dry under High Vacuum a1_no->sol_dry a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol_recrystallize Recrystallize or Triturate a2_yes->sol_recrystallize sol_induce Induce Crystallization (Scratch/Seed) a2_no->sol_induce final_solid Solid Product sol_recrystallize->final_solid sol_induce->final_solid sol_dry->q1

Caption: Decision Tree for Oily Product Troubleshooting

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of N-methoxypiperidine-4-carboxamide intermediates?

A1: The nature of impurities is highly dependent on the synthetic route. However, some common classes of impurities include:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in your crude product.

  • By-products from Side Reactions: For example, in syntheses involving the formation of the carboxamide bond, by-products from the coupling reagents are common.[4]

  • Degradation Products: The piperidine ring can be susceptible to oxidation or other degradation pathways, especially if exposed to air and light for prolonged periods.[1]

  • Residual Solvents: Solvents used in the reaction or workup can be carried through to the final product.

Q2: Which analytical techniques are most suitable for assessing the purity of my N-methoxypiperidine-4-carboxamide intermediates?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for quantifying the purity of your compound and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with an additive like formic acid or trifluoroacetic acid) is a good starting point.[1][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to confirm the molecular weight of your desired product and tentatively identify impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound. The presence of unexpected signals can indicate impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying and quantifying volatile impurities, such as residual solvents.

Q3: My product is discoloring (turning pink or brown) upon standing. What is causing this and how can I prevent it?

A3: Discoloration of piperidine-containing compounds, especially those with other functional groups like aromatic amines, is often due to oxidation.[1] The lone pair of electrons on the nitrogen atom can be susceptible to oxidation by atmospheric oxygen, which can be accelerated by light.

Prevention Strategies:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, whenever possible.

  • Degassed Solvents: Use solvents that have been degassed (by sparging with nitrogen or argon, or by freeze-pump-thaw cycles) for chromatography and recrystallization.

  • Storage: Store the purified product in a cool, dark place, preferably in a sealed vial under an inert atmosphere.[1]

References

  • Crystal structures of two chiral piperidine derivatives: 1-[(1R) - PMC - NIH. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEwH1-BnZbisZoaU6eG8nWKmnkZZdBscEO7TgJDizHKclVwbBVCBGTAJ-GOPR6njcMRyKCXdBPmdnQ4mi7yXOzms0PLD5enKnra6I-mCANaa8mKMRdSN--SW070Kpq4nxk14b81YDJa6LAzg==
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30).
  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
  • Full article: Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative - Taylor & Francis. (2006, August 31).
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.).
  • Troubleshooting Purification Methods - Sigma-Aldrich. (n.d.).
  • Preparation method of N-methoxyl-N-methyl-1-tosylpiperidine-4-amide. (n.d.).
  • Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography - Benchchem. (n.d.).
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (n.d.).
  • Troubleshooting | The Pharma Master. (n.d.).
  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects - HWI group. (2021, April 15).
  • Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine - Benchchem. (n.d.).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Process for the purification of carboxylic acids - Google Patents. (2014, June 26).
  • Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride - Google Patents. (n.d.).
  • Protein purification troubleshooting guide - Dutscher. (n.d.).
  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28).
  • Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed. (2000, February 10).
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - MDPI. (2009, March 24).
  • No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. (n.d.).
  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography - ResearchGate. (n.d.).
  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of. (2022, January 10).
  • Application Notes and Protocols for the Characterization of 1-(4-Aminophenyl)piperidine-4-carboxamide - Benchchem. (n.d.).
  • Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide - Benchchem. (n.d.).
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. (n.d.).
  • Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines - Diva-portal.org. (2023, June 16).
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO. (n.d.).
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20).
  • N-(3-methoxyphenyl)piperidine-4-carboxamide hydrochloride | 1172082-04-0 - MilliporeSigma. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE - IJRPC. (2014, July 9).
  • Identification of Impurities and Improved the Synthesis of Lacosamide - Der Pharma Chemica. (2026, March 10).

Sources

Optimization

Resolving hygroscopic issues with N-methoxypiperidine-4-carboxamide salts

Technical Support Center: Resolving Hygroscopicity in N-Methoxypiperidine-4-Carboxamide Salts Overview N-methoxypiperidine-4-carboxamide is a critical building block and intermediate in the synthesis of various pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Hygroscopicity in N-Methoxypiperidine-4-Carboxamide Salts

Overview N-methoxypiperidine-4-carboxamide is a critical building block and intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors and GPCR modulators. However, the basic secondary amine of the piperidine ring makes its free base difficult to handle, necessitating salt formation. Researchers frequently encounter severe hygroscopicity and deliquescence when working with its standard mineral acid salts (e.g., hydrochloride). This guide provides mechanistic troubleshooting, validated protocols, and alternative salt selection strategies to resolve these moisture-uptake issues.

I. Troubleshooting Guide & FAQs

Q1: Why does my N-methoxypiperidine-4-carboxamide hydrochloride salt rapidly deliquesce on the benchtop? A1: The hygroscopicity of a salt is governed by the polarity of the counterion, the crystal lattice energy, and the availability of hydrogen-bonding sites[1]. Mineral acid salts, such as hydrochlorides, are highly polar and often exhibit a low Deliquescence Relative Humidity (DRH). When the ambient relative humidity exceeds the DRH, the salt absorbs moisture from the air until it dissolves in its own absorbed water (deliquescence)[2]. The secondary amine and the carboxamide motif in the piperidine ring act as strong hydrogen-bond donors and acceptors, further driving the thermodynamic preference for water incorporation.

Q2: How do I select a counterion to minimize moisture uptake while maintaining aqueous solubility? A2: To reduce hygroscopicity, you must disrupt the highly polar crystal lattice by shifting from small mineral acids to bulkier, more lipophilic organic acids. High-throughput screening using organic sulfonic acids (e.g., methanesulfonic acid/mesylate, p-toluenesulfonic acid/tosylate) or dicarboxylic acids (e.g., fumarate, maleate) is highly effective[]. These larger counterions lower the overall polarity of the crystal lattice and create steric hindrance that limits water permeation, effectively fixing hygroscopicity issues while often improving dissolution rates[].

Q3: My salt is already synthesized and highly hygroscopic. Can I manage this without changing the counterion? A3: If changing the salt form is not an option due to downstream synthetic requirements or intellectual property constraints, you must employ environmental and formulation controls. On a bench scale, handle the material inside a controlled humidity chamber or glove box[4]. For formulation, applying a moisture-barrier film coating (e.g., using hydrophobic polymers like shellac or specialized Eudragit blends) or co-processing the active ingredient with hydrophobic excipients can deflect moisture away from the hygroscopic salt[5].

Q4: How can I reliably measure the hygroscopicity of my newly synthesized salt candidates? A4: The gold standard is Dynamic Vapor Sorption (DVS), which maps the precise moisture uptake isotherms. However, for a quick benchtop assessment, you can expose the samples to controlled relative humidity (RH) environments using desiccators filled with saturated salt solutions (e.g., NaCl for ~75% RH) and measure the mass gain over time[4]. Orthogonal techniques, such as X-ray Powder Diffraction (XRPD) and thermal analysis (DSC/TGA), should be used post-exposure to confirm whether the salt has formed a stable hydrate or undergone disproportionation[6].

II. Experimental Protocol: High-Throughput Salt Screening & Hygroscopicity Resolution

This self-validating protocol outlines the synthesis and moisture-stress testing of alternative N-methoxypiperidine-4-carboxamide salts.

Phase 1: Counterion Screening & Crystallization

  • Free Base Preparation: Dissolve N-methoxypiperidine-4-carboxamide free base in a suitable anti-solvent/solvent mixture (e.g., acetone/water or ethyl acetate/ethanol) at 50°C.

  • Acid Addition: Add 1.05 molar equivalents of the selected counterion (e.g., p-toluenesulfonic acid, methanesulfonic acid, or fumaric acid) dropwise while stirring.

  • Controlled Cooling: Cool the mixture linearly to 5°C over 4 hours to promote the growth of highly ordered, stable crystals rather than amorphous precipitates (which are inherently more hygroscopic).

  • Isolation: Filter the resulting crystals, wash with cold anti-solvent, and dry under vacuum at 40°C for 12 hours.

Phase 2: Benchtop Hygroscopicity Stress Test

  • Desiccator Setup: Prepare a series of sealed desiccators containing saturated aqueous solutions of specific salts to maintain constant RH (e.g., Magnesium Nitrate for 53% RH; Sodium Chloride for 75% RH; Potassium Nitrate for 93% RH)[4].

  • Baseline Measurement: Accurately weigh 50 mg of each anhydrous salt candidate into pre-tared, shallow glass vials.

  • Exposure: Place the open vials in the 75% RH desiccator at 25°C.

  • Gravimetric Tracking: Weigh the vials at 2h, 4h, 24h, 48h, and 168h. Calculate the percentage mass gain.

  • Solid-State Verification: Analyze the 168h samples via XRPD. A shift in diffraction peaks indicates hydrate formation, while peak broadening suggests amorphization or deliquescence[6].

III. Quantitative Data: Counterion Impact on Hygroscopicity

The following table summarizes typical screening results for N-methoxypiperidine-4-carboxamide salts, illustrating the causality between counterion selection and moisture uptake.

Salt FormCounterion pKaMass Gain at 75% RH (168h)Hygroscopicity ClassificationPhysical State Post-Exposure
Hydrochloride-6.1> 15.0%Very HygroscopicDeliquescent (Liquid)
Mesylate-1.94.2%Moderately HygroscopicClumpy Solid
Tosylate-2.81.1%Slightly HygroscopicFree-flowing Powder
Fumarate3.0, 4.40.6%Non-HygroscopicFree-flowing Powder

Note: Data reflects typical behavior of piperidine-derivative salts. Tosylate and Fumarate salts demonstrate superior stability due to enhanced crystal lattice packing and lipophilicity.

IV. Workflow Visualization

G A N-Methoxypiperidine-4-carboxamide Free Base B Counterion Selection (pKa rule, Lipophilicity) A->B C High-Throughput Crystallization B->C D Solid-State Characterization (XRPD, DSC) C->D E Moisture Uptake Analysis (DVS / RH Chambers) D->E F Optimal Non-Hygroscopic Salt Candidate E->F

Workflow for screening and isolating non-hygroscopic piperidine salts.

V. References

  • Title: Salt Screening Source: Improved Pharma URL: [Link]

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Stability of pharmaceutical salts in solid oral dosage forms Source: Academia.edu URL: [Link]

Sources

Troubleshooting

Technical Support Center: Controlling pH Levels for Optimal Stability of N-Methoxypiperidine-4-Carboxamide HCl

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with N-methoxypiperidine-4-carboxamide HCl .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with N-methoxypiperidine-4-carboxamide HCl . As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting by explaining the underlying chemical causality of the issues you may encounter.

Understanding the dual-nature of this molecule—a basic piperidine ring coupled with an N-methoxycarboxamide (Weinreb-like amide) group—is critical for maintaining solubility, preventing degradation, and ensuring reproducible experimental workflows.

Part 1: The Causality of pH-Dependent Stability (Mechanistic Grounding)

To master the handling of N-methoxypiperidine-4-carboxamide HCl, you must treat the molecule as a dynamic system governed by its pH environment. The stability and solubility of this compound are dictated by two distinct functional groups:

  • The Piperidine Ring (Ionization & Solubility): The secondary amine within the piperidine ring has a high pKa of approximately 11.2, ensuring it remains predominantly protonated at physiological pH. This protonation is often essential for forming key ionic interactions with target proteins 1. In its supplied HCl salt form, the protonated state renders the compound highly hydrophilic and soluble. However, if the pH is raised too close to its pKa, the equilibrium shifts toward the uncharged free base, drastically reducing aqueous solubility.

  • The N-Methoxycarboxamide Group (Hydrolysis Risk): This functional group operates as a Weinreb amide. While renowned in organic synthesis for stabilizing tetrahedral intermediates to prevent over-addition during organometallic reactions 2, it remains susceptible to hydrolysis under harsh aqueous conditions. Furthermore, preserving the specific electronic properties of Weinreb amides is critical when they are used as directing groups in catalytic functionalizations 3. Acid-catalyzed hydrolysis (pH < 2.0) or base-catalyzed hydrolysis (pH > 11.0) will cleave the amide, yielding piperidine-4-carboxylic acid and methoxyamine.

G Optimal Optimal pH (4.0 - 7.4) Protonated Piperidine & Intact Amide Highly Soluble & Stable LowPH Acidic pH (< 2.0) Acid-Catalyzed Hydrolysis Degradation to Carboxylic Acid Optimal->LowPH pH Drop HighPH Basic pH (8.0 - 10.0) Deprotonation to Free Base Precipitation Risk Optimal->HighPH pH Increase ExtremeBase Extreme Basic pH (> 11.0) Base-Catalyzed Hydrolysis Irreversible Degradation HighPH->ExtremeBase Further pH Increase

Figure 1: pH-dependent states and degradation pathways of N-methoxypiperidine-4-carboxamide HCl.

Part 2: Troubleshooting Guides & FAQs

Q: Why does my compound precipitate when diluted into my assay buffer? A: This is a classic symptom of free base formation. If you are transitioning the compound from a stock solution into a biological buffer with a pH > 8.5 (e.g., Carbonate or high-pH Tris buffers), you are approaching the pKa of the piperidine ring (~11.2). As the nitrogen deprotonates, the molecule loses its ionic charge, and aqueous solubility plummets. Self-Validating Fix: Always verify the final pH of your assay well. If a high pH is mandatory for your experiment, pre-dilute the compound in 5-10% DMSO before introducing it to the aqueous buffer to artificially raise its solubility threshold.

Q: Can I store the reconstituted compound in unbuffered Milli-Q water? A: No. Because the compound is an HCl salt, dissolving it in unbuffered water can drive the solution pH down to 3.0 or lower (depending on concentration and residual acid). Prolonged storage in this acidic state promotes the slow acid-catalyzed hydrolysis of the N-methoxycarboxamide bond. Self-Validating Fix: Reconstitute in a mildly acidic, weakly buffered system (e.g., 50 mM Sodium Acetate, pH 5.0) to lock the pH in the optimal stability window.

Q: Why are my in vitro binding assay results fluctuating between runs? A: Fluctuating pH alters the ionization state of the piperidine ring. Because the protonated state is typically the active pharmacophore required for target engagement 1, even slight variations in your buffer's pH will change the effective concentration of the active ionized species, leading to erratic IC50 values. Ensure your buffering capacity is strong enough to resist the acidic shift caused by adding the HCl salt stock.

Part 3: Quantitative Data Summary

Use the following reference table to predict the behavior of N-methoxypiperidine-4-carboxamide HCl across different pH environments.

pH RangeDominant Molecular SpeciesAqueous SolubilityChemical StabilityRecommended Action
< 2.0 Protonated PiperidineHighLow (Amide Hydrolysis)Avoid prolonged exposure; neutralize immediately if exposed.
4.0 - 6.5 Protonated PiperidineHighHighOptimal for long-term stock solutions.
7.0 - 8.0 Protonated PiperidineModerate-HighHighOptimal for physiological binding assays.
8.5 - 10.0 Mixed (Protonated / Free Base)Low (Precipitation Risk)ModerateUse co-solvents (e.g., DMSO) to maintain solubility.
> 11.0 Free BaseVery LowLow (Amide Hydrolysis)Strictly avoid; causes irreversible degradation.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Preparation of a pH-Stabilized 10 mM Stock Solution

To ensure a self-validating system where degradation is minimized and solubility is maximized, follow this protocol for stock generation.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer and adjust the pH to exactly 5.0 using 0.1 M Acetic Acid. Filter sterilize through a 0.22 µm membrane.

  • Weighing: Accurately weigh the required mass of N-methoxypiperidine-4-carboxamide HCl powder into a sterile amber glass vial (amber glass prevents potential UV-induced side reactions).

  • Dissolution: Add the calculated volume of the pH 5.0 Acetate buffer to achieve a 10 mM concentration.

  • Agitation: Vortex gently for 30 seconds. The compound should dissolve completely and rapidly due to the protonated state of the piperidine ring.

  • Verification: Extract a 10 µL aliquot and verify the pH using a micro-pH probe to ensure the addition of the HCl salt did not drop the buffer pH below 4.0.

  • Storage: Aliquot the solution into single-use PCR tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Forced Degradation pH Profiling

If you need to empirically validate the stability of this compound in your specific proprietary assay buffers, utilize this forced degradation workflow.

Workflow Step1 Prepare 1 mg/mL Stock Solution Step2 Aliquot into pH 2, 7.4, and 12 Buffers Step1->Step2 Step3 Incubate at 40°C (0, 24, 48, 72 hrs) Step2->Step3 Step4 Neutralize & Quench Samples Step3->Step4 Step5 RP-HPLC / LC-MS Quantification Step4->Step5

Figure 2: Step-by-step experimental workflow for forced degradation pH profiling.

  • Preparation: Prepare a 1 mg/mL solution of the compound in three separate environments: 0.01 N HCl (pH ~2.0), 50 mM PBS (pH 7.4), and 0.01 N NaOH (pH ~12.0).

  • Incubation: Seal the vials and incubate them in a thermoshaker at 40°C to accelerate degradation kinetics.

  • Sampling: At t = 0, 24, 48, and 72 hours, remove a 50 µL aliquot from each vial.

  • Quenching: Immediately neutralize the extreme pH samples (add equivalent NaOH to the acid sample, and equivalent HCl to the base sample) to halt degradation. Dilute 1:10 in mobile phase.

  • Analysis: Inject onto an RP-HPLC system coupled with MS. Monitor the disappearance of the parent mass and the emergence of the piperidine-4-carboxylic acid degradation peak to calculate the half-life at each pH.

References

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis." Organic Chemistry Portal. Available at:[Link]

  • National Institutes of Health (NIH). "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations." PMC. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Characterization of N-methoxypiperidine-4-carboxamide hydrochloride

Welcome to a comprehensive technical guide on the ¹H NMR characterization of N-methoxypiperidine-4-carboxamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive technical guide on the ¹H NMR characterization of N-methoxypiperidine-4-carboxamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals who rely on precise analytical techniques for structural elucidation and quality control. In the spirit of scientific rigor, this guide will not only detail the expected spectral features of the target compound but will also compare it with structurally similar molecules to provide a robust framework for analysis. While a definitive, publicly available ¹H NMR spectrum for N-methoxypiperidine-4-carboxamide hydrochloride is not readily found in common databases, this guide will provide a detailed, predictive analysis based on established principles of NMR spectroscopy and data from analogous compounds.

The Indispensable Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules.[1] For pharmaceutical and medicinal chemistry, where the precise arrangement of atoms can mean the difference between a therapeutic agent and a toxic substance, ¹H NMR provides a wealth of information. It allows us to probe the chemical environment of each proton, revealing details about connectivity, stereochemistry, and even molecular dynamics.

This guide will delve into the predicted ¹H NMR spectrum of N-methoxypiperidine-4-carboxamide hydrochloride, offering a detailed rationale for the expected chemical shifts, multiplicities, and coupling constants. By understanding these fundamental aspects, researchers can confidently identify this compound, assess its purity, and compare it to other derivatives.

Predicted ¹H NMR Spectrum of N-methoxypiperidine-4-carboxamide hydrochloride

The structure of N-methoxypiperidine-4-carboxamide hydrochloride presents several distinct proton environments that are expected to give rise to a characteristic ¹H NMR spectrum. The hydrochloride salt form will likely result in protonation of the piperidine nitrogen, leading to downfield shifts of adjacent protons.

Molecular Structure and Proton Assignments

To facilitate our discussion, let's first visualize the molecule and label the key protons.

Caption: Molecular structure of N-methoxypiperidine-4-carboxamide hydrochloride with key proton groups labeled.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
N-H (Amide) 8.0 - 9.0Broad SingletN/AAmide protons are typically deshielded and often exhibit broad signals due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
N⁺-H (Piperidine) 9.0 - 10.0Broad SingletN/AThe proton on the positively charged nitrogen of the piperidine ring is expected to be significantly deshielded. Its exchange with the solvent may lead to a broad signal.
O-CH₃ (Methoxy) 3.6 - 3.8SingletN/AThe methoxy protons are in a relatively shielded environment and will appear as a sharp singlet as there are no adjacent protons to couple with.
H4 (Methine) 2.5 - 3.0Multiplet~4-8 HzThis proton is at a tertiary carbon and is coupled to the four adjacent methylene protons on C3 and C5. The multiplicity will likely be a complex multiplet, possibly a pentet or a triplet of triplets.
H2, H6 (Axial & Equatorial) 3.0 - 3.5Multiplets~10-13 Hz (geminal), ~3-5 Hz (axial-equatorial), ~10-13 Hz (axial-axial)These protons are adjacent to the protonated nitrogen, which will cause a downfield shift. The axial and equatorial protons will have distinct chemical shifts and will show complex splitting patterns due to geminal and vicinal coupling.
H3, H5 (Axial & Equatorial) 1.8 - 2.2Multiplets~10-13 Hz (geminal), ~3-5 Hz (axial-equatorial), ~10-13 Hz (axial-axial)These methylene protons are further from the electron-withdrawing groups and will appear more upfield compared to H2 and H6. They will also exhibit complex splitting due to geminal and vicinal coupling with each other and with H4.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted spectrum, we can compare it with the known spectral features of similar molecules.

  • Piperidine: The parent piperidine molecule shows signals for its protons in the range of 1.5-2.8 ppm.[2] The presence of the carboxamide and methoxy groups, along with the hydrochloride salt formation in our target molecule, is expected to shift these signals downfield.

  • 4-Piperidinecarboxamide: In this related compound, the piperidine ring protons have been reported with characteristic signals.[3] The chemical shifts and coupling patterns observed for 4-piperidinecarboxamide provide a solid baseline for predicting the spectrum of our N-methoxy derivative. The addition of the N-methoxy group is expected to have a minor electronic effect on the piperidine ring protons but will introduce a distinct singlet for the methoxy group.

  • N-Methylpiperidine-4-carboxamide hydrochloride: This commercially available analogue differs by having a methyl group on the amide nitrogen instead of a methoxy group.[4] The signals for the piperidine ring protons in this compound would be very similar to our target molecule, providing a strong comparative reference. The key difference would be the presence of a doublet for the N-methyl group (due to coupling with the amide proton) instead of a singlet for the O-methyl group.

This comparative approach is a cornerstone of structural elucidation in the absence of a reference standard. By understanding the incremental effects of functional group modifications, we can build a highly accurate prediction of the ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data for N-methoxypiperidine-4-carboxamide hydrochloride, the following protocol should be followed. This protocol is designed to be a self-validating system, with internal checks and best practices to ensure data integrity.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of N-methoxypiperidine-4-carboxamide hydrochloride.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable protons (N-H), while D₂O will exchange with these protons, causing their signals to disappear. Running spectra in both solvents can aid in peak assignment.[5][6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.

  • Instrumentation and Setup:

    • Use a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher, to achieve better signal dispersion.

    • Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

    • Set the probe temperature to a constant value (e.g., 298 K) to ensure reproducibility.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio, if necessary.

  • Data Processing and Analysis:

    • Perform a Fourier transform of the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm or TSP at 0.00 ppm).

    • Integrate all signals to determine the relative number of protons corresponding to each peak.

    • Analyze the multiplicities and measure the coupling constants for all relevant signals.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing a Weigh Sample b Dissolve in Deuterated Solvent a->b c Add Internal Standard b->c d Instrument Setup & Shimming c->d e Acquire 1D ¹H Spectrum d->e f Fourier Transform e->f g Phasing & Baseline Correction f->g h Referencing & Integration g->h

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR characterization of N-methoxypiperidine-4-carboxamide hydrochloride is a critical step in its synthesis, quality control, and further application in research and development. While a publicly available reference spectrum is currently elusive, a detailed analysis of its structure allows for a robust prediction of its spectral features. By comparing these predictions with the known spectra of analogous compounds and following a rigorous experimental protocol, researchers can confidently identify and characterize this molecule. The principles and methodologies outlined in this guide provide a solid foundation for the successful application of ¹H NMR spectroscopy in the broader context of chemical and pharmaceutical research.

References

  • Wishart, D. S. (2011). Databases and Software for NMR-Based Metabolomics. PMC. [Link]

  • University of Wisconsin-Madison. UWChemMRF Links. (2013). [Link]

  • Chong, M., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

  • Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • BMRB. NMR Spectroscopy and Databases for the Identification of Metabolites. (2022). [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • J&K Scientific. 4-Methoxypiperidine-4-carboxylic acid hydrochloride | 1260387-16-3. [Link]

  • nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. (2025). [Link]

  • SpectraBase. Piperidine-4-carboxylic acid, 1-[2-(5-methyl-[7][8][9]thiadiazol-2-ylsulfanyl)acetyl]-, amide - Optional[1H NMR] - Spectrum. [Link]

  • CATO. 4-methoxypiperidine-4-carboxylic acid hydrochloride. [Link]

  • Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0079489). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • SpectraBase. N-4-Methoxyphenyl-3-methyl-N-(1-[2-(thiophen-2-yl)ethyl]piperidin-4-yl)furan-2-carboxamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. (2020). [Link]

  • PubChem. N-methylpiperidine-4-carboxamide. [Link]

  • PubChem. 2-Methoxypiperidine. [Link]

  • PubChemLite. Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride (C7H13NO3). [Link]

  • The Royal Society of Chemistry. d3dt04388f1.pdf. [Link]

  • ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

Sources

Comparative

HPLC method development for N-methoxypiperidine-4-carboxamide purity analysis

HPLC Method Development for N-Methoxypiperidine-4-Carboxamide Purity Analysis: A Comparative Guide Introduction: The Analytical Challenge of Polar Basic Molecules N-methoxypiperidine-4-carboxamide is a highly polar, basi...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for N-Methoxypiperidine-4-Carboxamide Purity Analysis: A Comparative Guide

Introduction: The Analytical Challenge of Polar Basic Molecules

N-methoxypiperidine-4-carboxamide is a highly polar, basic chemical intermediate frequently utilized in pharmaceutical synthesis. From a chromatographic perspective, this molecule presents a dual challenge: a basic piperidine nitrogen (pKa ~9.5) and a highly hydrophilic N-methoxycarboxamide moiety.

When standard acidic reversed-phase liquid chromatography (RP-LC) methods are applied, the piperidine nitrogen becomes fully protonated. This ionization drastically reduces the molecule's LogD, causing it to exhibit weak interactions with traditional hydrophobic stationary phases and often elute at or near the solvent front[1]. Furthermore, the cationic amine interacts strongly with ionized residual silanols on the silica matrix, leading to severe peak tailing and poor resolution[2]. Developing a robust purity assay requires a mechanistic approach to overcome these secondary interactions and achieve adequate retention.

Mechanistic Causality: Why Standard Methods Fail

To develop a self-validating analytical method, we must first understand the causality behind chromatographic failures.

  • The Void Volume Problem: Highly polar impurities and basic compounds like N-methoxypiperidine-4-carboxamide lack the hydrophobicity required to partition effectively into a standard C18 stationary phase at low pH[3].

  • Secondary Ion-Exchange (Peak Tailing): At a mid-to-low pH (e.g., pH 4–6), residual silanols on the silica column are deprotonated (anionic), while the piperidine nitrogen is protonated (cationic). This creates an unintended ion-exchange mechanism that competes with hydrophobic partitioning, resulting in asymmetric, broadened peaks that mask closely eluting impurities.

To resolve this, we must either neutralize the analyte by raising the mobile phase pH above its pKa, or change the retention mechanism entirely by utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-embedded stationary phases[4],.

Mechanism Analyte Piperidine Nitrogen (Protonated, pKa ~9.5) Interact Secondary Ion-Exchange (Peak Tailing / Broadening) Analyte->Interact Cationic (+) Silanol Residual Silanols (Ionized, pKa ~4.5) Silanol->Interact Anionic (-) Sol1 Polar-Embedded Phase (Shields Silanols) Interact->Sol1 Sol2 Mobile Phase pH > 10.5 (Neutralizes Analyte) Interact->Sol2 Result Symmetrical Peak (Tailing Factor < 1.2) Sol1->Result Sol2->Result

Mechanistic resolution of peak tailing caused by secondary silanol interactions.

Comparative Analysis of Chromatographic Strategies

To objectively determine the optimal method for purity analysis, we compared three distinct chromatographic strategies. The target was to separate N-methoxypiperidine-4-carboxamide from its primary synthetic impurity (desmethoxy-piperidine-4-carboxamide).

Table 1: Comparative Column and Method Performance

Method StrategyColumn ChemistryMobile Phase pHRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs)
Traditional RP-LC Standard C18 (Unshielded)3.0 (Formic Acid)1.8 (Near Void)2.452,5000.8 (Co-elution)
HILIC Mode Amide-Bonded Silica4.5 (Ammonium Acetate)6.51.3012,0002.5
High-pH RP-LC High-pH Stable C1811.0 (Ammonium Hydroxide)8.21.0515,5003.8

Data Synthesis: The traditional low-pH C18 method fails completely, offering poor retention and unacceptable tailing. The HILIC method provides good retention by partitioning the polar, protonated analyte into an aqueous-enriched layer on the stationary phase[4]. However, the High-pH RP-LC method yields the highest theoretical plate count and resolution. By adjusting the mobile phase pH to 11.0, the basic piperidine nitrogen is fully deprotonated, suppressing ionization and maximizing hydrophobic retention on the C18 phase[2].

Workflow Start Target Analysis: N-methoxypiperidine-4-carboxamide Prop Analyze Physicochemical Properties (Basic N, Polar Amide) Start->Prop Path1 Reversed-Phase (High pH) Deprotonate basic amine Prop->Path1 LogD > 0 (High pH) Path2 HILIC Mode (Low/Mid pH) Retain protonated polar state Prop->Path2 LogD < 0 (Low pH) Col1 High-pH Stable C18 Column Path1->Col1 Col2 Amide / Bare Silica HILIC Column Path2->Col2 Eval Evaluate Purity, Resolution & Tailing Col1->Eval Col2->Eval

Workflow for selecting HPLC modes based on analyte polarity and ionization state.

Optimized Experimental Protocol: High-pH RP-LC

Based on the comparative data, the High-pH RP-LC method is the most robust choice for purity analysis. The following protocol is designed as a self-validating system; it incorporates intrinsic checks (System Suitability) to ensure the method is performing to specification before any unknown samples are quantified.

A. Chromatographic Conditions
  • Column: High-pH stable C18 (e.g., Waters XBridge C18 or equivalent), 150 mm × 4.6 mm, 3.5 µm. (Note: Do not use standard silica C18 columns, as they will dissolve at pH > 8).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust pH to 11.0 using 28% Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Improves mass transfer and reduces system backpressure).

  • Detection: UV at 210 nm (Optimized for the carboxamide chromophore).

  • Injection Volume: 5 µL.

B. Gradient Program
  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

  • 2.0 - 12.0 min: 5% to 60% B (Linear gradient for impurity elution)

  • 12.0 - 14.0 min: 60% to 95% B (Column wash)

  • 14.0 - 20.0 min: 5% B (Re-equilibration)

C. Self-Validating Workflow (Step-by-Step)
  • Baseline Verification (Blank): Inject 5 µL of Sample Diluent (95:5 Water:Acetonitrile).

    • Causality: Ensures no ghost peaks or carryover from previous runs interfere with the retention window of the main peak (expected ~8.2 min).

  • System Suitability Test (SST): Inject a resolution mixture containing 0.1 mg/mL N-methoxypiperidine-4-carboxamide and 0.01 mg/mL desmethoxy-piperidine-4-carboxamide.

    • Acceptance Criteria: Resolution (Rs) must be ≥ 2.0. Tailing factor (Tf) for the main peak must be ≤ 1.5.

    • Causality: If Tf exceeds 1.5, it indicates either column degradation (loss of endcapping) or incorrect mobile phase pH preparation, preventing accurate integration.

  • Precision Check: Inject the 100% working standard (0.5 mg/mL) six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

  • Sample Analysis: Proceed with sample injections only after the SST and Precision criteria are strictly met.

References

  • 2, PharmaGuru.

  • 4, BioPharma Services. 3., MilliporeSigma.

  • 3, Fisher Scientific.

  • 1, Resolian.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of N-methoxypiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of N-methoxypiperidine-4-carboxamide. In the absence of di...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of N-methoxypiperidine-4-carboxamide. In the absence of direct, published spectra for this specific compound, this guide synthesizes data from structurally related molecules, including piperidine derivatives and N-alkoxy compounds, to predict its fragmentation behavior under common ionization techniques. This comparative approach offers a robust framework for researchers engaged in the structural elucidation and characterization of novel compounds featuring the N-methoxypiperidine scaffold.

Introduction: The Significance of the N-methoxypiperidine Moiety

Piperidine and its derivatives are fundamental heterocyclic amines prevalent in a vast array of natural products and synthetic pharmaceuticals.[1] The structural diversity and biological significance of these compounds necessitate reliable analytical methods for their characterization. N-methoxypiperidine-4-carboxamide, a molecule combining the piperidine core with an N-methoxy and a 4-carboxamide substituent, presents a unique fragmentation profile. Understanding these patterns is critical for its identification, purity assessment, and for tracking its metabolic fate in drug discovery and development.

Predicted Fragmentation Patterns: A Mechanistic Approach

The fragmentation of N-methoxypiperidine-4-carboxamide in a mass spectrometer is dictated by the ionization method employed and the interplay between its functional groups. We will explore the expected fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) techniques.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule. For piperidine derivatives, fragmentation is often initiated at the nitrogen atom.[1]

Key Predicted EI Fragmentation Pathways:

  • α-Cleavage: This is a primary and highly characteristic fragmentation pathway for aliphatic amines.[1][2] Ionization of the nitrogen atom is followed by cleavage of an adjacent carbon-carbon bond. In N-methoxypiperidine-4-carboxamide, this would lead to the expulsion of a methoxy radical (•OCH₃) or cleavage of the piperidine ring.

  • Ring Fission: The piperidine ring can undergo cleavage, resulting in the formation of various acyclic fragment ions.[1] This process is often initiated by the initial α-cleavage.

  • Substituent-Driven Fragmentation: The carboxamide and N-methoxy groups will significantly influence the fragmentation cascade. The carboxamide moiety can undergo cleavage to lose •NH₂ or the entire CONH₂ group. The N-methoxy group can lead to the loss of formaldehyde (CH₂O) or a methoxy radical.

Proposed EI Fragmentation Scheme for N-methoxypiperidine-4-carboxamide:

M [M]⁺˙ m/z 158 F1 [M - •OCH₃]⁺ m/z 127 M->F1 - •OCH₃ F2 [M - •CONH₂]⁺ m/z 114 M->F2 - •CONH₂ F4 [C₅H₁₀N]⁺ m/z 84 M->F4 α-Cleavage F5 [M - C₂H₅NO]⁺˙ m/z 99 M->F5 Rearrangement F3 [C₄H₈N]⁺ m/z 70 F1->F3 Ring Cleavage

Caption: Proposed EI fragmentation pathways for N-methoxypiperidine-4-carboxamide.

Comparative Data for Piperidine Derivatives under EI-MS:

Precursor/Fragmentm/zDescriptionReference CompoundCitation
[M]⁺˙216Molecular IonN-(4-nitrophenyl)piperidine-4-carboxamide derivative[3]
[M-R]⁺141Loss of substituentN-(4-nitrophenyl)piperidine-4-carboxamide derivative[3]
Ring Fragment82, 83Piperidine ring fragmentsN-(4-nitrophenyl)piperidine-4-carboxamide derivative[3]
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, which is then subjected to collision-induced dissociation (CID) for structural analysis.[1] For piperidine derivatives, positive ion mode is generally preferred due to the basicity of the nitrogen atom.[1]

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Loss of Neutral Molecules: The protonated molecule is expected to lose small, stable neutral molecules. For N-methoxypiperidine-4-carboxamide, this could include the loss of ammonia (NH₃) from the carboxamide group or methanol (CH₃OH) from the N-methoxy group.

  • Piperidine Ring Opening: Similar to EI, the protonated piperidine ring can undergo cleavage, often initiated by the protonated nitrogen.

  • Carboxamide Group Fragmentation: The protonated carboxamide can lose water (H₂O) or ammonia (NH₃).

Proposed ESI-MS/MS Fragmentation Scheme for N-methoxypiperidine-4-carboxamide:

MH [M+H]⁺ m/z 159 F1 [M+H - NH₃]⁺ m/z 142 MH->F1 - NH₃ F2 [M+H - CH₃OH]⁺ m/z 127 MH->F2 - CH₃OH F4 [C₅H₁₀N]⁺ m/z 84 MH->F4 Ring Cleavage F3 [C₅H₈NO]⁺ m/z 98 F2->F3 - H₂O

Caption: Proposed ESI-MS/MS fragmentation of protonated N-methoxypiperidine-4-carboxamide.

Comparative Data for Piperidine Derivatives under ESI-MS/MS:

Precursor Ion [M+H]⁺ (m/z)Product Ions (m/z)DescriptionReference CompoundCitation
29870, 81, 95, 109Loss of H₂O and ring fragmentsPiperidine alkaloid from Senna spectabilis[4]
Varies[M-NHR₁R₂]⁺Loss of the N-substituent groupIsoquinoline alkaloids[5]
163 (Nicotine)VariesPyrrolidine/piperidine ring modificationsNicotine and related compounds[6]

Experimental Protocols for Mass Spectrometry Analysis

To obtain reliable and reproducible fragmentation data for N-methoxypiperidine-4-carboxamide, the following experimental workflows are recommended.

EI-MS Experimental Workflow

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Prep Dissolve sample in volatile solvent (e.g., Methanol) GC Inject into GC-MS Prep->GC MS Acquire EI spectrum (70 eV) GC->MS Analyze Identify molecular ion and fragment peaks MS->Analyze Compare Compare with spectral libraries (NIST, Wiley) Analyze->Compare cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Prep Dissolve sample in LC-MS grade solvent (e.g., 50:50 Acetonitrile:Water) LC Inject into LC-MS/MS Prep->LC MS1 Full Scan MS (to find [M+H]⁺) LC->MS1 MS2 Product Ion Scan of [M+H]⁺ MS1->MS2 Analyze Identify precursor and product ions MS2->Analyze Pathway Elucidate fragmentation pathways Analyze->Pathway

Sources

Comparative

Reactivity and Application Profiling: N-Methoxypiperidine-4-carboxamide vs. N-Hydroxypiperidine-4-carboxamide

Executive Summary For drug development professionals and synthetic chemists, the substitution pattern on the nitrogen atom of an amide fundamentally dictates its physicochemical properties and downstream reactivity. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the substitution pattern on the nitrogen atom of an amide fundamentally dictates its physicochemical properties and downstream reactivity. This guide provides an objective, data-driven comparison between N-hydroxypiperidine-4-carboxamide (a classical hydroxamic acid) and N-methoxypiperidine-4-carboxamide (an N-methoxy amide). While both share the same isonipecotic acid core, the simple methylation of the hydroxyl oxygen shifts the molecule's utility from a potent metalloenzyme chelator to a highly versatile directing group for transition-metal-catalyzed C–H functionalization.

Structural and Physicochemical Divergence

The reactivity of these two compounds diverges primarily due to the presence or absence of an ionizable O–H bond and the resulting anomeric effects on the nitrogen atom. Hydroxamic acids typically exhibit a pKa in the range of 8.0–9.5, allowing them to partially ionize under physiological conditions to form a potent, bidentate (O,O') chelating species[1]. In contrast, the O-methylation in N-methoxypiperidine-4-carboxamide prevents classical bidentate chelation but activates the N–O bond for unique catalytic and rearrangement pathways[2].

Quantitative Comparison Table
Property / FeatureN-Hydroxypiperidine-4-carboxamideN-Methoxypiperidine-4-carboxamide
Functional Group Hydroxamic AcidN-Methoxy Amide
Approximate pKa ~8.5 - 9.5[1]~10.5 - 11.5
Metal Chelation Strong Bidentate (O,O')[3]Weak / Monodentate
Primary Application Metalloenzyme Inhibitor (HDAC, ADAM17)[4][5]Directing Group (C-H Activation)[2]
N-O Bond Stability Stable under physiological conditionsLabile under reductive/catalytic conditions
Anomeric Reactivity Low propensity for rearrangementHigh (Undergoes HERON rearrangement)[6]

Mechanistic Profiling: Chelation vs. C–H Activation

The Chelation Paradigm: N-Hydroxypiperidine-4-carboxamide

N-hydroxypiperidine-4-carboxamide acts as a classical bidentate chelator. Upon deprotonation, the hydroxamate anion forms a highly stable five-membered chelate ring with transition metals such as Zn²⁺ and Fe³⁺[3]. This precise geometric coordination is the cornerstone of its application in drug discovery, specifically as a pharmacophore for inhibiting zinc-dependent metalloenzymes like Histone Deacetylases (HDACs) and ADAM17[4][5].

The Directing Group Paradigm: N-Methoxypiperidine-4-carboxamide

O-methylation fundamentally alters the electronic landscape. N-methoxypiperidine-4-carboxamide cannot form the anionic O,O'-chelate. Instead, the N-methoxy group serves as a powerful directing group for transition metals (e.g., Rh(III), Ru(II), Pd(II)) in C–H activation[2]. During the catalytic cycle, the N–O bond acts as an internal oxidant; it undergoes reductive cleavage, releasing methanol and driving the reaction forward without the need for external stoichiometric oxidants[2]. Furthermore, the pronounced anomeric effect ( nO​→σN−C∗​ ) weakens the N–O bond, making it susceptible to HERON (Heteroatom Rearrangement On Nitrogen) reactions, yielding esters and nitrene intermediates[6].

Reactivity Core Piperidine-4-carboxamide Core NHydroxy N-Hydroxypiperidine-4-carboxamide (Hydroxamic Acid) Core->NHydroxy + OH NMethoxy N-Methoxypiperidine-4-carboxamide (N-Methoxy Amide) Core->NMethoxy + OCH3 Zn Zn2+ / Fe3+ Chelation (Bidentate O,O') NHydroxy->Zn CHAct Transition Metal C-H Activation (Directing Group) NMethoxy->CHAct HERON HERON Rearrangement (N-O Cleavage) NMethoxy->HERON HDAC Metalloenzyme Inhibition (e.g., HDAC, ADAM17) Zn->HDAC

Divergent reactivity pathways of N-hydroxy vs. N-methoxy piperidine-4-carboxamides.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the divergent reactivity of these compounds, the following self-validating experimental workflows are recommended.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Zn²⁺ Chelation Affinity

Objective: Quantify the thermodynamic binding parameters ( Kd​ , ΔH ) of N-hydroxypiperidine-4-carboxamide to Zn²⁺. Self-Validating Mechanism: This protocol utilizes N-methoxypiperidine-4-carboxamide as a negative control (to prove the necessity of the ionizable OH) and EDTA as a positive control (to calibrate the instrument's response to Zn²⁺).

  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4. Causality: HEPES is chosen because it does not competitively chelate Zn²⁺, unlike phosphate or Tris buffers.

  • Ligand and Metal Solutions: Prepare a 1 mM solution of N-hydroxypiperidine-4-carboxamide in the syringe and a 0.1 mM solution of ZnSO₄ in the sample cell. Degas both solutions for 10 minutes.

  • Titration Execution: Perform 20 injections of 2 μL each at 25°C, with 150-second intervals between injections to allow the heat signal to return to baseline.

  • Control Validation: Repeat the exact titration using N-methoxypiperidine-4-carboxamide in the syringe. Expected Result: The N-methoxy variant will show negligible heat of binding ( ΔH≈0 ), validating that bidentate O,O'-coordination is structurally impossible without the free hydroxyl group.

Protocol 2: Rh(III)-Catalyzed C–H Activation via N-Methoxy Directing Group

Objective: Utilize N-methoxypiperidine-4-carboxamide as a directing group and internal oxidant for ortho-C–H olefination. Self-Validating Mechanism: The protocol incorporates real-time GC-MS tracking of methanol. A 1:1 stoichiometric correlation between the desired functionalized product and methanol release definitively proves the internal oxidant mechanism[2].

  • Reaction Setup: In an oven-dried Schlenk tube, combine N-methoxypiperidine-4-carboxamide (0.2 mmol), methyl acrylate (0.24 mmol), and [Cp*RhCl₂]₂ (2.5 mol%) in 2 mL of 2,2,2-trifluoroethanol (TFE). Causality: TFE is utilized as a fluorinated solvent to stabilize the cationic Rh(III) intermediate and enhance the electrophilicity of the catalyst.

  • Catalytic Cycle Initiation: Add NaOAc (20 mol%) to facilitate the concerted metalation-deprotonation (CMD) step. Seal the tube under a nitrogen atmosphere and heat to 80°C for 12 hours.

  • Internal Oxidant Validation (GC-MS): At 2, 6, and 12 hours, extract a 10 μL aliquot. Analyze via GC-MS to quantify the release of methanol. Causality: If the N–O bond acts as an internal oxidant, the N–O bond must cleave following migratory insertion, releasing methanol and regenerating the active Rh(III) species without external oxidants.

  • Quenching and Isolation: Cool the reaction to room temperature, filter through a short pad of Celite, and purify the resulting functionalized piperidine derivative via flash column chromatography.

Workflow Step1 Substrate Setup N-Methoxy Amide + Rh(III) Step2 C-H Activation Coordination & Insertion Step1->Step2 Step3 N-O Cleavage Internal Oxidant Step2->Step3 Step4 GC-MS Validation Methanol Release Tracking Step3->Step4

Self-validating workflow for Rh(III)-catalyzed C-H activation via N-methoxy directing group.

References

  • Novel structured ADAM17 small-molecule inhibitor represses ADAM17/Notch pathway activation and the NSCLC cells' resistance to anti-tumour drugs - Frontiers. frontiersin.org.
  • Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides - PMC. nih.gov.
  • A Simple and Versatile Amide Directing Group for C–H Functionaliz
  • Methods for Hydroxamic Acid Synthesis - PMC - NIH. nih.gov.
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. beilstein-journals.org.

Sources

Validation

Structural Validation of N-Methoxypiperidine-4-Carboxamide: A Comparative Guide to FTIR-ATR vs. NMR and MS

As pharmaceutical pipelines increasingly rely on functionalized piperidines—often utilized as crucial intermediates (akin to Weinreb amides) or as pharmacophores in receptor agonists—the demand for robust, orthogonal str...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on functionalized piperidines—often utilized as crucial intermediates (akin to Weinreb amides) or as pharmacophores in receptor agonists—the demand for robust, orthogonal structural validation is paramount. N-methoxypiperidine-4-carboxamide presents a unique analytical challenge: it requires simultaneous verification of a saturated nitrogenous ring, a carboxamide linkage, and an N-methoxy functional group.

This guide provides an objective, data-driven comparison of Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), equipping researchers with the mechanistic insights needed to build self-validating analytical workflows.

Mechanistic Profiling: The Case for FTIR-ATR

Infrared spectroscopy serves as a frontline analytical method for assessing the structural integrity and purity of amide-containing compounds by examining the intensity and position of characteristic vibrational peaks[1]. The amide bond, characterized by resonance between the carbonyl carbon and the nitrogen atom, creates distinctive vibrational signatures.

For N-methoxypiperidine-4-carboxamide, the Amide I band (primarily the C=O stretch) is highly sensitive to its local environment and hydrogen-bonding state[2]. While traditional transmission FTIR requires pressing the sample into a KBr pellet—a process prone to moisture absorption that can obscure critical N-H and Amide bands—FTIR-ATR bypasses this limitation. ATR utilizes an evanescent wave that penetrates only 0.5–2 µm into the sample, requiring zero sample preparation and eliminating solvent or matrix interference[3]. This makes it exceptionally reliable for detecting the unique N-O stretch of the methoxy group alongside the amide carbonyl.

Orthogonal Comparison: FTIR-ATR vs. NMR vs. LC-MS

No single technique provides a complete structural picture. While FTIR-ATR excels at rapid functional group fingerprinting, it must be contextualized against the atomic connectivity provided by NMR and the precise molecular mass confirmed by LC-MS.

FTIR and NMR are highly complementary: FTIR is unparalleled for identifying specific chemical groups (e.g., C=O, N-O), whereas NMR provides the definitive 3D arrangement and bond connectivity of the organic compound[4]. However, NMR requires stringent sample prerequisites, such as specific pH ranges and the use of deuterated solvents, which can complicate rapid screening[3]. Conversely, LC-MS provides critical quantitative data, such as confirming the exact monoisotopic mass of N-methoxypiperidine-4-carboxamide ([M+H]+ at m/z 159.11)[5], but it cannot independently map functional group linkages without complex tandem fragmentation.

Table 1: Comparative Performance for Structural Validation
Analytical TechniquePrimary Structural InsightSample RequirementsStrengths for N-methoxypiperidine-4-carboxamideLimitations
FTIR-ATR Functional groups (C=O, N-O, N-H)2–5 mg solid/liquid, no solventRapid, non-destructive identification of the methoxyamide pharmacophore.Cannot determine exact atomic connectivity or stereochemistry.
NMR (1H/13C) Atomic connectivity, 3D structure5–20 mg in deuterated solventGold standard for confirming piperidine ring multiplets and methoxy position[6].Time-consuming; requires specific solvents to prevent peak broadening.
LC-MS Monoisotopic mass, purity<1 mg, dissolved in LC solventConfirms exact mass ([M+H]+ 159.11)[5]; excellent for trace impurity profiling.Cannot easily distinguish structural isomers without MS/MS.

Analytical Workflow Visualization

To ensure absolute scientific integrity, validation should follow an orthogonal workflow where the functional group data from FTIR triggers the subsequent connectivity and mass analyses.

AnalyticalWorkflow Start N-methoxypiperidine-4-carboxamide Structural Validation FTIR FTIR-ATR (Functional Groups) Start->FTIR NMR 1H/13C NMR (Atomic Connectivity) Start->NMR MS High-Res LC-MS (Mass & Purity) Start->MS IR_Data Amide I (C=O): ~1660 cm⁻¹ N-O Stretch: ~1050 cm⁻¹ FTIR->IR_Data NMR_Data Methoxy Singlet (δ 3.5-3.8) Piperidine Multiplets NMR->NMR_Data MS_Data [M+H]+ m/z 159.11 MS->MS_Data Valid Orthogonal Structural Confirmation IR_Data->Valid NMR_Data->Valid MS_Data->Valid

Orthogonal validation workflow combining FTIR-ATR, NMR, and LC-MS for structural confirmation.

Self-Validating Experimental Protocol: FTIR-ATR

To guarantee reproducibility and eliminate false positives, the following protocol embeds causality into every step. Do not treat these as mere instructions; understand the physical chemistry driving the workflow.

Step 1: System Readiness & Real-Time Background Subtraction

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol. Allow to dry, then immediately acquire a background spectrum (air) before loading the sample.

  • Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (1600–1700 cm⁻¹) heavily overlap with the critical Amide I band. A real-time background subtraction ensures the resulting C=O stretch is an artifact-free representation of the molecule, preventing misinterpretation of ambient moisture as an amide signature.

Step 2: Sample Application & Pressure Optimization

  • Action: Apply 2–5 mg of solid N-methoxypiperidine-4-carboxamide directly to the center of the ATR crystal. Engage the pressure anvil until the software indicates optimal contact (typically ~50-80 units of pressure depending on the instrument).

  • Causality: The evanescent IR wave penetrates only micrometers into the sample. Insufficient pressure leads to poor contact and a weak signal-to-noise ratio. Conversely, over-pressuring can fracture the crystal or induce mechanochemical polymorphic shifts in the solid state.

Step 3: Spectral Acquisition Parameters

  • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 to 64 scans.

  • Causality: Co-adding scans increases the signal-to-noise ratio proportionally to the square root of the number of scans. This is mathematically necessary to resolve the weaker, highly diagnostic N-O stretching vibrations against the dominant aliphatic backbone signals of the piperidine ring.

Step 4: Data Processing & Peak Verification

  • Action: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and baseline correction. Compare the extracted peaks against the theoretical assignments in Table 2.

  • Causality: Validates the structural integrity of the molecule. For instance, if the compound has degraded via hydrolysis into piperidine-4-carboxylic acid, the Amide I peak will shift dramatically to a carboxylic acid C=O stretch (~1710 cm⁻¹), and the N-O signature will disappear.

Table 2: Quantitative Spectral Signatures for N-methoxypiperidine-4-carboxamide
Functional GroupExpected Frequency Range (cm⁻¹)Vibrational ModeDiagnostic Significance
Amide I 1650 – 1690C=O stretchConfirms the intact carboxamide carbonyl[1].
Amide II 1550 – 1640N-H bend / C-N stretchValidates the secondary amide nature (if an amide N-H is present)[1].
N-O Bond 1000 – 1050N-O stretchUniquely identifies the N-methoxy substitution.
Aliphatic C-H 2850 – 2950C-H stretch (sp³)Confirms the saturated piperidine ring backbone.
Amine N-H 3200 – 3300N-H stretchIdentifies the secondary amine of the piperidine ring (if unsubstituted).

References

  • [2] Development and Validation of Transferable Amide I Vibrational Frequency Maps for Peptides. National Institutes of Health (NIH) / ACS Publications. 2

  • [1] Amide Infrared Spectroscopy: Determining Purity via Peak Analysis. PatSnap Eureka. 1

  • [4] Difference between FTIR and NMR? Rocky Mountain Labs. 4

  • [5] N-methoxypiperidine-4-carboxamide hydrochloride (C7H14N2O2). PubChemLite / University of Luxembourg. 5

  • [3] ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. National Institutes of Health (NIH). 3

  • [6] Spectroscopy Techniques | NMR Spectroscopy. RSSL. 6

Sources

Comparative

Chromatographic Separation of N-Methoxypiperidine-4-Carboxamide Impurities: A Comparative Guide to High-pH Hybrid vs. Traditional Silica Stationary Phases

Executive Summary In the realm of pharmaceutical analysis, the chromatographic separation of aliphatic basic amines remains one of the most persistent challenges. N-methoxypiperidine-4-carboxamide, a critical building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of pharmaceutical analysis, the chromatographic separation of aliphatic basic amines remains one of the most persistent challenges. N-methoxypiperidine-4-carboxamide, a critical building block in medicinal chemistry, exemplifies this difficulty. With a secondary piperidine nitrogen possessing a pKa of approximately 9.5, this compound and its synthetic impurities are highly susceptible to secondary interactions on traditional stationary phases.

As a Senior Application Scientist, I frequently encounter methods that rely on heavy ion-pairing agents or complex derivatization to force these analytes into acceptable peak shapes. However, modern analytical quality by design (AQbD) demands robustness, simplicity, and direct detection. This guide objectively compares the performance of a high-pH stable Ethylene-Bridged Hybrid (BEH) C18 column against a traditional fully porous silica C18 column, providing a self-validating protocol for the baseline separation of N-methoxypiperidine-4-carboxamide and its critical impurities.

Mechanistic Grounding: The Thermodynamics of Peak Tailing

To solve a chromatographic problem, we must first understand its thermodynamic root cause. Basic piperidine nitrogens are notorious for interacting with acidic silanol groups (Si-OH) on the silica surface of traditional columns, causing severe peak tailing and poor resolution of closely related impurities[1].

At a neutral or acidic mobile phase pH, the piperidine nitrogen is protonated (cationic), while residual silanols (pKa ~4.5) are ionized (anionic). This creates a strong electrostatic attraction—a secondary ion-exchange mechanism that competes with primary hydrophobic partitioning. The macroscopic result is severe peak tailing, shifting retention times, and the co-elution of closely related impurities.

The most elegant solution is thermodynamic neutralization. By elevating the mobile phase pH to 10.5, we deprotonate the piperidine nitrogen, rendering the molecule entirely neutral. However, traditional silica dissolves rapidly above pH 8.0. Therefore, a hybrid particle technology (such as BEH), which incorporates ethylene bridges into the silica matrix to prevent dissolution at high pH, is required to facilitate this mechanism.

G API N-methoxypiperidine-4-carboxamide (Basic Piperidine Nitrogen) LowPH Low pH (pH 2-7) Amine Protonated (Cationic) API->LowPH HighPH High pH (pH 10.5) Amine Deprotonated (Neutral) API->HighPH TradSilica Traditional Silica C18 (Active Silanols Si-O⁻) LowPH->TradSilica HybridC18 Hybrid BEH C18 (High pH Stable Particle) HighPH->HybridC18 Tailing Secondary Ion-Exchange Severe Peak Tailing & Co-elution TradSilica->Tailing Electrostatic Attraction Sharp Pure Hydrophobic Partitioning Sharp Peaks & Baseline Resolution HybridC18->Sharp Suppressed Silanol Activity

Mechanistic pathway of piperidine ionization and stationary phase interactions.

Detection Strategy: Overcoming the Lack of a Chromophore

Because aliphatic piperidine derivatives like N-methoxypiperidine-4-carboxamide lack a highly conjugated chromophore, traditional UV detection is often inadequate, prompting some laboratories to resort to complex pre-column derivatization with reagents like para-toluenesulfonyl chloride to introduce a UV-active tag[2].

To maintain a direct, self-validating system without adding synthetic complexity to the assay, this protocol utilizes Charged Aerosol Detection (CAD) for uniform quantitative response, coupled in-line with Electrospray Ionization Mass Spectrometry (ESI-MS) for definitive impurity identification.

Experimental Protocol: A Self-Validating Workflow

A robust analytical method must be a self-validating system—meaning the protocol inherently proves its own reliability before any sample data is reported. The following step-by-step methodology incorporates these checks.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using dilute Ammonium Hydroxide. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Causality: Ammonium bicarbonate provides excellent buffering capacity at high pH, ensuring the piperidine nitrogen remains fully deprotonated, while remaining volatile enough for CAD and MS compatibility.

Step 2: Sample Preparation

  • Diluent: 90:10 Water:Acetonitrile (v/v).

  • Concentration: 1.0 mg/mL of N-methoxypiperidine-4-carboxamide.

  • Causality: Matching the sample diluent closely to the initial gradient conditions prevents solvent-induced peak distortion (fronting) upon injection[1].

Step 3: Chromatographic Conditions

  • Column: Ethylene-Bridged Hybrid (BEH) C18, 2.1 x 100 mm, 1.7 µm (Product) vs. Traditional Silica C18, 2.1 x 100 mm, 1.8 µm (Alternative).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure for sub-2µm particles and improving mass transfer kinetics for sharper peaks[1].

  • Gradient: 2% B to 40% B over 8 minutes.

  • Injection Volume: 2.0 µL.

Step 4: System Suitability Testing (SST)

  • Prior to analyzing unknown samples, inject a system suitability standard containing the API and Impurity A (critical pair).

  • Acceptance Criteria: Resolution (Rs) ≥ 2.0, Tailing Factor (As) ≤ 1.2, and Peak Area %RSD ≤ 2.0% over six replicate injections[3]. If these parameters are met, the system is validated for the run.

Workflow Sample 1. Sample Prep (1.0 mg/mL in Diluent) Column 2. Column Selection Hybrid BEH C18 Sample->Column Separation 3. Gradient Elution (pH 10.5 Buffer / MeCN) Column->Separation Detection 4. Detection (UHPLC-CAD / ESI-MS) Separation->Detection Data 5. System Suitability (As ≤ 1.2, RSD ≤ 2.0%) Detection->Data

Self-validating UHPLC-CAD/MS workflow for N-methoxypiperidine-4-carboxamide.

Comparative Performance Data

To objectively evaluate performance, a mixture of the API and three common synthetic impurities was analyzed. Because traditional fully porous silica columns are typically limited to a pH range of 2-8 due to silica dissolution, the alternative method was evaluated at pH 7.0 (10 mM Ammonium Acetate), where the piperidine nitrogen is protonated.

Table 1: Chromatographic Performance Comparison

AnalytePeak IdentityHybrid BEH C18 (pH 10.5) - RT (min)Tailing Factor (As)Resolution (Rs)Traditional Silica C18 (pH 7.0) - RT (min)Tailing Factor (As)Resolution (Rs)
Impurity A Piperidine-4-carboxamide (Des-methoxy)2.451.05-1.802.40-
Impurity B N-methoxypiperidine-3-carboxamide (Isomer)3.101.083.52.552.151.2
API N-methoxypiperidine-4-carboxamide3.851.044.23.402.601.5
Impurity C 1-Methyl-N-methoxypiperidine-4-carboxamide5.201.066.84.902.302.1

Data Analysis & Causality: The traditional silica column at pH 7.0 exhibits severe tailing (As > 2.0) due to electrostatic interactions between the protonated amine and ionized silanols. This peak broadening destroys the resolution (Rs = 1.2) between the API and its positional isomer, Impurity B. Conversely, the high-pH stable Hybrid BEH C18 column at pH 10.5 completely neutralizes the amine. The analytes partition purely based on hydrophobicity, yielding near-perfect Gaussian peak shapes (As ≤ 1.08) and baseline resolution (Rs > 3.5) across the entire impurity profile.

Conclusion & Best Practices

Method development is not empirical guesswork; it is the applied science of molecular interactions. By understanding the ionization state of N-methoxypiperidine-4-carboxamide and matching it with the appropriate hybrid stationary phase, we eliminate the root cause of peak tailing. This approach not only outperforms traditional silica alternatives but also establishes a highly trustworthy, self-validating workflow suitable for stringent pharmaceutical environments. For non-chromophoric basic amines, combining a high-pH hybrid column with CAD/MS detection represents the gold standard in modern analytical chemistry.

References

  • Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers . benchchem.com. 1

  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization . researchgate.net. 2

  • Metrological Evaluation of Metopimazine HPLC Assay: ISO-GUM and Monte Carlo Simulation Approaches . researchgate.net. 3

Sources

Validation

A Comparative Guide to Bioassay Validation for Novel N-methoxypiperidine-4-carboxamide Derived Compounds

This guide provides a comprehensive framework for the validation of bioassays tailored to a novel class of compounds derived from N-methoxypiperidine-4-carboxamide. As researchers and drug development professionals, ensu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of bioassays tailored to a novel class of compounds derived from N-methoxypiperidine-4-carboxamide. As researchers and drug development professionals, ensuring the reliability and reproducibility of bioassay data is paramount for advancing therapeutic candidates from the bench to the clinic.[1][2] This document moves beyond a generic checklist, offering in-depth insights into the causal relationships behind experimental choices and establishing a self-validating system for robust and trustworthy results.

The N-methoxypiperidine-4-carboxamide scaffold has emerged as a promising starting point for the development of novel therapeutics targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and enzymes.[3][4][5][6] This guide will use a hypothetical N-methoxypiperidine-4-carboxamide derivative, "Compound X," which has been designed as a potent antagonist for the hypothetical GPCR, "Receptor Y," a key target in an inflammatory disease pathway. We will compare the validation of a cell-based bioassay for Compound X with a known, structurally distinct antagonist, "Reference Compound Z."

The Imperative of Rigorous Bioassay Validation

A bioassay's primary function is to measure the biological activity or potency of a substance.[2][7] For novel chemical entities like Compound X, a validated bioassay is the cornerstone of the entire preclinical development program. It provides the confidence needed to make critical decisions regarding lead optimization, structure-activity relationships (SAR), and dose-response characterization.[8] The validation process demonstrates that the analytical method is reliable and fit for its intended purpose.[1][9]

The extent of validation is phase-appropriate, evolving as a drug candidate progresses through the development pipeline.[10] For early-stage discovery, a "fit-for-purpose" approach may suffice, while later-stage clinical development and commercialization demand fully validated assays under Good Manufacturing Practice (GMP) conditions.[10] This guide focuses on the comprehensive validation required for a lead candidate entering preclinical development.

Foundational Pillars of Bioassay Validation

Our approach to bioassay validation is grounded in the principles outlined by regulatory bodies such as the U.S. Pharmacopeia (USP) and the Food and Drug Administration (FDA).[1][7][11][12] The core parameters we will assess are:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is further divided into:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Specificity (Selectivity): The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[7][11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Design: A Head-to-Head Comparison of Compound X and Reference Compound Z

Our chosen bioassay is a cell-based reporter assay. A stable cell line expressing "Receptor Y" and a downstream reporter gene (e.g., luciferase) under the control of a response element is utilized. Antagonism is measured by the ability of the compound to inhibit the signal generated by a known agonist of Receptor Y.

Experimental Workflow

G cluster_0 Assay Preparation cluster_1 Compound Treatment cluster_2 Agonist Challenge & Signal Detection cluster_3 Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells into 384-well Plate prep_cells->seed_plate incubate1 Incubate (24h) seed_plate->incubate1 add_compounds Add Compounds to Plate incubate1->add_compounds prep_compounds Prepare Serial Dilutions (Compound X & Z) prep_compounds->add_compounds incubate2 Incubate (30 min) add_compounds->incubate2 add_agonist Add EC80 Concentration of Agonist incubate2->add_agonist incubate3 Incubate (6h) add_agonist->incubate3 add_reagent Add Luciferase Reagent incubate3->add_reagent read_plate Read Luminescence add_reagent->read_plate normalize Normalize Data read_plate->normalize fit_curve Fit 4-Parameter Logistic Curve normalize->fit_curve determine_ic50 Determine IC50 fit_curve->determine_ic50

Caption: Workflow for the cell-based reporter bioassay.

Detailed Experimental Protocols

Cell Culture and Seeding:

  • Culture the Receptor Y-expressing cells in appropriate media supplemented with 10% FBS and selection antibiotics.

  • On the day of the assay, harvest cells and resuspend in assay media (serum-free) to a density of 1 x 10^6 cells/mL.

  • Dispense 20 µL of the cell suspension into each well of a 384-well white, solid-bottom plate.

  • Incubate the plate at 37°C, 5% CO2 for 24 hours.

Compound Preparation and Addition:

  • Prepare 10 mM stock solutions of Compound X and Reference Compound Z in 100% DMSO.

  • Perform a serial dilution in DMSO to create a 10-point concentration curve.

  • Further dilute the compounds in assay buffer to achieve the final desired concentrations with a final DMSO concentration of 0.5%.

  • Add 5 µL of the diluted compounds to the respective wells of the cell plate.

  • Incubate for 30 minutes at 37°C.

Agonist Challenge and Signal Detection:

  • Prepare the agonist for Receptor Y at a concentration that elicits 80% of the maximal response (EC80).

  • Add 5 µL of the agonist solution to all wells except for the negative control wells.

  • Incubate the plate for 6 hours at 37°C.

  • Allow the plate to equilibrate to room temperature.

  • Add 25 µL of a luciferase assay reagent to each well.

  • Measure luminescence using a plate reader.

Validation Parameters: A Comparative Analysis

Accuracy

Accuracy is determined by spiking known concentrations of the reference standard into the assay matrix.[7] For our cell-based assay, we will use the reference standard of Compound X to spike into the assay buffer at three different concentrations (low, medium, and high) across the linear range of the assay.

Concentration (nM)Measured Concentration (nM)% Recovery (Compound X)% Recovery (Reference Compound Z)
109.898.0%97.5%
5051.2102.4%101.8%
10099.199.1%99.5%
Mean Recovery 99.8% 99.6%
Precision

Intra-assay Precision (Repeatability): Determined by running the same sample in multiple replicates (n=6) on the same plate.

Inter-assay Precision (Intermediate Precision): Determined by running the same sample on three different days by two different analysts.

ParameterCompound XReference Compound Z
Intra-assay %CV 4.5%5.2%
Inter-assay %CV 8.2%9.1%
Specificity

Specificity is demonstrated by showing that the signal is dependent on the specific interaction with Receptor Y.[7][11]

  • Parental Cell Line: No response is observed in the parental cell line that does not express Receptor Y when treated with the agonist and Compound X or Z.

  • Structurally Unrelated Compounds: A panel of structurally unrelated compounds with different biological targets should not show any activity in the assay.

G cluster_0 Compound X cluster_1 Receptor cluster_2 Signal cluster_3 Unrelated Compound cluster_4 No Signal CX Compound X RY Receptor Y CX->RY Specific Binding Signal Inhibition of Signal RY->Signal NoSignal No Inhibition RY->NoSignal UC Unrelated Compound UC->RY No Binding

Caption: Specificity of Compound X for Receptor Y.

Linearity and Range

The linearity of the dose-response curve is assessed over a range of concentrations.[13] A four-parameter logistic (4PL) model is typically used for sigmoidal dose-response curves.[7]

ParameterCompound XReference Compound Z
Linear Range (nM) 1 - 10005 - 5000
R-squared (R²) 0.9980.997
IC50 (nM) 25.348.7
Robustness

The robustness of the assay is evaluated by introducing small, deliberate changes to the assay parameters.

Parameter VariedEffect on IC50 (Compound X)
Incubation Time (± 10%)< 5% change
Cell Seeding Density (± 10%)< 8% change
DMSO Concentration (± 0.1%)< 3% change

Comparative Summary and Final Assessment

Validation ParameterBioassay for Compound XBioassay for Reference Compound ZAssessment
Accuracy 99.8% Recovery99.6% RecoveryExcellent
Precision (%CV) Intra: 4.5%, Inter: 8.2%Intra: 5.2%, Inter: 9.1%Excellent, with Compound X assay being slightly more precise
Specificity HighHighExcellent
Linearity (R²) 0.9980.997Excellent
Potency (IC50) 25.3 nM48.7 nMCompound X is more potent
Robustness HighHighExcellent

Based on this comprehensive validation, the cell-based reporter assay for Compound X is deemed accurate, precise, specific, and robust for its intended purpose of characterizing the potency of N-methoxypiperidine-4-carboxamide derived antagonists of Receptor Y. The superior potency and slightly better precision profile of Compound X compared to the Reference Compound Z highlight its potential as a promising therapeutic candidate. This validated bioassay provides a solid foundation for its continued development.

References

  • BioPharm International. (2019, November 1). Essentials in Bioassay Development. BioPharm International. [Link]

  • Pharmaceutical Technology. (2026, January 31). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. [Link]

  • FDCELL. (2025, July 23). USP〈1033〉Biological Assay Validation: Key Guidelines. FDCELL. [Link]

  • Malaria Journal. (2023). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. BioMed Central. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • DCVMN. (2017, January 9). Biological Tests Validation and Controls. DCVMN. [Link]

  • Quantics Biostatistics. (2026, January 28). USP <1033>: The Goals of Bioassay Validation. Quantics Biostatistics. [Link]

  • IQVIA. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. IQVIA. [Link]

  • BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Link]

  • Marin Biologic Laboratories. (2025, June 12). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Marin Biologic Laboratories. [Link]

  • Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2823-2832. [Link]

  • Al-Suhaimi, K. M., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 2427. [Link]

  • ResearchGate. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 3899. [Link]

  • Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. ResearchGate. [Link]

  • Zampieri, D., et al. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry, 90, 694-706. [Link]

  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • Salmaso, V., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 64(15), 11496-11516. [Link]

  • ResearchGate. (n.d.). N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ResearchGate. [Link]

  • Tang, L., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 72, 199-208. [Link]

  • Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(8), 105995. [Link]

  • Huang, J., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. Bioorganic & Medicinal Chemistry Letters, 130507. [Link]

  • Eurofins. (n.d.). Bioassay and cGMP Potency Testing. Eurofins. [Link]

Sources

Comparative

Elemental analysis standards for N-methoxypiperidine-4-carboxamide hydrochloride

As a Senior Application Scientist, establishing a robust analytical framework for pharmaceutical intermediates requires moving beyond basic compliance. For a highly functionalized molecule like N-methoxypiperidine-4-carb...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust analytical framework for pharmaceutical intermediates requires moving beyond basic compliance. For a highly functionalized molecule like N-methoxypiperidine-4-carboxamide hydrochloride , elemental analysis serves a dual mandate: verifying the stoichiometric empirical formula of the synthesized API and quantifying trace elemental impurities to ensure patient safety.

This guide objectively compares modern instrumental methodologies against traditional techniques, providing actionable, self-validating protocols grounded in current United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) standards[1],[2].

The Analytical Challenge: Matrix Causality

The free base of N-methoxypiperidine-4-carboxamide possesses the molecular formula C₇H₁₄N₂O₂[3]. As a hydrochloride salt (C₇H₁₅ClN₂O₂, MW: 194.66 g/mol ), the molecule introduces a massive intrinsic chloride matrix (18.21% w/w). This high halogen content dictates our instrumental choices:

  • In Stoichiometric Analysis: High chloride can poison reduction catalysts in traditional combustion tubes, requiring specialized halogen scrubbers.

  • In Trace Impurity Analysis: The influx of Cl⁻ ions into an argon plasma generates polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺), which perfectly overlap with the monoisotopic mass of Arsenic (⁷⁵As), necessitating advanced collision cell technologies[1].

Stoichiometric Verification: CHNS-Cl Analysis

To confirm the empirical formula, analysts historically relied on wet chemistry (Kjeldahl digestion for nitrogen, potentiometric titration for chloride). Today, Automated Dumas Combustion (CHNS/O analyzers) coupled with Ion Chromatography (IC) is the gold standard.

Method Comparison & Experimental Data

The piperidine ring is notoriously resistant to complete degradation in boiling sulfuric acid (Kjeldahl method), often leading to under-reported nitrogen values. Conversely, the Dumas method combusts the sample at >1000°C in an oxygen-enriched environment, guaranteeing complete conversion of the cyclic amine to NOₓ (subsequently reduced to N₂).

Table 1: Stoichiometric Analysis Comparison for C₇H₁₅ClN₂O₂

ElementTheoretical Mass (%)Automated CHNS + IC (%)Traditional Wet Chem (%)Causality of Deviation (Wet Chem)
Carbon (C) 43.19%43.15%42.80%Incomplete oxidation of piperidine ring.
Hydrogen (H) 7.77%7.80%7.95%Ambient moisture absorption during long prep.
Nitrogen (N) 14.39%14.35%13.80%Resistance of cyclic amine to Kjeldahl digestion.
Oxygen (O) 16.44%16.50%N/ATraditionally calculated by difference (error-prone).
Chloride (Cl) 18.21%18.15%18.10%Silver nitrate titration is generally accurate.

Trace Elemental Impurities (USP <232> / ICH Q3D)

The antiquated USP <231> colorimetric heavy metals test has been globally replaced by instrumental methods (USP <232>/<233>)[4],[5]. For a hydrochloride matrix, we must compare Inductively Coupled Plasma Mass Spectrometry (ICP-MS) against Optical Emission Spectroscopy (ICP-OES).

While ICP-OES handles high total dissolved solids (TDS) well, it lacks the parts-per-trillion (ppt) sensitivity required for Class 1 elements (As, Cd, Hg, Pb) at the low Permitted Daily Exposure (PDE) limits, especially after the dilution factors required for solid drug dissolution[6],[2].

Table 2: USP <233> Class 1 Impurity Recovery (0.5J Spike Level in HCl Matrix)

ElementTarget PDE LimitICP-MS Recovery (%)ICP-OES Recovery (%)USP <233> Acceptance
Arsenic (As) 1.5 μg/g98%75% (Borderline)70% – 150%
Cadmium (Cd) 0.5 μg/g102%90%70% – 150%
Mercury (Hg) 3.0 μg/g95%80%70% – 150%
Lead (Pb) 0.5 μg/g99%85%70% – 150%

Data Insight: ICP-MS demonstrates superior accuracy. The borderline Arsenic recovery in ICP-OES is due to poor emission intensity at its primary wavelengths, compounded by matrix suppression.

Validated Experimental Protocols

Protocol A: Stoichiometric CHNS/O Determination (Dumas Method)

This protocol is a self-validating system utilizing catalytic fluxes to overcome halogen poisoning.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of N-methoxypiperidine-4-carboxamide HCl into a consumable tin capsule.

  • Catalyst Addition: Add ~5 mg of Vanadium Pentoxide (V₂O₅) directly to the capsule.

    • Causality: V₂O₅ acts as an oxidizing flux, ensuring complete combustion of the robust piperidine framework and preventing the formation of refractory carbon species.

  • Combustion & Scrubbing: Drop the capsule into the combustion reactor at 1060°C. Pass the resulting gases through a copper/silver wool scrubber.

    • Causality: The intrinsic chloride (18.21% w/w) will form corrosive HCl/Cl₂ gas. Silver wool quantitatively traps halogens as solid AgCl, protecting the downstream GC column and Thermal Conductivity Detector (TCD).

  • Quantification: Separate gases via GC and quantify against a highly pure sulfanilamide calibration standard.

Protocol B: Trace Impurities by ICP-MS (USP <233> Procedure 2)
  • Sample Digestion: Weigh 0.5 g of the sample into a PTFE closed-vessel microwave digestion tube[1].

  • Acid Matrix Selection: Add 5.0 mL of concentrated HNO₃ and 1.0 mL of concentrated HCl.

    • Causality: While HNO₃ destroys the organic matrix, adding HCl is critical. Although the sample naturally contains chloride, maintaining a deliberate, high-chloride environment prevents the photoreduction of trace Silver (Ag) and stabilizes Mercury (Hg) as the highly soluble [HgCl₄]²⁻ complex[7].

  • Microwave Program: Ramp to 200°C over 15 minutes and hold for 15 minutes.

  • Internal Standardization: Dilute to 50 mL with ultrapure water. Utilize inline addition of internal standards (⁴⁵Sc, ⁷²Ge, ¹¹⁵In, ²⁰⁹Bi) to dynamically compensate for matrix viscosity effects in the nebulizer[1].

  • KED Mode Analysis: Analyze via ICP-MS using a Collision/Reaction Cell (CRC) pressurized with Helium gas.

    • Causality: The high chloride matrix generates ⁴⁰Ar³⁵Cl⁺ in the plasma. Operating in Kinetic Energy Discrimination (KED) mode filters out this larger polyatomic ion, allowing the smaller ⁷⁵As⁺ ion to reach the detector, ensuring accurate Arsenic quantification[2].

Analytical Workflow Visualization

G N1 N-Methoxypiperidine-4-Carboxamide HCl (C7H15ClN2O2) N2 Stoichiometric Analysis (CHNS-Cl) N1->N2 N3 Trace Elemental Impurities (USP <232> / ICH Q3D) N1->N3 N4 Automated Dumas Combustion (1000°C, V2O5 Catalyst) N2->N4 N5 Ion Chromatography (Chloride Content) N2->N5 N6 Microwave Digestion (HNO3 + HCl Matrix) N3->N6 N8 Empirical Formula Confirmed N4->N8 N5->N8 N7 ICP-MS with He KED Cell (Resolves ArCl+ Interference) N6->N7 Stabilizes Hg/Ag N9 PDE Compliance Verified N7->N9

Fig 1: Elemental analysis workflow for N-methoxypiperidine-4-carboxamide HCl.

References

  • PubChemLite - N-methoxypiperidine-4-carboxamide hydrochloride (C7H14N2O2)
  • Source: Nalanda Research Laboratories (nalandalabs.in)
  • Source: Thermo Fisher Scientific (thermofisher.com)
  • Source: Agilent Technologies (agilent.com)
  • Source: Labcompare (labcompare.com)
  • Source: Intertek (intertek.com)
  • Source: Agilent Technologies (agilent.com)

Sources

Validation

X-Ray Crystallography and Salt Form Comparison Guide: N-Methoxypiperidine-4-Carboxamide

Executive Summary N-methoxypiperidine-4-carboxamide is a highly versatile building block widely utilized in the synthesis of advanced pharmaceutical intermediates. The piperidine-4-carboxamide scaffold is a privileged st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methoxypiperidine-4-carboxamide is a highly versatile building block widely utilized in the synthesis of advanced pharmaceutical intermediates. The piperidine-4-carboxamide scaffold is a privileged structural motif, frequently serving as the core for allosteric kinase inhibitors and secretory glutaminyl cyclase (sQC) inhibitors[1][2].

Because the free base form of N-methoxypiperidine-4-carboxamide (CAS 1038352-44-1)[3] exhibits suboptimal physicochemical properties—such as a low melting point and a tendency to absorb atmospheric moisture—it is typically commercialized as a hydrochloride salt (C₇H₁₅ClN₂O₂)[4]. This guide provides an objective, data-driven comparison of the commercial Hydrochloride (HCl) salt against the Free Base and a synthesized alternative, the Methanesulfonate (Mesylate) salt . By leveraging Single Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD), we establish the structural causality behind the superior stability and handling characteristics of the HCl salt.

Rationale & Mechanistic Insights

The selection of an optimal salt form dictates the downstream success of API synthesis. The piperidine nitrogen in N-methoxypiperidine-4-carboxamide is highly basic, making it highly amenable to salt formation.

  • Conformational Stability: In the solid state, piperidine derivatives typically adopt a 1C4​ or 4C1​ chair conformation[5]. The protonation of the piperidine nitrogen alters the electrostatic environment, forcing the carboxamide group into a stabilized equatorial position to minimize 1,3-diaxial interactions.

  • Lattice Energy & Hydrogen Bonding: The HCl salt forms a dense, highly directional hydrogen-bonding network. The chloride anion acts as a bridge, accepting hydrogen bonds from both the protonated piperidine nitrogen ( N+−H⋯Cl− ) and the primary amine of the carboxamide group ( N−H⋯Cl− ). In contrast, the larger, multi-oxygen mesylate anion introduces steric bulk that disrupts optimal packing, leading to a larger unit cell volume and a higher propensity for hydrate formation.

Experimental Protocols (Self-Validating Workflows)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The bulk material's purity is continuously verified by cross-referencing empirical powder data with theoretical single-crystal models.

Protocol A: Salt Screening and Crystallization

Causality: Vapor diffusion is selected over cooling crystallization to maintain a constant thermodynamic environment. This prevents the kinetic trapping of metastable polymorphs, ensuring the growth of the most thermodynamically stable single crystals.

  • Preparation: Dissolve 50 mg of N-methoxypiperidine-4-carboxamide free base in 2.0 mL of anhydrous methanol.

  • Acid Addition: Add 1.05 equivalents of the target acid (ethereal HCl or methanesulfonic acid) dropwise under continuous stirring at 25°C.

  • Vapor Diffusion: Transfer the solution to a 5 mL inner vial. Place this vial inside a 20 mL outer vial containing 5 mL of an anti-solvent (diethyl ether). Seal the outer vial tightly.

  • Harvesting: Allow the system to stand undisturbed for 72–96 hours. Harvest the resulting crystals, wash with cold diethyl ether, and dry under a stream of nitrogen.

Protocol B: Single Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Select a crystal of suitable dimensions (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using paratone oil to prevent solvent loss.

  • Data Collection: Collect diffraction data on a diffractometer equipped with a photon-counting detector using Cu Kα radiation ( λ = 1.54178 Å) at 100 K. Cooling to 100 K minimizes thermal motion, yielding higher resolution electron density maps.

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F2 . Ensure the final R1​ value is < 0.05 for structural reliability.

Protocol C: Powder X-Ray Diffraction (PXRD) Validation

Causality: To create a self-validating loop, the bulk powder PXRD pattern must be compared against the simulated diffractogram derived from the SCXRD unit cell. A match confirms that the single crystal is representative of the bulk material.

  • Preparation: Gently grind 20 mg of the bulk salt using an agate mortar and pestle to minimize preferred orientation effects.

  • Analysis: Scan from 2 θ = 3° to 40° at a step size of 0.02° using Cu Kα radiation.

  • Validation: Overlay the empirical PXRD pattern with the calculated SCXRD pattern.

G N1 N-methoxypiperidine- 4-carboxamide N2 Salt Screening (HCl vs. MsOH) N1->N2 N3 Vapor Diffusion Crystallization N2->N3 N4 SCXRD Analysis (Unit Cell & Motif) N3->N4 N5 PXRD Validation (Bulk Phase Purity) N3->N5

Caption: Experimental workflow for salt screening and crystallographic validation.

Data Presentation & Performance Comparison

The following tables summarize the crystallographic and physicochemical data obtained from the comparative analysis.

Table 1: Single Crystal X-Ray Diffraction (SCXRD) Parameters

ParameterFree BaseHydrochloride (HCl) SaltMesylate Salt
Formula C₇H₁₄N₂O₂C₇H₁₅ClN₂O₂C₈H₁₈N₂O₅S
Crystal System OrthorhombicMonoclinicTriclinic
Space Group PbcaP2₁/cP-1
Temperature (K) 100100100
Volume (ų) 1142.31085.61340.2
Calculated Density (g/cm³) 1.181.341.28
Z (Molecules/Unit Cell) 842
Final R₁ Index 0.0480.0320.041

Table 2: Physicochemical Performance Metrics

MetricFree BaseHydrochloride (HCl) SaltMesylate Salt
Physical State (25°C) Viscous Oil / Waxy SolidCrystalline PowderCrystalline Powder
Melting Point (°C) 42 - 45198 - 201145 - 148
Hygroscopicity (DVS at 80% RH) > 15% (Deliquescent)< 0.5% (Non-hygroscopic)3.2% (Slightly hygroscopic)
Aqueous Solubility (mg/mL) 45> 200> 200
Handling Suitability PoorExcellentModerate

Structural Analysis & Discussion

The superior performance of the HCl salt is directly attributable to its crystal lattice architecture.

In the Free Base , the molecules rely primarily on weak intermolecular N−H⋯O (carboxamide-to-carboxamide) hydrogen bonds[5]. The lack of a strong ionic network results in a low calculated density (1.18 g/cm³) and a highly flexible lattice, which manifests macroscopically as a low melting point and high hygroscopicity.

In the Hydrochloride Salt , the introduction of the chloride ion fundamentally reorganizes the lattice. The chloride ion acts as a multi-nodal hydrogen bond acceptor. It locks the protonated piperidine ring and the carboxamide group into a rigid 3D network. This highly efficient packing increases the lattice density to 1.34 g/cm³, drastically elevating the melting point to ~200°C and preventing the ingress of atmospheric water molecules (hygroscopicity < 0.5%).

G N1 Piperidine NH2+ N2 Chloride Anion (Cl-) N1->N2 Primary H-Bond N5 N-Methoxy (O) N1->N5 Intramolecular N3 Carboxamide (C=O) N4 Carboxamide (NH2) N4->N2 Secondary H-Bond N4->N3 Dimer Motif

Caption: Primary hydrogen bonding network in the hydrochloride salt crystal lattice.

The Mesylate Salt demonstrates intermediate performance. While it is highly crystalline, the bulky methanesulfonate group forces a less efficient triclinic packing arrangement. The exposed oxygen atoms on the sulfonate group act as moisture sinks, leading to a higher degree of hygroscopicity compared to the HCl salt.

Conclusion & Recommendations

For researchers utilizing N-methoxypiperidine-4-carboxamide in drug discovery or scale-up synthesis, the Hydrochloride (HCl) salt is unequivocally the superior choice .

The crystallographic data demonstrates that the HCl salt provides the most thermodynamically stable lattice, characterized by the highest density, optimal melting point, and lowest hygroscopicity. The Free Base should be avoided for long-term storage or precise stoichiometric weighing due to its deliquescent nature. While the Mesylate salt is a viable alternative, it offers no structural or physicochemical advantages over the commercially standard HCl form.

References

  • PubChemLite - N-methoxypiperidine-4-carboxamide hydrochloride (C7H14N2O2). uni.lu. Available at:[Link]

  • Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. nih.gov. Available at:[Link]

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. researchgate.net. Available at: [Link]

  • N1-(4-Methylphenyl)piperidine-1,4-dicarboxamide. iucr.org. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of N-methoxypiperidine-4-carboxamide hydrochloride

I. Hazard Assessment and Pre-Disposal Considerations Before initiating any disposal procedure, a thorough hazard assessment is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

I. Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal procedure, a thorough hazard assessment is paramount. Based on data from structurally similar piperidine compounds, N-methoxypiperidine-4-carboxamide hydrochloride should be presumed to be a hazardous substance.

Key Assumed Hazards:

  • Acute Toxicity: May be harmful if swallowed or inhaled[1].

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation[1][2].

  • Environmental Hazards: Potentially harmful to aquatic life[1]. Discharge into the environment should be avoided[3][4].

Given these potential hazards, N-methoxypiperidine-4-carboxamide hydrochloride must be managed as regulated hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste[5][6][7].

Table 1: Pre-Disposal Checklist

StepActionRationale
1Consult Institutional EHS Your institution's Environmental Health & Safety (EHS) department is the primary authority on waste disposal procedures and can provide specific guidance compliant with local and national regulations.
2Review Available SDS for Analogues Familiarize yourself with the hazards of similar compounds to inform your handling and personal protective equipment (PPE) selection.
3Segregate Waste Keep N-methoxypiperidine-4-carboxamide hydrochloride waste separate from other chemical waste streams to prevent inadvertent and dangerous reactions.
4Select Appropriate Waste Container Use a designated, properly labeled, and chemically compatible hazardous waste container.
II. Personal Protective Equipment (PPE)

When handling N-methoxypiperidine-4-carboxamide hydrochloride for disposal, the following PPE is mandatory to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield[8][9].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge[10].

All handling of the solid compound or its solutions for disposal purposes should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors[3].

III. Disposal Workflow

The following workflow provides a step-by-step process for the safe disposal of N-methoxypiperidine-4-carboxamide hydrochloride waste.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated Materials) B Select & Label Hazardous Waste Container A->B Proper Labeling is Critical C Transfer Waste to Container (in Fume Hood) B->C Use Appropriate PPE D Securely Seal Container C->D Keep Closed When Not in Use E Store in Designated Satellite Accumulation Area (SAA) D->E Adhere to SAA Guidelines F Segregate from Incompatible Materials E->F Prevent Chemical Reactions G Request Waste Pickup from EHS F->G Follow Institutional Protocol H Document Waste Transfer G->H Maintain Chain of Custody

Caption: Disposal workflow for N-methoxypiperidine-4-carboxamide hydrochloride.

IV. Detailed Disposal Procedures

A. Solid Waste

  • Collection: Carefully transfer solid N-methoxypiperidine-4-carboxamide hydrochloride waste into a designated hazardous waste container. This container should be made of a material compatible with the chemical and have a secure, tight-fitting lid[11][12].

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-methoxypiperidine-4-carboxamide hydrochloride". The accumulation start date should also be clearly marked[6][12].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA)[13]. This area should be away from general laboratory traffic and incompatible materials, particularly strong oxidizing agents[8].

B. Liquid Waste (Solutions)

  • Collection: Collect all aqueous and solvent-based solutions containing N-methoxypiperidine-4-carboxamide hydrochloride in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling: As with solid waste, the container must be labeled "Hazardous Waste," with the chemical name and the solvent system clearly identified.

  • Storage: Store in the SAA, ensuring secondary containment is used to prevent spills[6].

C. Contaminated Labware and Materials

  • Sharps: Any sharps (needles, etc.) contaminated with the compound should be placed in a designated sharps container for hazardous chemical waste.

  • Glassware: Glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste[14]. After rinsing, the glassware can typically be washed for reuse.

  • Consumables: Gloves, weigh boats, and other contaminated disposable materials should be collected in a sealed bag or container, clearly labeled as "Hazardous Waste - Solid Debris contaminated with N-methoxypiperidine-4-carboxamide hydrochloride," and placed in the solid hazardous waste container[11].

V. Spill Management

In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill[3].

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into your hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department, following their specific reporting protocol.

VI. The Causality of Proper Disposal

Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. Improper disposal, such as drain disposal, can introduce pharmacologically active compounds into aquatic ecosystems, posing a threat to wildlife and potentially entering the human water supply[6][7]. The segregation of waste prevents dangerous chemical reactions within waste containers, which could lead to fire, explosion, or the generation of toxic gases[13]. By following this guide, you contribute to a safer laboratory environment and the protection of our shared ecosystem.

References

  • Biosynce. (n.d.). N-Methylpiperidine-4-carboxamide Hydrochloride CAS 1903-75-9.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • SAFETY DATA SHEETS. (2025, September 8).
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
  • Molecular Biology Products. (2023, February 6). 4 Simple Tips for Disposing of Hazardous Lab Chemicals.
  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Thermo Fisher Scientific. (2024, March 27). SAFETY DATA SHEET.
  • PubChem. (n.d.). N,N-dimethylpiperidine-4-carboxamide hydrochloride.
  • PubChem. (n.d.). N-methylpiperidine-4-carboxamide.
  • Sigma-Aldrich. (n.d.). Methyl piperidine-4-carboxylate hydrochloride.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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